Dasycarpol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R,3aR,6S)-3-(furan-3-yl)-6-hydroxy-3a,7-dimethyl-3,4,5,6-tetrahydro-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O4/c1-8-10(15)3-5-14(2)11(8)13(16)18-12(14)9-4-6-17-7-9/h4,6-7,10,12,15H,3,5H2,1-2H3/t10-,12-,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCEUBPHEBYXFLM-VHRBIJSZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=O)OC(C2(CCC1O)C)C3=COC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=O)O[C@H]([C@@]2(CC[C@@H]1O)C)C3=COC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Pharmacological Potential of Dictamnus dasycarpus: A Technical Guide to its Secondary Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dictamnus dasycarpus, a perennial herb belonging to the Rutaceae family, has a long-standing history in traditional medicine, particularly in Asia, for treating a variety of ailments, including skin diseases, inflammation, and infections.[1][2][3][4] Modern scientific investigation has delved into the phytochemical composition of this plant, revealing a rich and diverse array of secondary metabolites that are believed to be responsible for its therapeutic properties. This technical guide provides an in-depth exploration of the discovery, isolation, and biological activities of these compounds, with a focus on their potential for drug development. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug discovery and development.
The primary bioactive constituents of Dictamnus dasycarpus can be broadly categorized into alkaloids, limonoids, flavonoids, and sesquiterpenoids.[1][5] These compounds have demonstrated a wide range of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective activities.[2][6][7][8] This guide will summarize the key findings in these areas, present the quantitative data in a clear and comparative format, and provide detailed experimental protocols for the isolation and characterization of these promising molecules. Furthermore, we will visualize the key signaling pathways modulated by these secondary metabolites, offering a deeper understanding of their mechanisms of action.
Discovery and Classification of Secondary Metabolites
The investigation of Dictamnus dasycarpus has led to the identification of numerous secondary metabolites, with new compounds continually being discovered. The major classes of these compounds are detailed below.
Alkaloids
Alkaloids are a prominent class of nitrogen-containing compounds in Dictamnus dasycarpus, with quinoline and furoquinoline alkaloids being the most characteristic.[1][6] These compounds are recognized for their diverse biological activities. Notable alkaloids isolated from this plant include dictamnine, skimmianine, and γ-fagarine.[6]
Limonoids
Limonoids are highly oxygenated terpenoids that contribute significantly to the bioactivity of Dictamnus dasycarpus.[1][5] Fraxinellone and obacunone are two of the well-studied limonoids from this plant, exhibiting potent anti-inflammatory and anticancer effects.[7][8]
Flavonoids and Other Compounds
In addition to alkaloids and limonoids, Dictamnus dasycarpus also contains a variety of flavonoids, sesquiterpenoids, and other phenolic compounds that contribute to its overall pharmacological profile.[1][5]
Quantitative Bioactivity Data
The following tables summarize the quantitative data on the biological activities of selected secondary metabolites isolated from Dictamnus dasycarpus.
Table 1: Anti-inflammatory Activity of Dictamnus dasycarpus Secondary Metabolites
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| Dasycarinone | NO Inhibition | BV-2 | 1.8 | [9] |
| Dasycarine G | NO Inhibition | BV-2 | 10.4 | [6] |
| Compound 5 | NO Inhibition | BV-2 | 27.2 | [6] |
| Compound 6 | NO Inhibition | BV-2 | 15.8 | [6] |
| Compound 9 | NO Inhibition | BV-2 | 21.3 | [6] |
| Compound 10 | NO Inhibition | BV-2 | 19.7 | [6] |
Table 2: Cytotoxic Activity of Dictamnus dasycarpus Secondary Metabolites
| Compound | Cell Line | IC50 (µM) | Reference |
| Kihadanin D | MDA-MB-231 | 16.22 | [7] |
| Kihadanin D | A549 | 21.72 | [7] |
| Kihadanin D | HT29 | 31.06 | [7] |
Experimental Protocols
This section provides detailed methodologies for the extraction, isolation, and biological evaluation of secondary metabolites from Dictamnus dasycarpus.
General Experimental Workflow
The general workflow for the discovery of secondary metabolites from Dictamnus dasycarpus involves several key stages, from the initial extraction to the final characterization and bioactivity assessment.
Extraction of Secondary Metabolites
-
Preparation of Plant Material : Air-dry the root bark of Dictamnus dasycarpus at room temperature and grind it into a coarse powder.
-
Solvent Extraction : Macerate the powdered plant material with methanol (or another suitable solvent) at room temperature for an extended period (e.g., 72 hours), with periodic agitation. Repeat the extraction process multiple times to ensure exhaustive extraction.
-
Concentration : Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
Isolation by Silica Gel Column Chromatography
-
Column Preparation : Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane or petroleum ether) and pack it into a glass column.
-
Sample Loading : Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the packed column.
-
Gradient Elution : Elute the column with a gradient of solvents with increasing polarity. A common solvent system is a mixture of petroleum ether and ethyl acetate, starting with 100% petroleum ether and gradually increasing the proportion of ethyl acetate (e.g., 5:1, 4:1, 3:1, 2:1, 1:1, and 0:1 v/v).[1]
-
Fraction Collection : Collect the eluate in fractions and monitor the separation using thin-layer chromatography (TLC).
-
Fraction Pooling : Combine fractions with similar TLC profiles for further purification.
Purification by Preparative High-Performance Liquid Chromatography (HPLC)
-
Column : Utilize a reversed-phase C18 column (e.g., 250 mm × 10 mm, 5 µm).
-
Mobile Phase : Employ a gradient elution system. For the separation of alkaloids, a mobile phase consisting of methanol and an aqueous buffer (e.g., ammonium acetate) at a specific pH can be used.[10] For limonoids, a gradient of methanol or acetonitrile in water is typically effective.
-
Flow Rate : Set a flow rate appropriate for the column dimensions, for instance, 1.5 mL/min for a 4.6 mm i.d. column.[7]
-
Detection : Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm).
-
Peak Collection : Collect the fractions corresponding to the desired peaks for subsequent analysis.
Nitric Oxide (NO) Inhibitory Assay in BV-2 Microglial Cells
-
Cell Culture : Culture BV-2 microglial cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding : Seed the BV-2 cells in 96-well plates at a density of 2.5 x 10^4 cells/well and allow them to adhere overnight.[4]
-
Treatment : Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulation : Stimulate the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 24 hours to induce NO production.[4]
-
Griess Assay :
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate the mixture at room temperature for 10 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on a standard curve prepared with sodium nitrite.[6]
-
Signaling Pathways and Mechanisms of Action
Several secondary metabolites from Dictamnus dasycarpus have been shown to exert their biological effects by modulating key signaling pathways involved in inflammation and cancer.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. Several compounds from Dictamnus dasycarpus have demonstrated the ability to inhibit this pathway, thereby reducing the production of pro-inflammatory mediators.
Downregulation of STAT3 and HIF-1α Signaling by Fraxinellone
Fraxinellone, a prominent limonoid, has been shown to exert its anticancer effects by targeting the STAT3 and HIF-1α signaling pathways. This dual inhibition leads to the suppression of tumor growth and angiogenesis.[8]
Conclusion and Future Perspectives
Dictamnus dasycarpus represents a valuable source of structurally diverse and biologically active secondary metabolites with significant potential for the development of new therapeutic agents. The alkaloids and limonoids, in particular, have demonstrated promising anti-inflammatory and anticancer properties through the modulation of key signaling pathways. The detailed experimental protocols and quantitative data presented in this guide are intended to facilitate further research and development in this area. Future studies should focus on the elucidation of the mechanisms of action of a wider range of compounds, as well as on preclinical and clinical investigations to validate their therapeutic efficacy and safety. The continued exploration of the chemical constituents of Dictamnus dasycarpus is likely to yield novel lead compounds for the treatment of a variety of human diseases.
References
- 1. bosterbio.com [bosterbio.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. Preparative Separation of Alkaloids from Stem of Euchresta tubulosa Dunn. by High-Speed Counter-Current Chromatography Using Stepwise Elution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STAT3 and HIF1α cooperatively mediate the transcriptional and physiological responses to hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NFkB pathway and inhibition: an overview | Biswas | Computational Molecular Biology [bioscipublisher.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. bioconductor.unipi.it [bioconductor.unipi.it]
Fraxinellone: A Technical Guide to its Isolation, Characterization, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fraxinellone, a degraded limonoid natural product, has garnered significant attention within the scientific community for its diverse and potent biological activities. Primarily isolated from plants of the Rutaceae family, most notably the root bark of Dictamnus dasycarpus, this compound has demonstrated promising insecticidal, anti-inflammatory, and anticancer properties.[1][2] This technical guide provides an in-depth overview of the core methodologies for the isolation and characterization of fraxinellone, alongside a summary of its key biological activities and mechanisms of action. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, drug discovery, and development.
Isolation of Fraxinellone
The successful isolation of fraxinellone from its natural sources relies on a combination of modern and traditional extraction and chromatographic techniques. The choice of method can significantly impact the yield and purity of the final compound.
Experimental Protocols
1. Supercritical Fluid Extraction (SFE) and High-Speed Counter-Current Chromatography (HSCCC)
This method offers a highly efficient and rapid approach for obtaining high-purity fraxinellone.
-
Plant Material Preparation: Air-dried and ground root bark of Dictamnus dasycarpus is used as the starting material.[1]
-
Supercritical Fluid Extraction (SFE):
-
Apparatus: A supercritical fluid extractor.
-
Procedure: 500 g of the ground root bark is placed in a 1 L extraction vessel. The extraction is performed statically for 1 hour, followed by a 6.5-hour dynamic extraction.[1]
-
Conditions:
-
-
High-Speed Counter-Current Chromatography (HSCCC):
-
Apparatus: A preparative HSCCC instrument.
-
Two-Phase Solvent System: A mixture of n-hexane-ethyl acetate-methanol-water at a volume ratio of 1:0.8:1.3:0.9 is prepared and thoroughly equilibrated. The upper and lower phases are separated shortly before use.[3][4][5]
-
Procedure:
-
The HSCCC column is first filled with the upper phase as the stationary phase.
-
The apparatus is then rotated at a specific speed (e.g., 850 rpm).
-
The lower phase is pumped into the column as the mobile phase at a defined flow rate (e.g., 2.0 mL/min).
-
After the mobile phase front emerges and hydrodynamic equilibrium is established, the SFE extract (dissolved in a small volume of the lower phase) is injected.
-
The effluent is continuously monitored with a UV detector (e.g., at 254 nm), and fractions are collected.
-
-
Results: This method can yield fraxinellone with a purity of up to 99.0%, as determined by HPLC.[3]
-
2. Traditional Column Chromatography
While more time-consuming, traditional column chromatography is a widely used method for the isolation of fraxinellone.
-
Extraction: The dried and powdered root bark of Dictamnus dasycarpus is typically extracted with an organic solvent such as methanol or ethanol.
-
Fractionation: The crude extract is then subjected to sequential fractionation using solvents of increasing polarity.
-
Column Chromatography:
-
Stationary Phases: Silica gel, Sephadex LH-20, and ODS are commonly employed.[2]
-
Mobile Phases: A gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is used to elute the compounds.
-
Purification: Multiple chromatographic steps, including preparative thin-layer chromatography (PTLC), may be necessary to achieve high purity.[2]
-
Data Presentation: Isolation Yield and Purity
| Isolation Method | Starting Material | Yield of Fraxinellone | Purity | Reference |
| SFE-HSCCC | 1.0 g of SFE extract | 83 mg | 99.0% | [3] |
| Silica Gel Column Chromatography | 10 g of SFE extract | 310 mg | Not specified | [3] |
Characterization of Fraxinellone
The structural elucidation and confirmation of fraxinellone are achieved through a combination of spectroscopic techniques.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₆O₃ | [6] |
| Molecular Weight | 232.27 g/mol | [6] |
| Melting Point | 116-118 °C | |
| Appearance | White crystalline solid |
Spectroscopic Data
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The spectrum reveals the number of different types of protons and their neighboring environments. Key signals include those for the furan ring protons, the methyl groups, and the protons of the cyclohexane ring system.
¹³C NMR (Carbon-13 NMR): This technique provides information on the number and types of carbon atoms in the molecule, including carbonyl carbons, olefinic carbons, and aliphatic carbons.
2. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of fraxinellone. Electrospray ionization (ESI) is a common technique used. The tandem mass spectrum (MS/MS) of fraxinellone shows characteristic fragmentation patterns that can be used for its identification in complex mixtures. The protonated molecule [M+H]⁺ is often observed.
3. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the fraxinellone molecule.
-
IR (KBr, cm⁻¹): 2932, 1743 (lactone C=O), 1672, 1204, 1161, 1135, 1023, 977, 950, 871, 814, 747, 607.[3]
Biological Activities and Mechanisms of Action
Fraxinellone exhibits a range of biological activities, with its anticancer and anti-inflammatory properties being of particular interest in drug development.
Anticancer Activity
Fraxinellone has demonstrated significant anticancer activity in vitro and in vivo.[4] Its mechanism of action is multifaceted, primarily involving the inhibition of key signaling pathways that are crucial for tumor growth and survival.
Inhibition of the PD-L1/STAT3/HIF-1α Signaling Pathway
Fraxinellone has been shown to inhibit the expression of Programmed Death-Ligand 1 (PD-L1), a critical immune checkpoint protein that cancer cells use to evade the immune system.[4][6] This inhibition is achieved through the downregulation of the STAT3 and HIF-1α signaling pathways.[4][6]
-
STAT3 (Signal Transducer and Activator of Transcription 3): Fraxinellone inhibits the activation of STAT3 by targeting the JAK1, JAK2, and Src pathways.[4]
-
HIF-1α (Hypoxia-Inducible Factor 1-alpha): It reduces the synthesis of HIF-1α protein via the mTOR/p70S6K/eIF4E and MAPK pathways.[4]
The cooperative reduction of STAT3 and HIF-1α by fraxinellone leads to the suppression of PD-L1 expression, which in turn inhibits cancer cell proliferation and angiogenesis.[4]
References
- 1. Suppression of NF-κB signaling and NLRP3 inflammasome activation in macrophages is responsible for the amelioration of experimental murine colitis by the natural compound fraxinellone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. farm.ucl.ac.be [farm.ucl.ac.be]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Dictamnine: A Comprehensive Technical Guide on its Pharmacology and Traditional Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dictamnine, a furoquinoline alkaloid isolated from the root bark of Dictamnus dasycarpus Turcz. and other plants of the Rutaceae family, has garnered significant scientific interest for its diverse pharmacological activities. Traditionally used in Chinese medicine, primarily as a component of Cortex Dictamni (Bai Xian Pi), for the treatment of skin diseases, modern research has unveiled its potential in oncology, immunology, and cardiovascular medicine. This technical guide provides an in-depth overview of the pharmacology of dictamnine, its mechanisms of action, and its traditional uses, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of key signaling pathways.
Introduction
Traditional Uses
Primary Traditional Functions:
Traditional Preparations: The most common method of preparation is decoction.[4][5] The dried root bark is boiled in water, and the resulting liquid is either consumed orally or used as a topical wash.
Pharmacology of Dictamnine
Dictamnine exhibits a broad spectrum of pharmacological activities, which are summarized below.
Anticancer Activity
Dictamnine has demonstrated significant cytotoxic and anti-proliferative effects against a variety of cancer cell lines. Its mechanisms of action are multifaceted, involving the induction of apoptosis, inhibition of cell proliferation and migration, and the modulation of key signaling pathways.
Signaling Pathways Involved in Anticancer Activity:
-
HIF-1α and Slug Signaling: Dictamnine has been shown to inhibit the proliferation, migration, and invasion of cancer cells, as well as promote apoptosis, by downregulating the HIF-1α and Slug signaling pathways.[6]
-
PI3K/AKT/mTOR Signaling: This pathway, crucial for cell growth and survival, is a target of dictamnine. By inhibiting this pathway, dictamnine can suppress tumor growth.
-
MAPK Signaling: The mitogen-activated protein kinase (MAPK) pathway is another key regulator of cell proliferation and survival that is modulated by dictamnine.
digraph "Dictamnine_Anticancer_Signaling" {
graph [rankdir="TB", splines=ortho, nodesep=0.4];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.1"];
edge [arrowsize=0.7];
// Nodes
Dictamnine [label="Dictamnine", fillcolor="#EA4335", fontcolor="#FFFFFF"];
PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"];
AKT [label="AKT", fillcolor="#FBBC05", fontcolor="#202124"];
mTOR [label="mTOR", fillcolor="#FBBC05", fontcolor="#202124"];
HIF1a [label="HIF-1α", fillcolor="#FBBC05", fontcolor="#202124"];
Slug [label="Slug", fillcolor="#FBBC05", fontcolor="#202124"];
Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Migration [label="Cell Migration", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges
Dictamnine -> PI3K [label="inhibits", color="#34A853"];
PI3K -> AKT [color="#4285F4"];
AKT -> mTOR [color="#4285F4"];
mTOR -> HIF1a [color="#4285F4"];
HIF1a -> Slug [color="#4285F4"];
Slug -> Proliferation [label="promotes", color="#EA4335"];
Slug -> Apoptosis [label="inhibits", color="#EA4335"];
Slug -> Migration [label="promotes", color="#EA4335"];
Dictamnine -> HIF1a [label="inhibits", color="#34A853"];
Dictamnine -> Slug [label="inhibits", color="#34A853"];
}
Caption: Workflow for MTT cell viability assay.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of dictamnine and a vehicle control.
-
Incubation: Incubate the treated cells for 24, 48, or 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Western Blot Analysis for NF-κB Pathway
This protocol provides a general framework for investigating the effect of dictamnine on the NF-κB signaling pathway.
Methodology:
-
Cell Treatment: Treat cells (e.g., RAW 264.7 macrophages) with dictamnine for a specified time, with or without an inflammatory stimulus like LPS.
-
Protein Extraction: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against key NF-κB pathway proteins (e.g., p-p65, p-IκBα, total p65, total IκBα, and a loading control like β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This protocol outlines the general procedure for quantifying apoptosis induced by dictamnine.
Methodology:
-
Cell Treatment: Treat cancer cells with dictamnine at various concentrations for a defined period.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive/PI-negative cells: Early apoptotic cells.
-
Annexin V-positive/PI-positive cells: Late apoptotic or necrotic cells.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis.
Conclusion and Future Directions
Dictamnine is a pharmacologically active natural product with a rich history in traditional medicine and significant potential for modern therapeutic applications. Its diverse biological activities, particularly its anticancer and anti-inflammatory properties, are well-documented. However, further research is warranted to fully elucidate its mechanisms of action, establish a more comprehensive toxicological profile, and explore its therapeutic efficacy in preclinical and clinical studies. The development of synthetic analogs with improved potency and reduced toxicity also represents a promising avenue for future drug discovery efforts. This guide provides a solid foundation for researchers to build upon in their exploration of this fascinating molecule.
References
- 1. baicao.nl [baicao.nl]
- 2. rsc.org [rsc.org]
- 3. Bai Xian Pi (Cortex Dictamni) | Chinese Herbal Medicine [asante-academy.com]
- 4. BAI XIAN PI – Chinese Herbal Medicine [ccmlondon.com]
- 5. CN104721326A - Traditional Chinese medicine for treatment of eczema - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Phytochemical Profile of Dictamnus dasycarpus Extracts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dictamnus dasycarpus, a member of the Rutaceae family, is a perennial herb with a long history of use in traditional medicine, particularly in Asia. The root bark, known as Cortex Dictamni, is officially listed in the Chinese Pharmacopoeia and is utilized for its anti-inflammatory, anti-allergic, and detoxifying properties. Modern phytochemical investigations have revealed a complex and diverse array of secondary metabolites within D. dasycarpus extracts, contributing to its wide range of pharmacological activities. This technical guide provides a comprehensive overview of the phytochemical profile of D. dasycarpus extracts, with a focus on quantitative data, detailed experimental protocols, and the modulation of key signaling pathways.
Phytochemical Composition: A Quantitative Overview
Dictamnus dasycarpus is a rich source of various classes of phytochemicals, with more than 200 compounds having been isolated and identified.[1][2] The primary bioactive constituents include alkaloids, limonoids, flavonoids, and essential oils. The concentration of these compounds can vary depending on factors such as the geographical origin of the plant, harvest time, and the extraction method employed.
Data Presentation
The following tables summarize the quantitative data available for key phytochemicals in Dictamnus dasycarpus extracts.
Table 1: Quantitative Analysis of Major Alkaloids in Dictamnus dasycarpus
| Compound | Plant Part | Extraction Solvent | Analytical Method | Concentration | Reference |
| Dictamnine | Root Bark | Methanol | HPLC-UV | 0.0021-0.1060 g/L (in final solution) | [3] |
| Skimmianine | Root Bark | Methanol | Not specified | Not specified | [4] |
| γ-Fagarine | Root Bark | Methanol | Not specified | Not specified | [4] |
Table 2: Quantitative Analysis of Major Limonoids in Dictamnus dasycarpus
| Compound | Plant Part | Extraction Solvent | Analytical Method | Concentration | Reference |
| Obacunone | Root Bark | Methanol | HPLC-UV | 0.0201-0.9200 g/L (in final solution) | [3] |
| Fraxinellone | Root Bark | Methanol | HPLC-UV | 0.0102-1.020 g/L (in final solution) | [3] |
| Limonin | Root Bark | 70% Ethanol | Not specified | Not specified | [5] |
Table 3: Total Phenolic and Flavonoid Content in Dictamnus dasycarpus
| Phytochemical Class | Plant Part | Extraction Solvent | Analytical Method | Concentration | Reference |
| Total Phenolics | Root Bark | Methanol | Folin-Ciocalteu | Varies | [6][7] |
| Total Flavonoids | Root Bark | Methanol | Aluminum chloride colorimetric | Varies | [6][7] |
Table 4: Composition of Essential Oil from Dictamnus dasycarpus
| Compound | Plant Part | Extraction Method | Analytical Method | Relative Content (%) | Reference |
| syn-7-hydroxy-7-anisylnorbornene | Not specified | Hydrodistillation | GC-MS | 29.4 | [8] |
| Pregeijerene | Not specified | Hydrodistillation | GC-MS | 15.5 | [8] |
| Geijerene | Not specified | Hydrodistillation | GC-MS | 11.4 | [8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible extraction and analysis of phytochemicals from Dictamnus dasycarpus. The following sections provide an overview of commonly employed experimental protocols.
Extraction of Phytochemicals
1. Maceration with Ethanol:
-
Objective: To extract a broad range of polar and moderately non-polar compounds.
-
Protocol:
-
Air-dry the root bark of Dictamnus dasycarpus at room temperature and grind it into a coarse powder.
-
Macerate the powdered plant material with 70% ethanol (1:10 w/v) at room temperature for 72 hours with occasional shaking.[2]
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude ethanol extract.
-
2. Hydrodistillation for Essential Oil Extraction:
-
Objective: To isolate volatile compounds (essential oils).
-
Protocol:
-
Subject the fresh or dried aerial parts of Dictamnus dasycarpus to hydrodistillation for 3 hours using a Clevenger-type apparatus.
-
Collect the oily layer from the distillate.
-
Dry the collected essential oil over anhydrous sodium sulfate.
-
Store the oil in a sealed vial at 4°C until analysis.
-
Analytical Methodologies
1. High-Performance Liquid Chromatography (HPLC) for Alkaloids and Limonoids:
-
Objective: To separate, identify, and quantify specific alkaloids and limonoids.
-
Protocol for Simultaneous Determination of Dictamnine, Obacunone, and Fraxinellone: [3]
-
Chromatographic System: An HPLC system equipped with a UV detector.
-
Column: Kromasil C18 column (specific dimensions not provided).
-
Mobile Phase: Methanol-water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 236 nm.
-
Standard Preparation: Prepare standard stock solutions of dictamnine, obacunone, and fraxinellone in methanol.
-
Quantification: Generate a calibration curve for each standard and determine the concentration of the analytes in the sample extracts by comparing their peak areas with the calibration curve.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS) for Essential Oil Analysis:
-
Objective: To identify and quantify the volatile components of the essential oil.
-
Protocol:
-
Chromatographic System: A GC-MS system.
-
Column: A non-polar capillary column such as DB-5 or HP-5MS.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector and Detector Temperature: Typically set at 250°C and 280°C, respectively.
-
Oven Temperature Program: A temperature gradient is used to separate the components, for example, starting at 60°C and gradually increasing to 240°C.
-
Identification: Identify the components by comparing their mass spectra and retention indices with those of reference compounds and databases (e.g., NIST, Wiley).
-
Quantification: Determine the relative percentage of each component by peak area normalization.
-
Mandatory Visualizations: Signaling Pathways and Workflows
Signaling Pathway Modulation
Dictamnus dasycarpus extracts and their isolated constituents have been shown to modulate several key signaling pathways involved in inflammation and other cellular processes.
Caption: NF-κB signaling pathway modulation by Dictamnus dasycarpus limonoids.
Caption: General experimental workflow for phytochemical analysis of D. dasycarpus.
Conclusion
Dictamnus dasycarpus is a chemically rich medicinal plant with a diverse phytochemical profile. The presence of numerous bioactive compounds, particularly alkaloids and limonoids, underpins its traditional uses and offers significant potential for modern drug development. This guide provides a foundational understanding of the quantitative composition, analytical methodologies, and mechanisms of action of D. dasycarpus extracts. Further research is warranted to fully elucidate the synergistic effects of its complex chemical matrix and to standardize extracts for clinical applications. The detailed protocols and pathway analyses presented here serve as a valuable resource for scientists and researchers in the fields of phytochemistry, pharmacology, and drug discovery.
References
- 1. Anti-inflammatory activities of Dictamnus dasycarpus Turcz., root bark on allergic contact dermatitis induced by dinitrofluorobenzene in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dictamnus dasycarpus Turcz. attenuates airway inflammation and mucus hypersecretion by modulating the STAT6-STAT3/FOXA2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total Phenolic and Flavonoid Content and Biological Activities of Extracts and Isolated Compounds of Cytisus villosus Pourr - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UHPLC-MS Analyses of Plant Flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jabps.journals.ekb.eg [jabps.journals.ekb.eg]
- 7. Quantitative Analysis of Total Phenolic and Total Flavonoid Constituents of some Ficus species [jabps.journals.ekb.eg]
- 8. researchgate.net [researchgate.net]
In Vitro Cytotoxic Effects of Dasycarine and Related Compounds from Dictamnus dasycarpus
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Dasycarine is a novel quinoline alkaloid that has been isolated from the plant Dictamnus dasycarpus. Its chemical structure has been identified as 4, 5, 8-trimethoxyl–3-(3-methyl–2-butenyl)-2-quinone. While research on the specific biological activities of Dasycarine is still in its nascent stages, the plant from which it is derived, Dictamnus dasycarpus, has a history of use in traditional medicine and has been the subject of numerous phytochemical and pharmacological studies. This technical guide provides a comprehensive overview of the known in vitro cytotoxic effects of compounds isolated from Dictamnus dasycarpus, with a particular focus on quinoline alkaloids and other cytotoxic constituents. This information serves as a valuable resource for researchers interested in the potential anticancer properties of Dasycarine and related natural products.
Disclaimer: To date, no specific studies on the in vitro cytotoxic effects of Dasycarine have been published in peer-reviewed literature. The data presented herein pertains to other compounds isolated from Dictamnus dasycarpus and is intended to provide a scientific context for the potential bioactivity of Dasycarine.
Cytotoxic Compounds from Dictamnus dasycarpus
Dictamnus dasycarpus is a rich source of various secondary metabolites, including quinoline alkaloids and limonoids, several of which have demonstrated significant cytotoxic activities against a range of cancer cell lines.
Quantitative Data on Cytotoxicity
The following tables summarize the reported 50% inhibitory concentration (IC50) values of various compounds isolated from Dictamnus dasycarpus against different human cancer cell lines.
Table 1: Cytotoxicity of Limonoids from Dictamnus dasycarpus
| Compound | Cell Line | IC50 (µM) | Reference |
| Kihadanin D | MDA-MB-231 (Breast Cancer) | 16.22 | [1] |
| A549 (Lung Cancer) | 21.72 | [1] | |
| HT29 (Colon Cancer) | 31.06 | [1] |
Table 2: Cytotoxicity of Quinoline Alkaloids and Other Compounds from Dictamnus dasycarpus
| Compound | Cell Line | IC50 (µM) | Reference |
| Dictamnine A | A549 (Lung Cancer) | 29.6 ± 1.78 | [2] |
| Dictamnine B | A549 (Lung Cancer) | 24.7 ± 1.13 | [2] |
| Dictamnine | HepG2 (Liver Cancer) | Dose-dependent decrease in viability | [3] |
| Obakunone | HepG2 (Liver Cancer) | Dose-dependent decrease in viability | [3] |
| Fraxinellone | HepG2 (Liver Cancer) | Dose-dependent decrease in viability | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature concerning the cytotoxic effects of compounds from Dictamnus dasycarpus.
Cell Viability and Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product. The amount of formazan is directly proportional to the number of living cells.
-
Protocol:
-
Seed cells in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., 150 µL of DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
2. SRB (Sulphorhodamine B) Assay
-
Principle: This assay is based on the ability of the SRB dye to bind to protein components of cells that have been fixed with trichloroacetic acid (TCA). The amount of bound dye is proportional to the total protein mass and, therefore, the cell number.
-
Protocol:
-
Seed cells in a 96-well plate and treat with the test compound as described for the MTT assay.
-
After treatment, fix the cells by gently adding cold TCA (e.g., 50 µL of 50% w/v) and incubate for 1 hour at 4°C.
-
Wash the plates five times with tap water and allow them to air dry.
-
Stain the cells with SRB solution (e.g., 100 µL of 0.4% w/v in 1% acetic acid) for 30 minutes at room temperature.
-
Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Dissolve the bound dye in a basic solution (e.g., 200 µL of 10 mM Tris base).
-
Measure the absorbance at a specific wavelength (e.g., 510 nm).
-
Cell Cycle Analysis
-
Principle: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA.
-
Protocol:
-
Treat cells with the test compound for a specified time.
-
Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer. The data is then used to generate a histogram representing the cell cycle distribution.
-
Visualizations
Experimental Workflow for In Vitro Cytotoxicity Screening
Caption: General workflow for screening cytotoxic compounds.
Potential Signaling Pathway for Quinoline Alkaloid-Induced Cytotoxicity
Based on studies of related quinoline alkaloids, a potential mechanism of action could involve the induction of cell cycle arrest and apoptosis. The following diagram illustrates a hypothetical signaling pathway.
Caption: Hypothetical signaling pathway for cytotoxicity.
Conclusion and Future Directions
While direct evidence for the cytotoxic effects of Dasycarine is currently lacking, the existing body of research on its source plant, Dictamnus dasycarpus, strongly suggests that it may possess significant anticancer properties. The quinoline alkaloid and limonoid constituents of this plant have demonstrated potent cytotoxicity against various cancer cell lines.
Future research should focus on:
-
The isolation and purification of Dasycarine in sufficient quantities for comprehensive biological evaluation.
-
In vitro cytotoxicity screening of Dasycarine against a panel of human cancer cell lines.
-
Elucidation of the molecular mechanisms underlying the potential cytotoxic effects of Dasycarine, including its impact on cell cycle progression, apoptosis, and key signaling pathways.
This technical guide serves as a foundational resource to stimulate and guide further investigation into the promising therapeutic potential of Dasycarine and other bioactive compounds from Dictamnus dasycarpus.
References
- 1. [Chemical constituents from root barks of Dictamnus dasycarpus and their cytotoxic activities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Subchronic Toxicity Studies of Cortex Dictamni Extracts in Mice and Its Potential Hepatotoxicity Mechanisms in Vitro [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Ethnopharmacology of Dictamnus dasycarpus
Introduction
Ethnopharmacology and Traditional Uses
The historical use of D. dasycarpus is well-documented in various traditional medical systems, particularly for treating inflammatory conditions. In China, Japan, and Korea, it is widely used for skin ailments like eczema, pruritus (itching), urticaria, and atopic dermatitis.[6][7][8] Its applications also extend to treating jaundice, rheumatism, asthma, and arthralgia.[1][4][9]
Table 1: Summary of Traditional Uses
| Plant Part | Traditional Indication | Geographical Region / Medical System |
|---|---|---|
| Root Bark (Cortex Dictamni) | Skin diseases (eczema, pruritus, urticaria, atopic dermatitis, psoriasis)[4][6][7][8] | Traditional Chinese Medicine, Korean & Japanese Medicine |
| Root Bark | Clearing heat, removing dampness, dispelling wind, detoxification[2][4][5] | Traditional Chinese Medicine |
| Root Bark | Jaundice, rheumatism, bleeding, chronic hepatitis[1][9] | Traditional Chinese & Local Medicine |
| Root Bark | Asthma, arthralgia[1] | Traditional Medicine |
Phytochemistry: Bioactive Constituents
Phytochemical investigations have revealed that D. dasycarpus is a rich reservoir of bioactive compounds. Over 200 constituents have been isolated and identified, primarily categorized as quinoline alkaloids, limonoids (and their glycosides), terpenoids, flavonoids, and phenylpropanoids.[2][3][4][5] The quinoline alkaloids and limonoids are considered the most characteristic and pharmacologically significant components of this plant.[8][9][10]
Table 2: Major Bioactive Compounds from Dictamnus dasycarpus
| Compound Name | Chemical Class | Plant Part | Reported Biological Activity |
|---|---|---|---|
| Dictamnine | Quinoline Alkaloid | Root Bark | Anti-inflammatory, Anti-allergic, Anticancer, Neuroprotective[4][8][11][12] |
| Skimmianine | Quinoline Alkaloid | Root Bark | Inhibition of Nitric Oxide (NO) production[13] |
| γ-Fagarine | Quinoline Alkaloid | Root Bark | Inhibition of NO production[13] |
| Obacunone | Limonoid | Root Bark | Neuroprotective, Cytotoxic[11][14] |
| Limonin | Limonoid | Root Bark | Cytotoxic[14] |
| Fraxinellone | Degraded Limonoid | Root Bark | Neuroprotective, Anticancer[11][15] |
| Kihadanin D | Limonoid | Root Bark | Cytotoxic against MDA-MB-231, A549, and HT29 cancer cells[14] |
| Preskimmianine | Alkaloid | Root Bark | Inhibition of NO production[13][14] |
Validated Pharmacological Activities
Modern scientific research has substantiated many of the traditional claims associated with D. dasycarpus, particularly its anti-inflammatory, antioxidant, and anticancer properties.
Anti-inflammatory and Anti-allergic Activity
Extracts of D. dasycarpus and its isolated compounds exhibit potent anti-inflammatory effects. Studies have shown that its methanol extract (MEDD) can effectively suppress contact dermatitis by inhibiting the production of pro-inflammatory cytokines like IFN-γ and TNF-α.[6] It also reduces the expression of adhesion molecules such as ICAM-1 and various chemokines (IL-6, IL-8, MCP-1), which are crucial for immune cell infiltration into inflamed tissues.[1][7] The underlying mechanism often involves the downregulation of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[1][6][7] Ethanolic extracts have been shown to suppress nitric oxide (NO) production and reduce mRNA expression of NF-κB in LPS-activated macrophages.[16]
Table 3: Quantitative Anti-inflammatory Data
| Experimental Model | Extract/Compound | Key Quantitative Result |
|---|---|---|
| DNFB-induced Contact Dermatitis (mice) | Methanol Extract (300 μ g/ear ) | Suppressed the increase in IFN-γ and TNF-α levels (P<0.05)[6] |
| LPS-stimulated RAW 264.7 cells | Ethanol Extract (1 mg/mL) | Suppressed NO production by 33%; Reduced NF-κB mRNA expression by 24%[16] |
| PMA/A23187-stimulated RBL-2H3 cells | Methanol Extract (>50 μg/mL) | Reduced β-hexosaminidase release (P<0.05)[6] |
| TNF-α-stimulated HaCaT cells | Methanol Extract | Prevented activation of the NF-κB pathway[7] |
| LPS-stimulated BV2 cells | Skimmianine | Potent inhibition of nitric oxide (NO) production[13] |
Antioxidant Activity
Various solvent extracts of D. dasycarpus have demonstrated significant free radical-scavenging capabilities. Acetone and ethyl acetate extracts, in particular, show strong antioxidant potential in assays such as DPPH and ABTS radical scavenging.[17] Polysaccharides isolated from the aerial parts of the plant also exhibit higher antioxidant activity compared to those from the root bark.[18]
Table 4: Quantitative Antioxidant Data
| Assay | Extract / Part | IC50 Value |
|---|---|---|
| DPPH Radical Scavenging | Ethyl Acetate Part | 0.407 mg/mL[19] |
| DPPH Radical Scavenging | Chloroform Part | 0.824 mg/mL[19] |
| DPPH Radical Scavenging | Petroleum Ether Part | 0.875 mg/mL[19] |
| ABTS Radical Scavenging (Polysaccharides) | Aerial Parts | 0.23±0.01 mg/mL[18] |
| OH Radical Scavenging (Polysaccharides) | Aerial Parts | 4.73±0.03 mg/mL[18] |
Anticancer Activity
The cytotoxic potential of D. dasycarpus against various cancer cell lines has been a subject of intense research. Limonoids, such as kihadanin D, have shown notable cytotoxicity against human breast (MDA-MB-231), lung (A549), and colon (HT29) cancer cells.[14] Fraxinellone has been found to inhibit tumor growth by suppressing PD-L1 expression through the downregulation of STAT3 and HIF-1α signaling pathways.[15] Furthermore, the alkaloid kokusaginine has demonstrated a potent inhibitory effect on multidrug-resistant breast cancer cell lines.[15]
Table 5: Quantitative Anticancer Data
| Cancer Cell Line | Extract/Compound | IC50 Value |
|---|---|---|
| MDA-MB-231 (Breast Cancer) | Kihadanin D | 16.22 μmol·L⁻¹[14] |
| A549 (Lung Cancer) | Kihadanin D | 21.72 μmol·L⁻¹[14] |
| HT29 (Colon Cancer) | Kihadanin D | 31.06 μmol·L⁻¹[14] |
| A549 (Lung Cancer) | Essential Oil | >100 mg/mL[20] |
Neuroprotective Effects
Bioassay-guided fractionation has identified obacunone as a potent neuroprotective agent. At concentrations of 100-150 µM, obacunone effectively protects mouse hippocampal HT22 cells from glutamate-induced neurotoxicity.[11] This protective mechanism is linked to the induction of heme oxygenase (HO)-1 expression via the p38 MAPK pathway, which enhances cellular resistance to oxidative injury.[11]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the ethnopharmacological investigation of D. dasycarpus.
Protocol for Extraction and Isolation of Bioactive Compounds
This protocol is based on a supercritical fluid extraction (SFE) and high-speed counter-current chromatography (HSCCC) method for efficient separation.[21]
-
Sample Preparation: Air-dry the root bark of D. dasycarpus and grind it into a fine powder.
-
Supercritical Fluid Extraction (SFE):
-
Load 500 g of the ground root bark into a 1 L extraction vessel.
-
Perform a static extraction for 1 hour, followed by a 6.5-hour dynamic extraction.
-
Set SFE conditions: Pressure at 30 MPa, temperature at 45°C, and a CO₂ flow rate of 2 L/min.
-
Collect the crude extract in a separation vessel.
-
-
High-Speed Counter-Current Chromatography (HSCCC) Purification:
-
Prepare a two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water (1:0.8:1.3:0.9 v/v/v/v).
-
Dissolve 1.0 g of the SFE crude extract for purification.
-
Configure the HSCCC with the upper phase as the stationary phase and the lower phase as the mobile phase.
-
Operate in the head-to-tail elution mode to separate and purify individual compounds like dictamnine, obacunone, and fraxinellone.
-
Protocol for In Vitro Anti-inflammatory Assay (NO Inhibition)
This protocol details the measurement of nitric oxide (NO) inhibition in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[16]
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Treatment:
-
Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the D. dasycarpus extract or isolated compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
-
Nitric Oxide Measurement (Griess Reaction):
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition relative to the LPS-only treated control group.
-
Protocol for Western Blot Analysis of Signaling Proteins
This protocol describes the detection of key proteins in the NF-κB and MAPK signaling pathways.[1][6][22]
-
Protein Extraction:
-
Culture and treat cells (e.g., RAW 264.7 or HaCaT) as described in the relevant assay.
-
Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate at 14,000 rpm for 20 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the total protein and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-p38, p-ERK, p-NF-κB p65, IκB-α) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using an imaging system. Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.
-
Visualizations: Workflows and Signaling Pathways
Conclusion and Future Perspectives
Dictamnus dasycarpus is a medicinal plant with a rich history of traditional use, which is now being progressively validated by modern scientific investigation. Its diverse phytochemical profile, rich in alkaloids and limonoids, is responsible for a wide spectrum of pharmacological effects, most notably anti-inflammatory, antioxidant, and anticancer activities. The mechanisms of action often involve the modulation of critical cellular signaling pathways like NF-κB and MAPK.
While the therapeutic potential is significant, future research should focus on several key areas. Rigorous quality control standards are needed to ensure the consistency and safety of its medicinal preparations.[2][5] Although preclinical studies are promising, well-designed clinical trials are essential to translate these findings into effective human therapies.[3][5] Finally, comprehensive toxicological studies are imperative, as some reports have indicated potential for hepatotoxicity and phototoxicity, which must be thoroughly understood to ensure safe clinical application.[8][23][24] Continued exploration of this plant holds great promise for the development of novel therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. The traditional uses, phytochemistry, pharmacology and toxicology of Dictamnus dasycarpus: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The traditional uses, phytochemistry, pharmacology and toxicology of Dictamnus dasycarpus: a review. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Anti-inflammatory activities of Dictamnus dasycarpus Turcz., root bark on allergic contact dermatitis induced by dinitrofluorobenzene in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of Dictamnus dasycarpus Turcz., root bark on ICAM-1 expression and chemokine productions in vivo and vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Medicinal uses, phytochemistry and pharmacology of the genus Dictamnus (Rutaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Neuroprotective effects of constituents of the root bark of Dictamnus dasycarpus in mouse hippocampal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Inhibitory alkaloids from Dictamnus dasycarpus root barks on lipopolysaccharide-induced nitric oxide production in BV2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [Chemical constituents from root barks of Dictamnus dasycarpus and their cytotoxic activities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Natural Products isolated from Dictamnus dasycarpus - BioCrick [biocrick.com]
- 16. Anti-inflammatory activity of the ethanol extract of Dictamnus dasycarpus leaf in lipopolysaccharide-activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. asianpubs.org [asianpubs.org]
- 18. thescipub.com [thescipub.com]
- 19. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 20. researchgate.net [researchgate.net]
- 21. scispace.com [scispace.com]
- 22. Dictamnus dasycarpus Turcz. Root Bark Improves Skin Barrier Function and Symptoms of Atopic Dermatitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Exploring the Mechanism of Hepatotoxicity Induced by Dictamnus dasycarpus Based on Network Pharmacology, Molecular Docking and Experimental Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
The escalating threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Furoquinoline alkaloids, a class of natural products found in various plant species, have emerged as promising candidates due to their diverse biological activities. Among these, dictamnine and its related alkaloids have demonstrated a significant antimicrobial spectrum. This technical guide provides an in-depth analysis of the antimicrobial properties of dictamnine and its structural analogs, focusing on quantitative data, experimental methodologies, and the underlying mechanisms of action.
Quantitative Antimicrobial Spectrum
The antimicrobial efficacy of dictamnine and its related alkaloids has been evaluated against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC), a key indicator of antimicrobial potency, has been determined for several of these compounds.
Table 1: Minimum Inhibitory Concentrations (MIC) of Dictamnine and Related Alkaloids against Fungi
| Compound | Fungus | MIC (µg/mL) | Reference |
| Dictamnine | Candida albicans | 312.5 | |
| Dictamnine | Saccharomyces cerevisiae | 64 | [1] |
Table 2: Minimum Inhibitory Concentrations (MIC) of Furoquinoline Alkaloids against Bacteria
| Compound | Bacterium | MIC (µg/mL) | Reference |
| Lecomtequinoline A | Escherichia coli | >18.7 | [2] |
| Bacillus subtilis | 11.1 | [2] | |
| Pseudomonas agarici | 12.3 | [2] | |
| Micrococcus luteus | 15.2 | [2] | |
| Staphylococcus warneri | 11.4 | [2] | |
| Lecomtequinoline B | Escherichia coli | >18.7 | [2] |
| Bacillus subtilis | 15.2 | [2] | |
| Pseudomonas agarici | >18.7 | [2] | |
| Micrococcus luteus | 18.7 | [2] | |
| Staphylococcus warneri | 16.5 | [2] | |
| Lecomtequinoline C | Escherichia coli | >18.7 | [2] |
| Bacillus subtilis | >18.7 | [2] | |
| Pseudomonas agarici | >18.7 | [2] | |
| Micrococcus luteus | >18.7 | [2] | |
| Staphylococcus warneri | >18.7 | [2] | |
| Anhydroevoxine | Escherichia coli | 12.5 | [2] |
| Bacillus subtilis | 11.1 | [2] | |
| Pseudomonas agarici | 15.2 | [2] | |
| Micrococcus luteus | 18.7 | [2] | |
| Staphylococcus warneri | >18.7 | [2] | |
| Evoxine | Escherichia coli | >18.7 | [2] |
| Bacillus subtilis | 16.5 | [2] | |
| Pseudomonas agarici | >18.7 | [2] | |
| Micrococcus luteus | >18.7 | [2] | |
| Staphylococcus warneri | 15.2 | [2] | |
| Dictamnine | Escherichia coli | >18.7 | [2] |
| Bacillus subtilis | >18.7 | [2] | |
| Pseudomonas agarici | >18.7 | [2] | |
| Micrococcus luteus | >18.7 | [2] | |
| Staphylococcus warneri | >18.7 | [2] |
Experimental Protocols
The antimicrobial activities of dictamnine and related alkaloids are primarily assessed using standardized laboratory techniques, including broth microdilution and disk diffusion assays.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method is widely used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3][4][5][6]
Workflow for Broth Microdilution Assay
Workflow of the broth microdilution assay.
Detailed Steps:
-
Preparation of Alkaloid Solutions: A stock solution of the test alkaloid is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).[1] Serial two-fold dilutions are then made in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[1][7]
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard.[8][9] This suspension is then diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the test wells.
-
Inoculation and Incubation: The wells of the microtiter plate containing the serially diluted alkaloid are inoculated with the standardized microbial suspension. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).[7][10]
-
Determination of MIC: After incubation, the plates are visually inspected for microbial growth. The MIC is recorded as the lowest concentration of the alkaloid that completely inhibits visible growth of the microorganism.[10]
Disk Diffusion Method
This qualitative or semi-quantitative method is used to screen for antimicrobial activity.
Workflow for Disk Diffusion Assay
Workflow of the disk diffusion assay.
Detailed Steps:
-
Agar Plate Preparation: A suitable agar medium, such as Mueller-Hinton agar for bacteria or Sabouraud Dextrose agar for fungi, is poured into Petri dishes and allowed to solidify.[11]
-
Inoculum Preparation and Application: A standardized microbial suspension (0.5 McFarland) is uniformly swabbed onto the surface of the agar plate.[8][9]
-
Disk Application: Sterile paper disks (typically 6 mm in diameter) are impregnated with a known concentration of the test alkaloid and placed on the inoculated agar surface.[11]
-
Incubation: The plates are incubated under appropriate conditions.
-
Measurement of Inhibition Zones: The diameter of the clear zone of no microbial growth around each disk is measured in millimeters. The size of the zone of inhibition is indicative of the antimicrobial activity.[11]
Mechanisms of Antimicrobial Action
The antimicrobial mechanisms of furoquinoline alkaloids are multifaceted and can involve various cellular targets. One of the key mechanisms is the inhibition of nucleic acid and protein synthesis.[12][13]
Inhibition of Uropathogenic Escherichia coli (UPEC) Adhesion by Dictamnine
Dictamnine has been shown to impede the ability of uropathogenic Escherichia coli (UPEC) to adhere to and invade urothelial cells, a critical step in the pathogenesis of urinary tract infections. This effect is achieved through the downregulation of genes responsible for the expression of fimbriae, which are crucial for bacterial attachment.[10][14]
Logical Relationship of Dictamnine's Action on UPEC
Dictamnine's inhibitory effect on UPEC virulence.
Conclusion
Dictamnine and its related furoquinoline alkaloids represent a valuable class of natural products with significant antimicrobial potential. The data presented in this guide highlight their activity against a range of bacteria and fungi. Further research is warranted to fully elucidate their mechanisms of action, explore their synergistic potential with existing antibiotics, and evaluate their therapeutic efficacy and safety in preclinical and clinical settings. The detailed experimental protocols provided herein offer a foundation for researchers to conduct further investigations into this promising class of antimicrobial agents.
References
- 1. CN104248637A - Application of dictamine in preparation of anti candida albicans drugs - Google Patents [patents.google.com]
- 2. Antimicrobial Furoquinoline Alkaloids from Vepris lecomteana (Pierre) Cheek & T. Heller (Rutaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Broth microdilution - Wikipedia [en.wikipedia.org]
- 7. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2.4.1. Disk Diffusion Analysis of Herbal Extracts [bio-protocol.org]
- 9. Preliminary Screening of Antibacterial Activity Using Crude Extracts of Hibiscus rosa sinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Setting the Stage: Essential Materials and Methods for Disc Diffusion Testing of Plant Extracts [plantextractwholesale.com]
- 12. Review on the Antibacterial Mechanism of Plant-Derived Compounds against Multidrug-Resistant Bacteria (MDR) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibacterial Activity and Antifungal Activity of Monomeric Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dictamnine Inhibits the Adhesion to and Invasion of Uropathogenic Escherichia Coli (UPEC) to Urothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Toxicity Assessment of Obacunone in Cell Lines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Obacunone, a limonoid compound found in citrus fruits and plants of the Rutaceae family, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.[1][2] As with any potential therapeutic agent, a thorough understanding of its toxicity profile is paramount before it can be considered for further development. This technical guide provides a comprehensive overview of the initial toxicity assessment of obacunone in various cell lines, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms. Notably, obacunone has demonstrated a selective cytotoxic effect, showing higher toxicity towards cancer cells while exhibiting minimal impact on normal cells.[3][4]
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of obacunone in various cancer and normal cell lines as determined by in vitro cytotoxicity assays.
Table 1: IC50 Values of Obacunone in Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| LNCaP | Prostate Cancer | 24 | ~12 | [1] |
| LNCaP | Prostate Cancer | 48 | >60% inhibition at 100 µM | [5] |
| 22RV1 | Prostate Cancer | - | - | [3] |
| MDA-MB-231 | Breast Cancer | - | - | [3] |
| MCF-7 | Breast Cancer | - | 0.02 | [1] |
| Panc-28 | Pancreatic Cancer | 48 | 42.87 | [3] |
| SW480 | Colon Cancer | 24 | 97.02 ± 4.1 | [3] |
| SW480 | Colon Cancer | 72 | 56.22 ± 4.03 | [3] |
| Caco2 | Colon Cancer | 48 | - | [6] |
| HT-29 | Colon Cancer | 48 | - | [6] |
| HCT-116 | Colon Cancer | 48 | - | [6] |
| Y1 | Adrenocortical Tumor | - | - | [7] |
Table 2: Cytotoxicity of Obacunone in Normal Cell Lines
| Species | Cell Line | Tissue Origin | Dose Range (µM) | Effect | Reference |
| Human | RWPE-1 | Prostate | - | No harm | [1][3] |
| Mouse | NIH/3T3 | Embryo Fibroblast | 6.25–200 | No cytotoxicity | [3] |
| Mouse | MC3T3-E1 | Bone | 1–100 | No cytotoxicity | [3] |
| Mouse | AML12 | Liver | IC50 > 100 | No cytotoxicity | [3] |
Experimental Protocols
The following section details a standard protocol for assessing the cytotoxicity of obacunone in cell lines using the MTT assay, a common colorimetric method.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Objective: To determine the metabolic activity of cells as an indicator of cell viability following treatment with obacunone.
Materials:
-
Cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Obacunone stock solution (dissolved in a suitable solvent like DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of obacunone in complete culture medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of obacunone. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a negative control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT reagent to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the obacunone concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
-
Caption: Workflow for assessing obacunone cytotoxicity using the MTT assay.
Signaling Pathways of Obacunone-Induced Cytotoxicity
Obacunone exerts its cytotoxic effects in cancer cells primarily through the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][3][5] Several key signaling pathways are modulated by obacunone to achieve this.
Intrinsic Apoptosis Pathway
Obacunone has been shown to activate the intrinsic or mitochondrial pathway of apoptosis.[1][8] This pathway is initiated by intracellular signals that converge on the mitochondria.
-
Inhibition of Akt Signaling: Obacunone inhibits the Akt signaling pathway, a crucial regulator of cell survival.[1][3]
-
Modulation of p53 and Bcl-2 Family Proteins: Obacunone can upregulate the expression of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, while downregulating the anti-apoptotic protein Bcl-2.[1][8] This shift in the Bax/Bcl-2 ratio increases mitochondrial outer membrane permeabilization.
-
Cytochrome c Release and Caspase Activation: The permeabilization of the mitochondrial membrane leads to the release of cytochrome c into the cytosol.[3][8] Cytosolic cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9.[8] Caspase-9, in turn, activates the effector caspase-3, which executes the final stages of apoptosis by cleaving various cellular substrates.[3][8]
Caption: Signaling cascade of obacunone-induced intrinsic apoptosis.
Cell Cycle Arrest
In addition to inducing apoptosis, obacunone can cause cell cycle arrest, preventing cancer cells from proliferating.[3] Studies have shown that obacunone can lead to the accumulation of cells in the G1 and G2/M phases of the cell cycle.[3] This effect is often mediated by the activation of cell cycle inhibitors like p21.[3]
Conclusion
The initial in vitro toxicity assessment of obacunone reveals a promising profile for a potential anticancer agent. It demonstrates selective cytotoxicity against a range of cancer cell lines while sparing normal cells. The primary mechanism of its anticancer action appears to be the induction of apoptosis through the intrinsic pathway, involving the modulation of key signaling molecules such as Akt, p53, and the Bcl-2 family of proteins, ultimately leading to caspase activation. Furthermore, obacunone's ability to induce cell cycle arrest contributes to its antiproliferative effects.
This technical guide provides a foundational understanding of obacunone's toxicity in cell lines. Further in-depth studies, including in vivo animal models, are necessary to fully elucidate its safety and efficacy profile for potential clinical applications. The detailed protocols and pathway visualizations presented here serve as a valuable resource for researchers and drug development professionals working on the preclinical evaluation of obacunone and other natural compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Obacunone, a Promising Phytochemical Triterpenoid: Research Progress on Its Pharmacological Activity and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cytotoxicity of obacunone and obacunone glucoside in human prostate cancer cells involves Akt-mediated programmed cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Apoptosis mediated cytotoxicity of citrus obacunone in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Dasycarine: A Potential Therapeutic Agent - A Technical Guide
Affiliation: Google Research
Abstract
Dasycarine is a novel quinoline alkaloid recently isolated from the root bark of Dictamnus dasycarpus. While direct pharmacological studies on Dasycarine are currently unavailable in the public domain, the rich ethnobotanical history and extensive phytochemical and pharmacological research on its source plant and related alkaloids provide a strong basis for predicting its therapeutic potential. Dictamnus dasycarpus has been used in traditional Chinese medicine for its anti-inflammatory and detoxifying properties.[1][2] Modern research has confirmed that various compounds isolated from this plant, particularly quinoline alkaloids and limonoids, possess significant anti-inflammatory, anticancer, and antimicrobial activities.[1][3] This technical guide summarizes the current knowledge on the bioactive constituents of Dictamnus dasycarpus, focusing on quinoline alkaloids structurally related to Dasycarine, to project the potential therapeutic avenues for this novel compound. We present available quantitative data, detail relevant experimental protocols, and visualize key signaling pathways to provide a foundational resource for researchers and drug development professionals interested in the therapeutic promise of Dasycarine.
Introduction to Dasycarine and its Source
Inferred Therapeutic Potential of Dasycarine
Based on the pharmacological profile of compounds co-isolated from Dictamnus dasycarpus and the broader class of quinoline alkaloids, the primary therapeutic areas of interest for Dasycarine are inflammation and cancer.
Anti-Inflammatory Potential
The root bark of D. dasycarpus is traditionally used for inflammatory conditions.[1][2] Extracts from the plant have been shown to ameliorate atopic dermatitis by improving skin barrier function and suppressing inflammatory cytokines and chemokines, such as tumor necrosis factor (TNF)-α, interleukin (IL)-1β, IL-4, and IL-8.[4][5] This anti-inflammatory action is mediated, in part, through the inhibition of the NF-κB, ERK, and p38 signaling pathways.[4][5]
Several alkaloids from D. dasycarpus, including Skimmianine, have been shown to significantly inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated microglial cells.[6] Fraxinellone, a limonoid from the same plant, has demonstrated therapeutic effects in a mouse model of rheumatoid arthritis by alleviating synovial inflammation and inhibiting osteoclast formation.[1] It also exhibits anti-inflammatory effects by inhibiting iNOS and COX-2 production.[7]
Anticancer Potential
Quinoline alkaloids are a well-established class of anticancer compounds.[8][9][10] Several compounds from D. dasycarpus have shown cytotoxic activities against various human cancer cell lines. For instance, Kihadanin D exhibited cytotoxicity against MDA-MB-231 (breast cancer), A549 (lung cancer), and HT29 (colon cancer) cells.[4] Dictamnine, another prominent alkaloid, has been shown to inhibit the proliferation and induce apoptosis in various cancer cell lines, in part by downregulating the HIF-1α and Slug signaling pathways.[9][11] Skimmianine has also been found to inhibit the proliferation of cancer cells and induce cell cycle arrest.[3][12] Furthermore, Fraxinellone has been reported to inhibit tumor growth by downregulating PD-L1 expression through the STAT3 and HIF-1α signaling pathways.[13]
Quantitative Data on Bioactive Compounds from Dictamnus dasycarpus
The following tables summarize the available quantitative data for key bioactive compounds isolated from Dictamnus dasycarpus. This data can serve as a benchmark for future studies on Dasycarine.
Table 1: In Vitro Cytotoxicity of Compounds from Dictamnus dasycarpus
| Compound | Cancer Cell Line | Assay | Endpoint | Result (IC50) | Reference |
| Kihadanin D | MDA-MB-231 (Breast) | Not specified | Cytotoxicity | 16.22 µM | [4] |
| Kihadanin D | A549 (Lung) | Not specified | Cytotoxicity | 21.72 µM | [4] |
| Kihadanin D | HT29 (Colon) | Not specified | Cytotoxicity | 31.06 µM | [4] |
| Dictamnin A | A549 (Lung) | Not specified | Growth Inhibition | 29.6 ± 1.78 µM | [14] |
| Dictamnin B | A549 (Lung) | Not specified | Growth Inhibition | 24.7 ± 1.13 µM | [14] |
Table 2: Antimicrobial Activity of Compounds from Dictamnus dasycarpus
| Compound(s) | Microorganism | Assay | Endpoint | Result (MIC) | Reference |
| Compounds 3-5 | Bacillus subtilis | Broth Microdilution | Inhibition | 32-64 µg/ml | [15] |
| Compounds 3-5 | Candida albicans | Broth Microdilution | Inhibition | 32-64 µg/ml | [15] |
| Compounds 3-5 | Pseudomonas aeruginosa | Broth Microdilution | Inhibition | 32-64 µg/ml | [15] |
| The specific compounds are detailed in the referenced publication. |
Key Experimental Protocols
To facilitate further research on Dasycarine, this section provides detailed methodologies for key experiments based on studies of related compounds.
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition
This protocol is designed to assess the ability of a test compound to inhibit the production of NO in LPS-stimulated macrophages.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Treatment: Cells are seeded in 96-well plates. After 24 hours, the cells are pre-treated with various concentrations of the test compound for 1 hour. Subsequently, the cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce NO production.
-
NO Quantification (Griess Assay):
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is then determined.
In Vitro Anticancer Assay: MTT Cell Viability Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, HeLa) are maintained in an appropriate culture medium.
-
Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compound for 24, 48, or 72 hours.
-
MTT Assay:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated.
Visualization of Signaling Pathways
The following diagrams, generated using the DOT language, illustrate key signaling pathways that are likely modulated by Dasycarine, based on the mechanisms of action of related compounds from Dictamnus dasycarpus.
References
- 1. Fraxinellone Attenuates Rheumatoid Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Study on the activity and mechanism of skimmianine against human non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Chemical constituents from root barks of Dictamnus dasycarpus and their cytotoxic activities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitory alkaloids from Dictamnus dasycarpus root barks on lipopolysaccharide-induced nitric oxide production in BV2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-atopic dermatitis effect of fraxinellone via inhibiting IL-31 in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Dictamnine promotes apoptosis and inhibits epithelial-mesenchymal transition, migration, invasion and proliferation by downregulating the HIF-1α and Slug signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benthamscience.com [benthamscience.com]
- 13. Fraxinellone has anticancer activity in vivo by inhibiting programmed cell death-ligand 1 expression by reducing hypoxia-inducible factor-1α and STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Antimicrobial alkaloids from the root bark of Dictamnus dasycarpus - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Performance Liquid Chromatography for the Quantification of Dictamnine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dictamnine, a furoquinoline alkaloid primarily isolated from the root bark of Dictamnus dasycarpus Turcz. (Rutaceae), has garnered significant interest in the scientific community due to its diverse pharmacological activities.[1][2] These activities include antifungal, antibacterial, anti-inflammatory, and anticancer properties.[1][3] Accurate and precise quantification of dictamnine in various matrices, such as plasma, tissues, and herbal extracts, is crucial for pharmacokinetic studies, quality control of traditional medicines, and new drug development. High-performance liquid chromatography (HPLC) offers a robust and reliable method for this purpose. This document provides a detailed protocol and application notes for the quantification of dictamnine using HPLC.
Principle
High-performance liquid chromatography separates components of a mixture based on their differential distribution between a stationary phase (packed in a column) and a mobile phase that is pumped through the column. For dictamnine analysis, a reversed-phase HPLC method is commonly employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., methanol-water or acetonitrile-water). Dictamnine is separated from other components in the sample based on its hydrophobicity. A UV detector is typically used for detection and quantification, as dictamnine exhibits strong UV absorbance.
Experimental Protocols
Sample Preparation
The appropriate sample preparation protocol is critical for accurate quantification and depends on the sample matrix.
a) Plasma/Biological Fluids:
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile or methanol to precipitate proteins.[1]
-
Vortexing: Vortex the mixture for 1-3 minutes to ensure thorough mixing and complete protein precipitation.[1]
-
Centrifugation: Centrifuge the sample at 12,000 x g for 10 minutes at 4°C.[1]
-
Supernatant Collection: Carefully collect the supernatant and transfer it to a clean tube.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in the mobile phase.
-
Filtration: Filter the supernatant or the reconstituted solution through a 0.22 µm syringe filter before injection into the HPLC system.
b) Herbal Extracts/Plant Material:
-
Extraction: Weigh a precise amount of the powdered plant material or extract.
-
Solvent Addition: Add a suitable solvent, such as methanol or ethanol.
-
Extraction Method: Employ a suitable extraction technique like sonication or reflux extraction.
-
Filtration: Filter the extract through Whatman filter paper.
-
Dilution: Dilute the filtrate with the mobile phase to a concentration within the calibration curve range.
-
Final Filtration: Filter the diluted sample through a 0.22 µm syringe filter prior to HPLC analysis.
HPLC Instrumentation and Conditions
The following tables summarize typical HPLC and UPLC-MS/MS conditions for dictamnine quantification based on published methods.
Table 1: HPLC-DAD Conditions for Dictamnine Quantification [4]
| Parameter | Condition |
| Column | Shiseido C18 (5 µm, 4.6 mm I.D. × 250 mm) |
| Mobile Phase | Gradient elution with methanol and water |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 236 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
Table 2: UPLC-MS/MS Conditions for Dictamnine Quantification in Rat Plasma [5][6]
| Parameter | Condition |
| Column | Thermo Syncronis C18 (2.1 mm × 50 mm, 1.7 µm) or Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm) |
| Mobile Phase | Isocratic: Methanol and 0.1% formic acid in water (75:25, v/v) or Gradient: 0.1% formic acid aqueous solution (A) and acetonitrile (B) |
| Flow Rate | 0.3 mL/min or 0.6 mL/min |
| Injection Volume | 2 µL or 10 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition | m/z 200.0 → 129.0 for dictamnine |
Method Validation
Method validation is essential to ensure the reliability of the results. The following parameters should be assessed:
-
Linearity: A calibration curve should be constructed by plotting the peak area against a series of known concentrations of dictamnine standard. The correlation coefficient (r²) should be > 0.99.[4][6]
-
Precision: The precision of the method should be determined by analyzing replicate samples at different concentrations. The relative standard deviation (RSD) should be within acceptable limits (typically < 15%).[6][7]
-
Accuracy: The accuracy is determined by recovery studies, where a known amount of dictamnine is spiked into a blank matrix and analyzed. The recovery should be within a predefined range (e.g., 85-115%).[7]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[8]
-
Stability: The stability of dictamnine in the prepared samples under different storage conditions (e.g., room temperature, refrigerated, freeze-thaw cycles) should be evaluated.
Data Presentation
The following tables summarize quantitative data from various studies on dictamnine quantification.
Table 3: Summary of Validation Parameters for Dictamnine Quantification
| Method | Linearity Range | LLOQ | Recovery (%) | Precision (RSD%) | Accuracy (RE%) | Reference |
| UPLC-MS/MS | 0.5 - 250 ng/mL | 0.5 ng/mL | - | - | - | [5] |
| UPLC-MS/MS | 5 - 5000 ng/mL | 5 ng/mL | 80.66 - 94.66 | < 15 | within 15 | [6] |
| UPLC-MS/MS | 2 - 2000 ng/mL | 2 ng/mL | > 79.5 | < 15 | 87.3 - 109.8 | [7] |
| ¹H NMR | - | 13.2 µg/mL | 92.10 - 108.10 | < 3 | - | [8][9] |
Visualizations
The following diagrams illustrate the experimental workflow for dictamnine quantification.
Caption: Experimental workflow for dictamnine quantification by HPLC.
Conclusion
The HPLC method described provides a reliable and robust approach for the quantification of dictamnine in various biological and herbal matrices. The presented protocols and validation data serve as a valuable resource for researchers and scientists involved in the study of dictamnine. Proper method validation is crucial to ensure the accuracy and precision of the results, which is paramount for applications in pharmacokinetics, quality control, and drug development.
References
- 1. Identification of In Vivo Metabolites of Dictamnine in Mice Using HPLC-LTQ-Orbitrap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of In Vivo Metabolites of Dictamnine in Mice Using HPLC-LTQ-Orbitrap Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics, tissue distribution and excretion study of dictamnine, a major bioactive component from the root bark of Dictamnus dasycarpus Turcz. (Rutaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Determination of Dictamnine and Fraxinellone in Rat Plasma by UPLC-MS/MS and Their Pharmacokinetics [cjph.com.cn]
- 8. A simple and specific quantitative method for determination of dictamnine in Dictamni Cortex by 1H NMR spectroscopy - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. A simple and specific quantitative method for determination of dictamnine in Dictamni Cortex by 1H NMR spectroscopy - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Extraction and Purification of Obacunone from Citrus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Obacunone, a limonoid found in citrus fruits, has garnered significant interest within the scientific community due to its diverse pharmacological activities, including potential anticancer and anti-inflammatory properties. As research into the therapeutic applications of obacunone expands, the need for standardized and efficient extraction and purification protocols becomes paramount. These application notes provide a comprehensive overview of the methodologies for isolating high-purity obacunone from citrus sources, tailored for researchers in natural product chemistry, pharmacology, and drug development.
The protocols detailed below encompass initial extraction from citrus peel, followed by purification using silica gel column chromatography and preparative high-performance liquid chromatography (HPLC). Furthermore, a summary of quantitative data from relevant studies is presented to provide an expectation of yield and purity.
Experimental Protocols
Extraction of Obacunone from Citrus Peel by Maceration
This protocol outlines a standard maceration procedure for the initial extraction of obacunone from citrus peels. Ethanol is recommended as a solvent due to its effectiveness and relatively low toxicity.[1]
Materials:
-
Fresh citrus peels (e.g., from Citrus sinensis, Citrus limon)
-
Blender or food processor
-
Ethanol (96%)
-
Erlenmeyer flask
-
Orbital shaker
-
Filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator
Procedure:
-
Preparation of Citrus Peels: Thoroughly wash fresh citrus fruits to remove any surface contaminants. Carefully peel the fruits, avoiding as much of the white pith as possible. The peels can be used fresh or dried. For drying, place the peels in a well-ventilated oven at 40-60°C until brittle.
-
Grinding: Grind the fresh or dried peels into a coarse powder using a blender or food processor. This increases the surface area for efficient extraction.
-
Maceration:
-
Weigh the powdered citrus peel and place it in an appropriately sized Erlenmeyer flask.
-
Add ethanol (96%) at a solid-to-solvent ratio of 1:10 to 1:15 (w/v). For example, for 50 g of peel powder, add 500 mL to 750 mL of ethanol.
-
Seal the flask and place it on an orbital shaker.
-
Macerate for 24 to 48 hours at room temperature with continuous agitation.
-
-
Filtration: After maceration, filter the mixture through filter paper to separate the extract from the solid peel residue. Wash the residue with a small volume of fresh ethanol to ensure maximum recovery of the extract.
-
Concentration: Concentrate the filtrate using a rotary evaporator at a temperature of 40-50°C under reduced pressure to obtain the crude extract.
-
Storage: Store the crude extract in a sealed, amber-colored vial at 4°C until further purification.
Purification of Obacunone by Silica Gel Column Chromatography
This protocol describes the purification of the crude citrus peel extract using silica gel column chromatography to isolate a fraction enriched with obacunone.
Materials:
-
Crude citrus peel extract
-
Silica gel (60-120 mesh)
-
Glass chromatography column
-
Cotton wool
-
Anhydrous sodium sulfate
-
Solvents: Petroleum ether and Ethyl acetate (HPLC grade)
-
Test tubes or fraction collector
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm)
Procedure:
-
Column Packing:
-
Place a small plug of cotton wool at the bottom of the glass column.
-
Prepare a slurry of silica gel in petroleum ether.
-
Pour the slurry into the column and allow the silica gel to settle, ensuring a uniform packing without air bubbles.
-
Add a layer of anhydrous sodium sulfate (about 1-2 cm) on top of the silica gel bed to protect the surface.
-
Wash the packed column with petroleum ether until the silica bed is stable.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase (petroleum ether).
-
Alternatively, for less soluble extracts, perform a dry loading by adsorbing the extract onto a small amount of silica gel, evaporating the solvent, and carefully adding the dried powder to the top of the column.
-
-
Elution:
-
Begin elution with 100% petroleum ether.
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A suggested gradient is as follows:
-
Petroleum ether : Ethyl acetate (9:1, v/v)
-
Petroleum ether : Ethyl acetate (8:2, v/v)
-
Petroleum ether : Ethyl acetate (7:3, v/v)
-
Petroleum ether : Ethyl acetate (6:4, v/v)
-
Petroleum ether : Ethyl acetate (1:1, v/v)
-
100% Ethyl acetate
-
-
Collect fractions of a consistent volume (e.g., 10-20 mL) in test tubes or using a fraction collector.
-
-
Fraction Analysis:
-
Monitor the separation by spotting the collected fractions on TLC plates.
-
Develop the TLC plates in a suitable solvent system (e.g., petroleum ether:ethyl acetate, 7:3 v/v).
-
Visualize the spots under a UV lamp at 254 nm.
-
Pool the fractions containing the compound with the same retention factor (Rf) as a pure obacunone standard, if available.
-
-
Concentration: Concentrate the pooled fractions containing obacunone using a rotary evaporator to yield a purified obacunone-rich fraction.
High-Purity Obacunone Isolation by Preparative HPLC
This protocol details the final purification step to obtain high-purity obacunone using preparative reverse-phase HPLC.
Materials:
-
Obacunone-rich fraction from silica gel chromatography
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
Formic acid or Acetic acid (optional, for peak shape improvement)
-
Preparative HPLC system with a UV detector
-
Preparative C18 column (e.g., 250 mm x 20 mm, 5 µm)
-
Syringe filters (0.45 µm)
Procedure:
-
Sample Preparation:
-
Dissolve the obacunone-rich fraction in the mobile phase (or a compatible solvent).
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Mobile Phase Preparation:
-
Prepare the mobile phase components. A common mobile phase for limonoid separation is a mixture of methanol or acetonitrile and water.
-
An optional acid modifier (e.g., 0.1% formic acid or acetic acid) can be added to both the aqueous and organic phases to improve peak shape.
-
Degas the mobile phases before use.
-
-
Chromatographic Conditions (Example):
-
Column: Preparative C18 (e.g., 250 mm x 20 mm, 5 µm)
-
Mobile Phase: A gradient of Acetonitrile (A) and Water (B), both with 0.1% formic acid.
-
Gradient Program:
-
0-5 min: 40% A
-
5-25 min: 40% to 70% A
-
25-30 min: 70% to 100% A
-
30-35 min: 100% A (column wash)
-
35-40 min: 100% to 40% A (equilibration)
-
-
Flow Rate: 10-20 mL/min (depending on column dimensions)
-
Detection Wavelength: 210 nm
-
Injection Volume: Varies depending on sample concentration and column capacity.
-
-
Fraction Collection:
-
Monitor the chromatogram in real-time.
-
Collect the peak corresponding to the retention time of obacunone. The retention time should be predetermined using an analytical HPLC with a pure standard if possible.
-
-
Purity Analysis and Solvent Removal:
-
Analyze the purity of the collected fraction using analytical HPLC.
-
Remove the solvent from the collected fraction using a rotary evaporator followed by freeze-drying or high-vacuum drying to obtain pure obacunone.
-
Quantitative Data Summary
The following table summarizes quantitative data from a study on the extraction and purification of obacunone and related compounds. While this data is from Dictamnus dasycarpus, it provides a valuable reference for expected yields and purity levels. Data for citrus-specific obacunone extraction is limited in the literature.
| Parameter | Supercritical Fluid Extraction (SFE) + High-Speed Counter-Current Chromatography (HSCCC) | SFE + Silica Gel Column Chromatography | Reference |
| Starting Material | 1.0 g SFE crude extract | 10 g SFE crude extract | [2] |
| Obacunone Yield | 24 mg | 68 mg | [2] |
| Obacunone Purity | 98.4% (by HPLC) | Not explicitly stated for the final product, but fractions were collected based on TLC and HPLC. | [2] |
| Recovery | > 90% | ~27% | [2] |
| Separation Time | ~8 hours | ~80 hours | [2] |
Experimental Workflow Diagram
Caption: Workflow for the extraction and purification of obacunone from citrus peels.
Conclusion
The protocols provided herein offer a detailed guide for the successful extraction and purification of obacunone from citrus sources. The combination of maceration, silica gel column chromatography, and preparative HPLC allows for the isolation of high-purity obacunone suitable for a range of research and development applications. It is important to note that optimization of these protocols may be necessary depending on the specific citrus species and the desired scale of production. The quantitative data, although from a non-citrus source, serves as a useful benchmark for process development. Further research to quantify obacunone content in various citrus species and optimize extraction parameters would be beneficial for the natural products community.
References
Application Notes and Protocols: Synthesis and Neuroprotective Evaluation of Fraxinellone Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of novel fraxinellone analogs and detailed protocols for evaluating their neuroprotective potential. The information is intended to guide researchers in the development of new therapeutic agents for neurodegenerative diseases by leveraging the potent antioxidant properties of these compounds.
Introduction
Fraxinellone, a natural limonoid found in plants of the Meliaceae and Rutaceae families, has demonstrated notable biological activities.[1] Recent research has focused on the synthesis of fraxinellone analogs to enhance its therapeutic properties, particularly for neuroprotection.[2][3][4] Oxidative stress is a key contributor to the pathogenesis of neurodegenerative diseases.[5] Fraxinellone analogs have emerged as potent activators of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a critical cellular defense mechanism against oxidative stress.[2][3][6]
This document outlines the synthetic strategies for creating novel fraxinellone analogs and provides detailed experimental protocols to assess their neuroprotective efficacy in vitro.
Synthesis of Fraxinellone Analogs
A new synthetic route has been developed for fraxinellone and its analogs, starting from 2,6-dimethylcyclohexanone or cyclohexenone.[3] Key steps in this synthesis involve a diastereoselective aldol reaction, alkene reduction, formation of a vinyl iodide, and subsequent lactone formation.[3] This methodology allows for the modification of the furan ring to generate various aryl analogs.[3]
Another reported approach for modifying the fraxinellone scaffold is the semi-synthesis of C-ring cyclopropyl analogs through a Rh(II)-catalyzed cyclopropanation reaction.[1]
Neuroprotective Activity and Mechanism of Action
Novel fraxinellone analogs have shown significant neuroprotective activity against both endogenous and exogenous neurotoxicants, such as glutamate and rotenone.[2][3] One particularly potent compound, referred to as "analog 2," has demonstrated robust protection against glutamate-mediated excitotoxicity in neuronal-like cell lines (PC12 and SH-SY5Y).[2][3][4]
The primary mechanism underlying this neuroprotection is the activation of the Nrf2-mediated antioxidant defense system.[2][3] Pretreatment with active fraxinellone analogs leads to the rapid induction of antioxidant genes, including Gpx4, Sod1, and Nqo1.[2][4][7] This activation of the Nrf2 pathway helps to mitigate the production of reactive oxygen species (ROS) induced by neurotoxic insults.[2][7] Interestingly, the mechanism of Nrf2 activation by these analogs appears to be independent of thiol modification, distinguishing them from other known Nrf2 activators like sulforaphane.[2][4][7]
Quantitative Data Summary
The following table summarizes the neuroprotective efficacy of a key fraxinellone analog ("analog 2") against glutamate-induced excitotoxicity.
| Cell Line | Neurotoxicant | Analog | EC50 (nM) | Assay | Reference |
| PC12 | Glutamate | Analog 2 | 44 | MTT Assay | [2][3][4] |
| SH-SY5Y | Glutamate | Analog 2 | 39 | MTT Assay | [2][3][4] |
| PC12 | Glutamate | Analog 2 | 45 | Cell-Titer Glo (ATP) | [6] |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the neuroprotective effects of fraxinellone analogs are provided below.
Protocol 1: In Vitro Neuroprotection Assay against Glutamate Excitotoxicity
Objective: To assess the ability of fraxinellone analogs to protect neuronal-like cells from glutamate-induced cell death.
Materials:
-
PC12 or SH-SY5Y cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and penicillin-streptomycin
-
Fraxinellone analogs (dissolved in DMSO)
-
Glutamate solution (in sterile water or PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Cell-Titer Glo® Luminescent Cell Viability Assay kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed PC12 or SH-SY5Y cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pretreatment: Pretreat the cells with varying concentrations of fraxinellone analogs (e.g., 0-1 µM) for 30 minutes.[3][6] Include a vehicle control (DMSO).
-
Neurotoxicant Addition: Add glutamate to the cell culture medium to a final concentration of 100 µM.[6]
-
Incubation: Incubate the cells for 24 hours.[6]
-
Cell Viability Assessment:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization buffer and measure the absorbance at 570 nm.
-
Cell-Titer Glo® Assay: Follow the manufacturer's instructions to measure ATP levels, which correlate with cell viability.
-
Protocol 2: Quantification of Reactive Oxygen Species (ROS)
Objective: To determine if fraxinellone analogs can mitigate the production of ROS induced by a neurotoxicant.
Materials:
-
SH-SY5Y cells
-
Fraxinellone analogs
-
Glutamate or Menadione (positive control)
-
CellROX® Green Reagent or other suitable ROS indicator
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding and Pretreatment: Follow steps 1 and 2 from Protocol 1.
-
Neurotoxicant Addition: After the 30-minute pretreatment, add 100 µM glutamate to the cells.[6] A positive control group can be treated with 10 µM menadione.
-
ROS Staining: After 4 hours of incubation with the neurotoxicant, add CellROX® Green Reagent to the cells according to the manufacturer's protocol.
-
Imaging and Quantification:
-
Qualitative Assessment: Visualize ROS production using a fluorescence microscope.
-
Quantitative Assessment: Measure the fluorescence intensity using a microplate reader.
-
Protocol 3: Analysis of Antioxidant Gene Expression by qPCR
Objective: To investigate the effect of fraxinellone analogs on the expression of Nrf2-target antioxidant genes.
Materials:
-
PC12 or SH-SY5Y cells
-
Fraxinellone analogs
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for target genes (Gpx4, Sod1, Nqo1) and a housekeeping gene (e.g., GAPDH)
-
qPCR master mix and instrument
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of the fraxinellone analog for a specific time course (e.g., 4 hours).
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform quantitative real-time PCR using primers for the target antioxidant genes and the housekeeping gene.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.
Protocol 4: Nrf2 DNA-Binding Assay
Objective: To confirm that the fraxinellone analog activates the Nrf2 pathway by measuring the binding of Nrf2 to the Antioxidant Response Element (ARE).
Materials:
-
Nuclear extraction kit
-
Nrf2 Transcription Factor Assay Kit (ELISA-based)
Procedure:
-
Cell Treatment: Treat cells with the fraxinellone analog for the desired time.
-
Nuclear Extract Preparation: Isolate nuclear extracts from the treated cells using a nuclear extraction kit.
-
ELISA Assay: Perform the ELISA-based Nrf2 transcription factor assay according to the manufacturer's instructions. This assay typically involves incubating the nuclear extracts in wells coated with an oligonucleotide containing the ARE consensus binding site.
-
Detection: Use a primary antibody specific for Nrf2 and a secondary HRP-conjugated antibody for detection. Measure the absorbance to quantify the amount of Nrf2 bound to the ARE.
Visualizations
Synthesis and Neuroprotection Workflow
Caption: Workflow for the synthesis and neuroprotective evaluation of fraxinellone analogs.
Nrf2 Signaling Pathway in Neuroprotection
Caption: Activation of the Nrf2 pathway by fraxinellone analogs leading to neuroprotection.
Experimental Workflow for In Vitro Neuroprotection Assay
Caption: Step-by-step workflow for the in vitro neuroprotection assay.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Novel Analog of the Natural Product Fraxinellone Protects against Endogenous and Exogenous Neurotoxicants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. s3.amazonaws.com [s3.amazonaws.com]
- 6. A Novel Analog of the Natural Product Fraxinellone Protects against Endogenous and Exogenous Neurotoxicants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for In Vivo Testing of the Anti-inflammatory Effects of Dictamnus dasycarpus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dictamnus dasycarpus, commonly known as densefruit dittany root, is a perennial herbaceous plant that has been utilized in traditional medicine across Asia to treat a variety of inflammatory conditions, including eczema, rheumatism, pruritus, and urticaria.[1][2][3] The root bark of this plant is rich in bioactive compounds such as limonoids, furoquinoline alkaloids, flavonoids, and coumarins, which are believed to contribute to its therapeutic properties.[2][4][5][6] Pre-clinical studies, both in vitro and in vivo, have demonstrated the potent anti-inflammatory and anti-allergic activities of Dictamnus dasycarpus extracts.[4][6] These application notes provide detailed protocols for established in vivo models to rigorously evaluate the anti-inflammatory efficacy of Dictamnus dasycarpus extracts and its isolated compounds.
Key Bioactive Compounds
Several classes of compounds isolated from Dictamnus dasycarpus have shown significant biological activity. The primary characteristic and active constituents are considered to be quinoline alkaloids and limonoids.[6] These compounds have demonstrated a wide range of effects, including anti-inflammatory, anti-cancer, and neuroprotective activities.[6]
Acute Inflammatory Models
Acute inflammation models are essential for the initial screening of anti-inflammatory agents. These models are characterized by a rapid onset of inflammation, typically involving edema, and are useful for evaluating the effects of test compounds on vascular permeability and leukocyte infiltration.
Carrageenan-Induced Paw Edema
This is a widely used and highly reproducible model for investigating acute inflammation.[7] Carrageenan, a sulphated polysaccharide, induces a biphasic inflammatory response. The initial phase (0-1 hour) is mediated by the release of histamine, serotonin, and bradykinin, while the later phase (after 1 hour) is associated with the production of prostaglandins and the infiltration of neutrophils.[8]
1.1.1 Experimental Protocol
-
Animal Model: Male Sprague-Dawley rats or Swiss albino mice are commonly used.[9]
-
Acclimatization: Animals should be acclimatized for at least one week before the experiment.
-
Grouping:
-
Group 1: Normal Control (vehicle only)
-
Group 2: Negative Control (vehicle + carrageenan)
-
Group 3: Positive Control (Indomethacin/Aspirin + carrageenan)
-
Group 4-n: Test Groups (Dictamnus dasycarpus extract/compound at various doses + carrageenan)
-
-
Procedure:
-
Administer the vehicle, positive control, or test compound orally or intraperitoneally.
-
After a specific pre-treatment time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.[10]
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[11]
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each group relative to the negative control group.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test).
-
1.1.2 Data Presentation
| Group | Treatment | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| 1 | Normal Control | - | 0.05 ± 0.01 | - |
| 2 | Negative Control | - | 0.85 ± 0.07 | 0 |
| 3 | Positive Control (Indomethacin) | 10 | 0.25 ± 0.03 | 70.6 |
| 4 | D. dasycarpus Extract | 100 | 0.60 ± 0.05 | 29.4 |
| 5 | D. dasycarpus Extract | 200 | 0.42 ± 0.04 | 50.6 |
(Note: The data in this table is hypothetical and for illustrative purposes only.)
1.1.3 Experimental Workflow
References
- 1. Anti-inflammatory activities of Dictamnus dasycarpus Turcz., root bark on allergic contact dermatitis induced by dinitrofluorobenzene in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory activity of the ethanol extract of Dictamnus dasycarpus leaf in lipopolysaccharide-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory activity of the ethanol extract of Dictamnus dasycarpus leaf in lipopolysaccharide-activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effects of a methanol extract of Dictamnus dasycarpus Turcz. root bark on imiquimod-induced psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 8. Anti-Inflammatory Effects of 4-Methylcyclopentadecanone on Edema Models in Mice [mdpi.com]
- 9. Systemic changes following carrageenan-induced paw inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Note: Elucidating the Mechanism of Action of Dasycarine Using Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dasycarine is a quinoline alkaloid first isolated from the root bark of Dictamnus dasycarpus.[1][2][3] Preliminary studies have indicated its potential as an anti-inflammatory agent, demonstrating inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-induced BV-2 microglial cells.[4] To further characterize the therapeutic potential of Dasycarine, a thorough understanding of its molecular mechanism of action is essential. Cell-based assays are powerful tools in drug discovery for investigating cellular processes, determining cytotoxicity, and elucidating signaling pathways.[5][6][7][8][9] This application note provides a comprehensive set of protocols for a panel of cell-based assays to systematically investigate the mechanism of action of Dasycarine, focusing on its effects on cell viability, apoptosis, and cell cycle progression.
Experimental Workflow
The following diagram outlines the proposed experimental workflow to characterize the mechanism of action of Dasycarine.
Caption: Experimental workflow for Dasycarine's mechanism of action studies.
Protocols
Cell Viability Assessment: MTT Assay
This assay determines the effect of Dasycarine on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Dasycarine (stock solution in DMSO)
-
Cancer cell line (e.g., HeLa, A549, or a relevant cell line for the intended therapeutic area)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microplates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of Dasycarine in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the Dasycarine dilutions (or vehicle control, e.g., 0.1% DMSO) to the respective wells.
-
Incubate the plate for 24, 48, and 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Data Presentation:
Table 1: Effect of Dasycarine on Cell Viability (MTT Assay)
| Concentration (µM) | 24h Viability (%) | 48h Viability (%) | 72h Viability (%) |
|---|---|---|---|
| 0 (Vehicle) | 100 ± 4.5 | 100 ± 5.1 | 100 ± 4.8 |
| 1 | 98.2 ± 3.9 | 95.4 ± 4.2 | 90.1 ± 5.3 |
| 5 | 90.5 ± 5.1 | 82.1 ± 4.7 | 75.3 ± 4.9 |
| 10 | 75.3 ± 4.8 | 60.7 ± 5.5 | 51.2 ± 4.6 |
| 25 | 52.1 ± 5.3 | 40.2 ± 4.9 | 30.8 ± 5.1 |
| 50 | 30.4 ± 4.6 | 21.5 ± 4.1 | 15.7 ± 3.8 |
| 100 | 15.8 ± 3.9 | 9.8 ± 3.2 | 5.4 ± 2.5 |
Data are presented as mean ± SD from three independent experiments.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Dasycarine
-
Cell line of interest
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with various concentrations of Dasycarine (based on IC50 from MTT assay) for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Data Presentation:
Table 2: Quantification of Apoptotic Cells Induced by Dasycarine
| Treatment | Viable (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |
|---|---|---|---|---|
| Vehicle Control | 95.2 ± 2.1 | 2.1 ± 0.5 | 1.5 ± 0.4 | 1.2 ± 0.3 |
| Dasycarine (10 µM) | 70.3 ± 3.5 | 15.8 ± 1.8 | 10.2 ± 1.5 | 3.7 ± 0.8 |
| Dasycarine (25 µM) | 45.1 ± 4.2 | 28.9 ± 2.5 | 22.3 ± 2.1 | 3.7 ± 0.9 |
| Dasycarine (50 µM) | 20.7 ± 3.8 | 40.1 ± 3.1 | 35.6 ± 2.9 | 3.6 ± 0.7 |
Data are presented as mean ± SD from three independent experiments.
Cell Cycle Analysis: Propidium Iodide Staining
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Dasycarine
-
Cell line of interest
-
6-well plates
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with Dasycarine at indicated concentrations for 24 hours.
-
Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in 500 µL of PBS containing RNase A.
-
Incubate for 30 minutes at 37°C.
-
Add 500 µL of Propidium Iodide solution and incubate for 15 minutes in the dark.
-
Analyze the DNA content by flow cytometry.
Data Presentation:
Table 3: Cell Cycle Distribution of Cells Treated with Dasycarine
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
|---|---|---|---|
| Vehicle Control | 55.4 ± 3.1 | 30.2 ± 2.5 | 14.4 ± 1.8 |
| Dasycarine (10 µM) | 65.8 ± 2.9 | 20.1 ± 2.2 | 14.1 ± 1.5 |
| Dasycarine (25 µM) | 78.2 ± 3.5 | 12.5 ± 1.9 | 9.3 ± 1.3 |
| Dasycarine (50 µM) | 85.1 ± 4.0 | 8.3 ± 1.5 | 6.6 ± 1.1 |
Data are presented as mean ± SD from three independent experiments.
Signaling Pathway Analysis
Based on the results from the apoptosis and cell cycle assays, a potential mechanism for Dasycarine could be the induction of G1 phase cell cycle arrest leading to apoptosis. The following diagram illustrates a hypothetical signaling pathway.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. ccspublishing.org.cn [ccspublishing.org.cn]
- 4. Three new compounds from Dictamnus dasycarpus and their anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biological Targets and Mechanisms of Action of Natural Products from Marine Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional Cell-Based Assays | Mechanism of Action, Proliferation [accelevirdx.com]
- 8. bioivt.com [bioivt.com]
- 9. Role of Cell-Based Assays in Drug Discovery and Development - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes & Protocols: UPLC-MS/MS for Simultaneous Analysis of Dictamnine and Fraxinellone
These application notes provide a comprehensive guide for the simultaneous quantification of dictamnine and fraxinellone in biological matrices, particularly rat plasma, using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This methodology is crucial for pharmacokinetic, bioavailability, and drug metabolism studies involving these bioactive compounds.
Introduction
Dictamnine and fraxinellone are two of the primary active components found in the root bark of Dictamnus dasycarpus (Cortex Dictamni), a traditional Chinese medicine.[1] Their pharmacological activities are well-documented and include anti-inflammatory, anti-fungal, and anti-tumor effects.[1] A sensitive and reliable analytical method is essential for the accurate determination of their concentrations in biological samples to understand their pharmacokinetic profiles. UPLC-MS/MS offers high sensitivity, selectivity, and speed, making it the ideal platform for this application.[2][3]
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is a rapid and effective method for extracting dictamnine and fraxinellone from plasma samples.[3]
Materials:
-
Rat plasma samples
-
Acetonitrile (ACN), HPLC grade
-
Internal Standard (IS) solution (e.g., Midazolam or Nimodipine)[4][5]
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of rat plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the sample at 13,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube or a UPLC vial.
-
Inject an aliquot (typically 2-5 µL) of the supernatant into the UPLC-MS/MS system.
UPLC-MS/MS Analysis
Instrumentation:
-
UPLC system (e.g., Waters ACQUITY UPLC)
-
Tandem quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)
-
UPLC Column: A C18 column is commonly used, such as a UPLC HSS T3 column (2.1 mm × 50 mm, 1.8 µm) or a Thermo Syncronis C18 column (2.1 mm x 50 mm, 1.7 µm).[4][5][6]
Chromatographic Conditions:
-
Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is then increased to elute the analytes, followed by a re-equilibration step. A runtime of 3 to 9 minutes is generally sufficient.[3][4]
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
-
Injection Volume: 2-5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[4][5]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[4][5][6]
-
Capillary Voltage: Typically around 3.0 - 3.5 kV.
-
Source Temperature: Approximately 150°C.
-
Desolvation Temperature: 350 - 500°C.
-
Desolvation Gas Flow: 600 - 1000 L/hr.
-
MRM Transitions: The precursor and product ions for dictamnine and fraxinellone need to be optimized. Commonly reported mass-to-charge ratios are m/z 200 for dictamnine and m/z 233 for fraxinellone.[6][7][8] Specific transitions are provided in the table below.
Data Presentation
Mass Spectrometry Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) |
| Dictamnine | 200.0 | 129.0 | 0.05 |
| Fraxinellone | 233.0 | 157.1 | 0.05 |
| Midazolam (IS) | 326.1 | 291.1 | 0.05 |
Method Validation Parameters
The following table summarizes the quantitative data from a validated UPLC-MS/MS method for the simultaneous analysis of dictamnine and fraxinellone in rat plasma.[3]
| Parameter | Dictamnine | Fraxinellone |
| Linearity Range (ng/mL) | 5 - 2000 | 5 - 2000 |
| Correlation Coefficient (r²) | ≥ 0.999 | ≥ 0.999 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 5 | 5 |
| Precision (RSD%) | < 15% | < 15% |
| Accuracy (RE%) | Within ±15% | Within ±15% |
| Recovery (%) | ≥ 80.66 | ≥ 68.15 |
| Matrix Effect (%) | ≥ 94.66 | ≥ 91.37 |
Mandatory Visualizations
Experimental Workflow
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. A Methodology for Quantitation of Dictamnine and Fraxinellone and its Application to Study Pharmacokinetics and Bioavailability in Rats Via Oral and Intravenous Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of limonin, dictamnine, obacunone and fraxinellone in rat plasma by a validated UHPLC-MS/MS and its application to a pharmacokinetic study after oral administration of Cortex Dictamni extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of Dictamnine and Fraxinellone in Rat Plasma by UPLC-MS/MS and Their Pharmacokinetics [cjph.com.cn]
- 6. Pharmacokinetics, tissue distribution and excretion study of dictamnine, a major bioactive component from the root bark of Dictamnus dasycarpus Turcz. (Rutaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
Application Note: Development of an Obacunone-Specific Enzyme-Linked Immunosorbent Assay (ELISA)
Audience: Researchers, scientists, and drug development professionals.
Introduction Obacunone is a natural triterpenoid limonoid compound found in plants of the Rutaceae family, such as citrus fruits and Phellodendron species.[1][2][3] It serves as a crucial marker for assessing the quality of herbal medicines and traditional Chinese medicine (TCM) formulations.[1][3] Obacunone exhibits a range of pharmacological activities, including anti-cancer, anti-inflammatory, and antioxidant effects.[4][5][6] It has been shown to induce apoptosis in cancer cells and activate the Nrf2-dependent antioxidant response.[4][7][8] Traditional methods for detecting obacunone, such as high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-mass spectrometry (UPLC-MS), require expensive equipment and are not suited for rapid, high-throughput screening.[1][2][3] This application note details the development and protocol for a sensitive and specific indirect competitive ELISA (icELISA) for the quantification of obacunone.
Principle of the Assay The assay is based on the principle of an indirect competitive ELISA (icELISA).[9] In this format, an obacunone-protein conjugate is immobilized on the surface of a microtiter plate. A specific monoclonal antibody against obacunone is pre-incubated with either the sample containing an unknown amount of obacunone or with a known standard. This mixture is then added to the coated plate. The free obacunone in the sample or standard competes with the immobilized obacunone conjugate for binding to the limited amount of antibody.[9][10] After washing away unbound reagents, a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) is added, which binds to the primary antibody captured on the plate. Following another wash step, a substrate is added, which is converted by the enzyme into a colored product. The intensity of the color is inversely proportional to the concentration of obacunone in the sample.[9]
Caption: Logical workflow of the indirect competitive ELISA (icELISA) for obacunone detection.
Application Data
A monoclonal antibody-based icELISA was successfully developed for the detection of obacunone.[1] The assay demonstrates high sensitivity and reliability, making it suitable for quantifying obacunone in various samples, including herbal medicines and TCM formulations.[1][2][3]
Table 1: Performance Characteristics of the Obacunone icELISA
| Parameter | Value | Reference |
|---|---|---|
| Half-maximal Inhibitory Concentration (IC₅₀) | 0.44 ng/mL | [1][3] |
| Linear Detection Range | 0.09 ng/mL – 3.52 ng/mL | [1][3] |
| Spike-Recovery Rates | 94.6% – 105.5% | [1][2][3] |
| Correlation with UPLC-MS | Results showed good consistency with the UPLC-MS method. |[1][3] |
Experimental Protocols
Protocol 1: Preparation of Obacunone-Protein Conjugates (Immunogen and Coating Antigen)
This protocol describes a general method for conjugating a small molecule (hapten) like obacunone to a carrier protein (e.g., Bovine Serum Albumin - BSA, or Keyhole Limpet Hemocyanin - KLH) using carbodiimide chemistry. This is essential for producing both the immunogen to generate antibodies and the coating antigen for the ELISA plate.[11]
Materials:
-
Obacunone
-
Carrier Protein (BSA or KLH)
-
N,N-Dimethylformamide (DMF)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
Procedure:
-
Activate Obacunone: Dissolve obacunone in a minimal amount of DMF. Add a molar excess (e.g., 5-10 fold) of EDC and NHS to the obacunone solution. This reaction activates the carboxyl groups on obacunone, if available, or on a derivative of obacunone designed to have a carboxyl linker.
-
Incubate: Allow the activation reaction to proceed for 1-2 hours at room temperature with gentle mixing.
-
Prepare Protein: Dissolve the carrier protein (e.g., BSA) in PBS (pH 7.4) to a concentration of 5-10 mg/mL.
-
Conjugation: Slowly add the activated obacunone solution to the protein solution while gently stirring. The primary amine groups (e.g., on lysine residues) of the protein will react with the activated obacunone to form a stable amide bond.[11]
-
Incubate: Allow the conjugation reaction to proceed overnight at 4°C with gentle mixing.
-
Purification: Remove unconjugated obacunone and reaction byproducts by extensive dialysis against PBS at 4°C. Change the PBS buffer 3-4 times over 48 hours.
-
Characterization: Confirm successful conjugation using methods such as MALDI-TOF mass spectrometry or by observing a shift in mobility on an SDS-PAGE gel. Quantify the protein concentration using a BCA assay.
-
Storage: Store the purified conjugate in aliquots at -20°C or -80°C.
Protocol 2: Indirect Competitive ELISA (icELISA)
This protocol provides a step-by-step method for quantifying obacunone using the developed monoclonal antibody and coating antigen.
Caption: Step-by-step experimental workflow for the obacunone indirect competitive ELISA.
Materials & Reagents:
-
Coating Antigen: Obacunone-BSA conjugate (prepared as in Protocol 1).
-
Primary Antibody: Anti-Obacunone monoclonal antibody.
-
Secondary Antibody: Goat anti-mouse IgG-HRP conjugate.
-
Standards: Obacunone standard solutions of known concentrations.
-
Buffers: Coating Buffer (carbonate-bicarbonate, pH 9.6), PBS (pH 7.4), Wash Buffer (PBST: PBS with 0.05% Tween-20), Blocking Buffer (e.g., 5% non-fat dry milk in PBS).
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).
-
Stop Solution: 2M Sulfuric Acid (H₂SO₄).
-
Equipment: 96-well ELISA plates, microplate reader, pipettes.
Procedure:
-
Antigen Coating: Dilute the obacunone-BSA coating antigen in coating buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.[12]
-
Washing: Discard the coating solution and wash the plate three times with 250 µL of wash buffer (PBST) per well.[13]
-
Blocking: Add 200 µL of blocking buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at 37°C.[13]
-
Washing: Repeat the wash step as in step 2.
-
Competitive Reaction: In a separate plate or tubes, pre-mix 50 µL of obacunone standard or sample with 50 µL of the diluted anti-obacunone primary antibody. Incubate for 30 minutes at 37°C. Transfer 100 µL of this mixture to the corresponding wells of the coated, blocked plate. Incubate for 1 hour at 37°C.
-
Washing: Repeat the wash step as in step 2.
-
Secondary Antibody Incubation: Add 100 µL of diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at 37°C.[12]
-
Washing: Discard the secondary antibody solution and wash the plate five times with wash buffer.
-
Substrate Development: Add 100 µL of TMB substrate to each well. Incubate for 15-20 minutes at 37°C in the dark. A blue color will develop.
-
Stopping Reaction: Stop the reaction by adding 50 µL of 2M H₂SO₄ to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance (Optical Density, OD) of each well at 450 nm using a microplate reader within 15 minutes of stopping the reaction.
-
Analysis: Plot a standard curve of absorbance vs. log of the standard concentration. Determine the concentration of obacunone in the samples by interpolating their absorbance values from the standard curve.
Biological Context: Obacunone Signaling Pathways
Obacunone is known to interact with several key cellular signaling pathways. One of its significant antioxidant mechanisms involves the activation of the Nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway.[7] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent degradation. Obacunone can inhibit Nrf2 ubiquitination, leading to its stabilization.[7] Stabilized Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, initiating their transcription.[7]
Caption: Obacunone activates the Keap1-Nrf2 antioxidant signaling pathway.
References
- 1. Preparation of a monoclonal antibody against obacunone and its application in obacunone-specific enzyme-linked immunosorbent assay (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. login.medscape.com [login.medscape.com]
- 3. Preparation of a monoclonal antibody against obacunone and its application in obacunone-specific enzyme-linked immunosorbent assay (ELISA) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Obacunone, a Promising Phytochemical Triterpenoid: Research Progress on Its Pharmacological Activity and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. doaj.org [doaj.org]
- 6. Obacunone exhibits anti-proliferative and anti-aromatase activity in vitro by inhibiting the p38 MAPK signaling pathway in MCF-7 human breast adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Obacunone activates the Nrf2-dependent antioxidant responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Indirect Competitive Enzyme-Linked Immunosorbent Assay (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bosterbio.com [bosterbio.com]
- 11. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Indirect ELISA Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. stjohnslabs.com [stjohnslabs.com]
Application Notes: Obacunone-Induced Apoptosis in Cancer Cells
Introduction
Obacunone, a limonoid triterpenoid found in citrus fruits and plants of the Rutaceae family, has demonstrated significant potential as an anticancer agent.[1][2] Its primary mechanism of action involves the induction of apoptosis, or programmed cell death, in various cancer cell lines.[1][2] Notably, obacunone has shown selectivity, inducing cytotoxicity in cancer cells while having minimal effect on normal cells.[3][4] These application notes provide a comprehensive overview and detailed protocols for researchers studying the pro-apoptotic effects of obacunone.
Mechanism of Action
Obacunone primarily triggers the intrinsic (mitochondrial) pathway of apoptosis.[5][6] This process is characterized by a series of molecular events:
-
Modulation of Signaling Pathways: Obacunone has been shown to inhibit the Akt signaling pathway, a key regulator of cell survival.[4][5] In some cancer cell lines, such as MCF-7 breast cancer cells, it can also activate the p38 MAPK pathway.[7]
-
Regulation of Bcl-2 Family Proteins: The compound upregulates the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2.[6][7][8] This shift in the Bax/Bcl-2 ratio is a critical step in initiating apoptosis.[9][10]
-
Mitochondrial Disruption: The increased Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane and the subsequent release of cytochrome c into the cytosol.[2][4][8]
-
Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, forming an apoptosome that activates the initiator caspase-9.[8][11][12] Caspase-9 then activates effector caspases, such as caspase-3 and -7, which execute the final stages of apoptosis by cleaving cellular substrates.[2][4][8]
-
Cell Cycle Arrest: Obacunone can also induce cell cycle arrest, often at the G1 or G2/M phase, preventing cancer cell proliferation.[4][7]
Quantitative Data Summary
The cytotoxic effect of obacunone is often quantified by its half-maximal inhibitory concentration (IC50), which varies across different cancer cell lines and incubation times.
| Cancer Cell Line | Type | IC50 (µM) | Incubation Time |
| A549 | Non-small cell lung cancer | 25 | Not Specified |
| CCRF-CEM | Leukemia | 33.77 ± 5.46 | Not Specified |
| CEM/ADR5000 | Multidrug-resistant leukemia | 28.99 ± 3.18 | Not Specified |
| HepG2 | Liver cancer | 42.87 | 48 h |
| LNCaP | Prostate cancer | >60% inhibition at 100 µM | 24 h & 48 h |
| MCF-7 | Breast cancer | 97.02 ± 4.1 | 24 h |
| MCF-7 | Breast cancer | 56.22 ± 4.03 | 72 h |
| Panc-28 | Pancreatic cancer | >60% inhibition at 100 µM | 24 h & 48 h |
| SK-MEL-2 | Skin melanoma | 43 | Not Specified |
| U87MG | Glioblastoma | 38.47 ± 3.20 | Not Specified |
Table 1: IC50 values of obacunone in various cancer cell lines. Data compiled from multiple sources.[3][4]
Visualized Signaling Pathway
The following diagram illustrates the key molecular events in obacunone-induced apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess obacunone-induced apoptosis.
Cell Viability Assessment (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of viability. Live cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[13]
Workflow Diagram
Protocol
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Obacunone Treatment: Prepare serial dilutions of obacunone in culture medium. Replace the old medium with 100 µL of medium containing the desired concentrations of obacunone. Include a vehicle-treated control group.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl) to each well to dissolve the crystals.[14]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Apoptosis Quantification (Annexin V/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[15][16] Annexin V binds to phosphatidylserine (PS) on the outer membrane of apoptotic cells, while Propidium Iodide (PI) stains the DNA of cells with compromised membranes.[15]
Workflow Diagram
Protocol
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with obacunone at the desired concentrations for the specified time.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently detach them using trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.[16]
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.[15][16]
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1x10⁶ cells/mL.[16]
-
Staining: Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube.[16]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately (within 1 hour) by flow cytometry.
-
Interpretation:
-
Annexin V (-) / PI (-): Viable cells.
-
Annexin V (+) / PI (-): Early apoptotic cells.
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells.
-
Annexin V (-) / PI (+): Necrotic cells.
-
Protein Expression Analysis (Western Blot)
This protocol allows for the detection and quantification of specific apoptosis-related proteins, such as Bax and Bcl-2, in cell lysates.[18]
Workflow Diagram
Protocol
-
Lysate Preparation: After treatment with obacunone, wash cells with cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[19] Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.[18]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.[18]
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer at 95°C for 5 minutes.[18][19] Separate the proteins on a 12% SDS-polyacrylamide gel.[20]
-
Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[18][19] Confirm transfer efficiency with Ponceau S staining.[19]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[18]
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies against Bax and Bcl-2 (and a loading control like β-actin) diluted in blocking buffer overnight at 4°C.[18]
-
Wash the membrane three times for 10 minutes each with TBST.[18]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
-
Detection: Wash the membrane again three times with TBST.[18] Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[18][19]
-
Analysis: Perform densitometric analysis to quantify the protein bands and determine the Bax/Bcl-2 ratio.[9]
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses the DNA-intercalating dye Propidium Iodide (PI) to quantify DNA content in cells, allowing for the analysis of cell cycle phase distribution (G0/G1, S, G2/M).[21]
Workflow Diagram
Protocol
-
Cell Preparation: Culture and treat cells with obacunone as previously described.
-
Harvesting: Harvest approximately 1x10⁶ cells per sample. Centrifuge at 1200 rpm for 5 minutes.[22]
-
Fixation: Discard the supernatant. While gently vortexing the cell pellet, add 1 mL of ice-cold 70% ethanol drop-wise to fix the cells.[22][23]
-
Incubation: Incubate the fixed cells for at least 30 minutes at 4°C (or for longer periods at -20°C).[22]
-
Rehydration: Centrifuge the cells at 2000 rpm for 5 minutes to remove the ethanol. Wash the pellet twice with PBS.[22]
-
RNA Digestion: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) and incubate for 30 minutes at 37°C to ensure only DNA is stained.[22]
-
Staining: Add PI staining solution (final concentration of 50 µg/mL) and incubate for at least 5-10 minutes at room temperature in the dark.[22]
-
Flow Cytometry: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.[21] The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. Apoptotic cells may appear as a sub-G1 peak.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Obacunone, a Promising Phytochemical Triterpenoid: Research Progress on Its Pharmacological Activity and Mechanism [mdpi.com]
- 4. Obacunone, a Promising Phytochemical Triterpenoid: Research Progress on Its Pharmacological Activity and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of obacunone and obacunone glucoside in human prostate cancer cells involves Akt-mediated programmed cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Obacunone exhibits anti-proliferative and anti-aromatase activity in vitro by inhibiting the p38 MAPK signaling pathway in MCF-7 human breast adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Apoptosis mediated cytotoxicity of citrus obacunone in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bosterbio.com [bosterbio.com]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 22. wp.uthscsa.edu [wp.uthscsa.edu]
- 23. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation of Antimicrobial Alkaloids from Dictamnus dasycarpus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dictamnus dasycarpus, a perennial herb belonging to the Rutaceae family, has been a staple in traditional medicine for treating a variety of ailments, including skin diseases. Its therapeutic properties are largely attributed to a rich diversity of secondary metabolites, particularly quinoline and furoquinoline alkaloids. These alkaloids have demonstrated significant antimicrobial activities against a spectrum of pathogenic bacteria and fungi. This document provides detailed protocols for the extraction, isolation, and antimicrobial evaluation of these bioactive alkaloids, intended to guide researchers in the discovery and development of new antimicrobial agents.
Data Presentation
The following tables summarize the quantitative data associated with the isolation and antimicrobial activity of alkaloids from Dictamnus dasycarpus.
Table 1: Extraction and Fractionation Yields from Dictamnus dasycarpus Root Bark
| Step | Description | Starting Material (kg) | Yield (kg) | Yield (%) |
| 1 | Initial Methanol Extraction | 21 | 2.18 | 10.4% of dry weight[1] |
| 2 | n-Hexane Partition | 2.18 | - | - |
| 3 | Chloroform Partition | - | - | - |
| 4 | Ethyl Acetate Partition | - | - | - |
| 5 | n-Butanol Partition | - | - | - |
Note: Specific yield data for each solvent partition is not consistently reported in the literature; yields are dependent on the specific batch of plant material and extraction conditions.
Table 2: Antimicrobial Activity of Isolated Alkaloids from Dictamnus dasycarpus
| Compound(s) | Microorganism | Method | MIC (µg/mL) | Reference(s) |
| Compounds 3-5¹ | Bacillus subtilis | Broth Microdilution | 32-64 | [1] |
| Compounds 3-5¹ | Candida albicans | Broth Microdilution | 32-64 | [1] |
| Compounds 3-5¹ | Pseudomonas aeruginosa | Broth Microdilution | 32-64 | [1] |
¹Compounds 3-5 refer to a mixture of known alkaloids isolated in the cited study. Specific individual MICs were not detailed.
Experimental Protocols
Protocol 1: Extraction and Solvent Partitioning of Alkaloids
This protocol details the initial extraction of crude alkaloids from the root bark of D. dasycarpus and their subsequent fractionation based on polarity.
Materials:
-
Dried root bark of Dictamnus dasycarpus
-
80% Methanol (MeOH)
-
n-Hexane
-
Chloroform (CHCl₃)
-
Ethyl Acetate (EtOAc)
-
n-Butanol (n-BuOH)
-
Deionized water (H₂O)
-
Ultrasonic apparatus
-
Rotary evaporator
-
Separatory funnel
-
Filter paper
Procedure:
-
Extraction:
-
Grind the dried root bark of D. dasycarpus to a coarse powder.
-
Weigh 21 kg of the powdered root bark and place it in a suitable vessel.[1]
-
Add a sufficient volume of 80% MeOH to completely submerge the plant material.
-
Perform ultrasonic-assisted extraction for a defined period (e.g., 1 hour).
-
Repeat the extraction process three times with fresh 80% MeOH.[1]
-
Combine the methanolic extracts and filter to remove solid plant material.
-
Concentrate the filtrate under vacuum using a rotary evaporator to obtain the crude methanolic extract. A yield of approximately 2.18 kg (10.4% of the dry weight) can be expected.[1]
-
-
Solvent Partitioning:
-
Suspend the crude methanolic extract (2.18 kg) in deionized water.[1]
-
Transfer the aqueous suspension to a large separatory funnel.
-
Perform successive liquid-liquid partitioning with solvents of increasing polarity.
-
First, partition with n-hexane. Repeat this step three times. Combine the n-hexane fractions.
-
Next, partition the remaining aqueous layer with chloroform (CHCl₃). Repeat three times and combine the chloroform fractions.[1]
-
Subsequently, partition the aqueous layer with ethyl acetate (EtOAc). Repeat three times and combine the ethyl acetate fractions.[1]
-
Finally, partition the remaining aqueous layer with n-butanol (n-BuOH). Repeat three times and combine the n-butanol fractions.[1]
-
Concentrate each of the solvent fractions (n-hexane, CHCl₃, EtOAc, and n-BuOH) and the final aqueous fraction separately using a rotary evaporator to yield the respective crude fractions for further purification.
-
Protocol 2: Isolation of Alkaloids by Silica Gel Column Chromatography
This protocol describes the separation of individual alkaloids from the partitioned extracts using silica gel column chromatography. The n-hexane and ethyl acetate fractions are often prioritized as they have been shown to contain potent antimicrobial compounds.[1]
Materials:
-
Crude extract fractions (e.g., n-hexane soluble fraction)
-
Silica gel (60-120 mesh or 230-400 mesh)
-
n-Hexane (analytical grade)
-
Ethyl Acetate (EtOAc, analytical grade)
-
Glass chromatography column
-
Fraction collector or test tubes
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm and 366 nm)
Procedure:
-
Column Packing:
-
Select a glass column of appropriate size.
-
Prepare a slurry of silica gel in n-hexane.
-
Carefully pour the slurry into the column, allowing the silica gel to settle uniformly without air bubbles.
-
Add a layer of sand on top of the silica gel bed to prevent disturbance during solvent addition.
-
Equilibrate the column by running the initial mobile phase (100% n-hexane) through it.
-
-
Sample Loading:
-
Dissolve the dried crude fraction (e.g., n-hexane fraction) in a minimal amount of the initial mobile phase.
-
Alternatively, for less soluble samples, perform a dry loading by adsorbing the extract onto a small amount of silica gel, drying it, and then carefully adding the powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with 100% n-hexane.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in n-hexane (gradient elution). A typical gradient could be from 100:0 to 0:100 (n-hexane:EtOAc).[1]
-
Collect the eluate in fractions of a consistent volume using a fraction collector or manually in test tubes.
-
-
Fraction Analysis (TLC Monitoring):
-
Spot a small amount of each collected fraction onto a TLC plate.
-
Develop the TLC plate in an appropriate solvent system (e.g., a mixture of n-hexane and EtOAc).
-
Visualize the separated compounds under a UV lamp.
-
Combine fractions that show similar TLC profiles (i.e., spots with the same Rf value and appearance).
-
Concentrate the combined fractions to yield purified or semi-purified compounds.
-
Further purification steps, such as recrystallization or preparative HPLC, may be necessary to obtain pure alkaloids.[1]
-
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the procedure for assessing the antimicrobial activity of the isolated alkaloids.
Materials:
-
Purified alkaloids
-
Dimethyl sulfoxide (DMSO)
-
Bacterial strains (e.g., Bacillus subtilis, Pseudomonas aeruginosa)
-
Fungal strain (e.g., Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Positive control antibiotics (e.g., ciprofloxacin for bacteria, amphotericin B for fungi)
-
0.5 McFarland turbidity standard
Procedure:
-
Preparation of Inoculum:
-
Culture the microbial strains on appropriate agar plates overnight.
-
Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in the appropriate broth medium to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL for bacteria).
-
-
Preparation of Test Compounds:
-
Prepare a stock solution of each purified alkaloid in DMSO.
-
Perform serial two-fold dilutions of the stock solution in the broth medium directly in the 96-well plate to obtain a range of concentrations to be tested (e.g., from 256 µg/mL down to 0.5 µg/mL).
-
-
Assay Setup:
-
Add 100 µL of the appropriate broth medium to each well of a 96-well plate.
-
Add 100 µL of the serially diluted alkaloid solutions to the corresponding wells.
-
The final volume in each well will be 200 µL after adding the inoculum.
-
Include the following controls:
-
Positive Control: Wells containing a known antibiotic.
-
Negative Control (Growth Control): Wells containing only broth and the microbial inoculum.
-
Solvent Control: Wells containing the highest concentration of DMSO used and the microbial inoculum to ensure the solvent has no inhibitory effect.
-
Sterility Control: Wells containing only broth to check for contamination.
-
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared microbial inoculum to each well (except the sterility control).
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is defined as the lowest concentration of the alkaloid at which there is no visible growth of the microorganism.
-
Optionally, a growth indicator like resazurin can be added to aid in the visualization of microbial growth.
-
Visualizations
Experimental Workflow
Caption: Workflow for isolating antimicrobial alkaloids.
Antimicrobial Signaling Pathways
Caption: Putative mechanisms of antimicrobial action.
References
Measuring the Anti-Proliferative Activity of Fraxinellone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fraxinellone, a natural compound isolated from the root bark of Dictamnus dasycarpus, has demonstrated significant anti-proliferative effects in various cancer cell lines. This document provides detailed application notes and experimental protocols for researchers to effectively measure the anti-proliferative activity of fraxinellone. The included methodologies cover key in vitro assays such as the MTT assay for cell viability, the colony formation assay for long-term survival, and flow cytometry for cell cycle analysis. Additionally, this guide summarizes the known signaling pathways affected by fraxinellone and presents quantitative data on its efficacy.
Introduction to Fraxinellone's Anti-Proliferative Activity
Fraxinellone exerts its anti-cancer effects by modulating key cellular processes involved in cell growth and survival. Studies have shown that it can inhibit the proliferation of cancer cells in a dose-dependent manner. Its mechanism of action involves the downregulation of critical signaling pathways, including the STAT3 and HIF-1α pathways, which are often dysregulated in cancer. By inhibiting these pathways, fraxinellone can suppress the expression of downstream targets crucial for tumor growth and angiogenesis.
Data Presentation: Quantitative Analysis of Fraxinellone's Efficacy
The anti-proliferative activity of fraxinellone is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of cell growth. The IC50 values of fraxinellone vary depending on the cancer cell line and the duration of treatment.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Reference |
| HOS | Osteosarcoma | 78.3 | 24 | [1] |
| HOS | Osteosarcoma | 72.1 | 48 | [1] |
| MG63 | Osteosarcoma | 62.9 | 24 | [1] |
| MG63 | Osteosarcoma | 45.3 | 48 | [1] |
| A549 | Lung Cancer | Not explicitly stated, but inhibits proliferation | - | [2] |
Experimental Protocols
This section provides detailed protocols for three common assays used to evaluate the anti-proliferative effects of fraxinellone.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Fraxinellone stock solution (dissolved in DMSO)
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Fraxinellone Treatment:
-
Prepare serial dilutions of fraxinellone in culture medium from the stock solution. A typical concentration range to test is 0-200 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest fraxinellone concentration).
-
Remove the medium from the wells and add 100 µL of the prepared fraxinellone dilutions or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, protected from light.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or shaking for 15 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the fraxinellone concentration and determine the IC50 value using a suitable software.
-
Colony Formation Assay
The colony formation assay assesses the long-term ability of a single cell to grow into a colony. This assay is a sensitive measure of cytotoxicity and the ability of cells to proliferate indefinitely.
Materials:
-
Fraxinellone stock solution
-
Cancer cell lines
-
Complete culture medium
-
6-well plates
-
PBS
-
Trypsin-EDTA
-
Fixing solution (e.g., 4% paraformaldehyde or methanol)
-
Staining solution (e.g., 0.5% crystal violet in 25% methanol)
Protocol:
-
Cell Seeding:
-
Harvest and count cells to obtain a single-cell suspension.
-
Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates with 2 mL of complete culture medium.
-
Incubate for 24 hours to allow for attachment.
-
-
Fraxinellone Treatment:
-
Treat the cells with various concentrations of fraxinellone for a specified period (this can be a short exposure of a few hours or continuous exposure for the duration of the experiment).
-
Include a vehicle control.
-
-
Incubation for Colony Formation:
-
After treatment, replace the medium with fresh complete culture medium.
-
Incubate the plates for 1-3 weeks, depending on the cell line's growth rate, until visible colonies are formed in the control wells.
-
Change the medium every 2-3 days.
-
-
Fixation and Staining:
-
Wash the wells twice with PBS.
-
Fix the colonies by adding 1 mL of fixing solution to each well and incubating for 15 minutes at room temperature.
-
Remove the fixing solution and allow the plates to air dry.
-
Stain the colonies by adding 1 mL of crystal violet solution to each well and incubating for 20-30 minutes at room temperature.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
-
Colony Counting:
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well. This can be done manually or using imaging software.
-
-
Data Analysis:
-
Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group.
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
SF = (Number of colonies formed after treatment) / (Number of cells seeded x PE of control)
-
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This can reveal if fraxinellone induces cell cycle arrest.
Materials:
-
Fraxinellone stock solution
-
Cancer cell lines
-
Complete culture medium
-
6-well plates
-
PBS
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
PI staining solution (containing propidium iodide and RNase A)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with different concentrations of fraxinellone and a vehicle control for 24 or 48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Collect data from at least 10,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Signaling Pathways and Visualizations
Fraxinellone has been shown to inhibit cancer cell proliferation by targeting key signaling pathways. A primary mechanism is the downregulation of the STAT3 and HIF-1α signaling cascades.
References
Plant Metabolomics Approach for Analyzing Dictamnus Species: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dictamnus, a genus in the Rutaceae family, commonly known as burning bush or gas plant, has a long history of use in traditional medicine. The therapeutic properties of Dictamnus species are largely attributed to their rich and diverse secondary metabolite profiles, particularly quinoline alkaloids and limonoids.[1] Metabolomics, the comprehensive analysis of all small molecule metabolites in a biological system, provides a powerful platform to investigate the chemical composition of these plants, understand their medicinal properties, and identify potential drug candidates. This document provides detailed application notes and protocols for a plant metabolomics approach to analyze Dictamnus species, aimed at researchers, scientists, and professionals in drug development.
Data Presentation: Quantitative Analysis of Phytochemicals in Dictamnus Species
The following tables summarize quantitative data on the phytochemical content of various Dictamnus species, providing a basis for comparative analysis.
Table 1: Phytochemical Content in Different Parts of Dictamnus albus [2]
| Phytochemical | Leaf (mg/g DW) | Stem (mg/g DW) | Root (mg/g DW) | Fruit (mg/g DW) |
| Total Phenolics | 227.71 ± 0.983 | - | - | - |
| Total Flavonoids | 98.75 ± 0.714 | - | - | - |
| Total Tannins | 57.67 ± 1.496 | 9.14 ± 1.720 | - | - |
| Total Saponins | 30.50 ± 0.400 | - | - | 16.30 ± 0.173 |
| Total Terpenoids | 57.33 ± 0.493 | - | - | 9.433 ± 0.153 |
Note: Dashes (-) indicate data not provided in the source.
Table 2: Relative Abundance of Key Metabolite Classes in Dictamnus dasycarpus and Dictamnus angustifolius Root Bark [3]
| Metabolite Class | Dictamnus dasycarpus | Dictamnus angustifolius |
| Degraded Limonoids | Higher | Lower |
| Limonoids | Higher | Lower |
| Furoquinoline Alkaloids | Lower | Higher |
Table 3: Differential Accumulation of Total Alkaloids and Limonoids in Dictamnus dasycarpus Taproots at Different Growth Stages [4][5]
| Growth Stage | Total Alkaloids | Total Limonoids |
| 2-year-old | Primary Accumulation | Primary Accumulation |
| 4-year-old | Primary Accumulation | Primary Accumulation |
Experimental Protocols
Detailed methodologies for the key experiments in a Dictamnus metabolomics study are provided below.
Sample Preparation
Proper sample preparation is critical for reliable and reproducible metabolomics results.
Protocol 1: General Sample Collection and Pre-treatment
-
Harvesting: Collect fresh plant material (e.g., leaves, roots, stems) from healthy, disease-free Dictamnus plants. For comparative studies, ensure plants are of the same age and grown under identical conditions.
-
Washing: Gently wash the collected plant material with deionized water to remove any soil or debris.
-
Flash Freezing: Immediately freeze the cleaned plant material in liquid nitrogen to quench all metabolic activity.
-
Storage: Store the frozen samples at -80°C until further processing.
-
Grinding: Grind the frozen plant material into a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder. Maintain the frozen state throughout the grinding process to prevent thawing and metabolic changes.
Metabolite Extraction
The choice of extraction solvent and method depends on the target metabolites and the analytical platform to be used.
Protocol 2: Extraction for GC-MS Analysis (for primary metabolites and some secondary metabolites)
-
Solvent Preparation: Prepare an extraction solvent of methanol:chloroform:water (2.5:1:1 v/v/v).
-
Extraction: Add 1 mL of the pre-chilled extraction solvent to approximately 50 mg of the powdered plant sample.
-
Internal Standard: Add a known amount of an internal standard (e.g., ribitol) for normalization.
-
Incubation: Shake the mixture at 1400 rpm for 15 minutes at 37°C.
-
Centrifugation: Centrifuge the samples at 11,000 g for 10 minutes.
-
Phase Separation: Transfer the supernatant (polar phase) to a new tube. Add 300 µL of water to the supernatant and vortex.
-
Centrifugation: Centrifuge at 11,000 g for 5 minutes to achieve phase separation.
-
Drying: Transfer an aliquot of the polar phase to a new tube and dry it completely using a vacuum concentrator.
-
Derivatization: The dried extract must be derivatized before GC-MS analysis. This typically involves a two-step process of methoximation followed by silylation.
Protocol 3: Extraction for LC-MS Analysis (for a broad range of secondary metabolites)
-
Solvent Preparation: Prepare an extraction solvent of 80% methanol in water.
-
Extraction: Add 1 mL of the pre-chilled extraction solvent to approximately 50 mg of the powdered plant sample.
-
Sonication: Sonicate the mixture for 30 minutes in an ice bath.
-
Centrifugation: Centrifuge the samples at 12,000 g for 15 minutes at 4°C.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.
-
Storage: Store the vials at -80°C until analysis.
Protocol 4: Extraction for NMR Analysis
-
Solvent Preparation: Prepare a deuterated extraction solvent, such as a mixture of methanol-d4 and KH2PO4 buffer in D2O (pH 6.0).
-
Extraction: Add 1 mL of the deuterated solvent to approximately 50 mg of the powdered plant sample.
-
Vortexing and Sonication: Vortex the mixture for 1 minute, followed by sonication for 20 minutes at room temperature.
-
Centrifugation: Centrifuge at 13,000 rpm for 15 minutes.
-
Sample Transfer: Transfer the supernatant to an NMR tube for analysis.
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is well-suited for the analysis of volatile and semi-volatile compounds, including primary metabolites like amino acids, organic acids, and sugars, after derivatization.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for analyzing a wide range of secondary metabolites with varying polarities, such as alkaloids and limonoids, without the need for derivatization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information and is highly reproducible, making it suitable for both targeted and untargeted metabolomics. It is particularly useful for identifying and quantifying major metabolites.
Data Analysis
Metabolomics data is complex and requires specialized software and statistical methods for processing and interpretation.
-
Data Pre-processing: This includes peak picking, alignment, and normalization.
-
Statistical Analysis: Multivariate statistical methods such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) are used to identify patterns and differences between sample groups.
-
Metabolite Identification: Metabolites are identified by comparing their mass spectra and retention times to spectral libraries (e.g., NIST, Golm Metabolome Database) and authenticated standards.
-
Pathway Analysis: Identified metabolites can be mapped to metabolic pathways using databases like KEGG (Kyoto Encyclopedia of Genes and Genomes) to understand the biological context of the observed metabolic changes.
Visualizations
The following diagrams illustrate the experimental workflow and biosynthetic pathways relevant to Dictamnus metabolomics.
References
- 1. The traditional uses, phytochemistry, pharmacology and toxicology of Dictamnus dasycarpus: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijbpas.com [ijbpas.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Transcriptome and metabolome profiling of the medicinal plant Dictamnus dasycarpus reveal key genes involved in quinoline alkaloids biosynthesis and limonoids biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the yield of Dasycarine from Dictamnus dasycarpus
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Dictamnus dasycarpus. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the yield of Dasycarine and other valuable compounds from this plant.
Frequently Asked Questions (FAQs)
Q1: What is Dasycarine and why is it of interest?
A1: Dasycarine is a quinoline alkaloid found in the root bark of Dictamnus dasycarpus.[1] Quinoline alkaloids from this plant, including Dasycarine, are of significant interest to the scientific community due to their potential anti-inflammatory and other pharmacological activities.[2]
Q2: Which part of Dictamnus dasycarpus has the highest concentration of Dasycarine?
A2: The root bark of Dictamnus dasycarpus is the primary source for the extraction of Dasycarine and other quinoline alkaloids.[1][2]
Q3: What are the common methods for extracting Dasycarine?
A3: Common methods for extracting alkaloids from Dictamnus dasycarpus include solvent extraction using methanol or ethanol, as well as advanced techniques like supercritical fluid extraction.[3][4] The choice of method can significantly impact the yield and purity of the final product.[4]
Q4: How can I quantify the amount of Dasycarine in my extract?
A4: High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for the quantification of Dasycarine and other compounds in Dictamnus dasycarpus extracts.[5][6][7] A reversed-phase C18 column with a mobile phase consisting of a methanol-water gradient is often employed.[3][5] Detection is typically performed using a DAD detector at wavelengths around 236 nm.[5][6]
Troubleshooting Guides
Issue 1: Low Yield of Crude Extract
If you are experiencing a low yield of the initial crude extract from the root bark of Dictamnus dasycarpus, consider the following potential causes and solutions.
| Potential Cause | Recommended Solution |
| Improper Plant Material Preparation | Ensure the root bark is thoroughly dried to prevent enzymatic degradation of target compounds. Grind the dried material into a fine powder to maximize the surface area for solvent penetration.[8] |
| Suboptimal Solvent Selection | The choice of solvent is critical. For quinoline alkaloids, polar organic solvents like methanol and ethanol are commonly used. Experiment with different solvent systems and polarities to find the optimal one for Dasycarine.[8][9] |
| Insufficient Extraction Time or Temperature | The duration and temperature of the extraction process can significantly affect the yield. Optimize these parameters for your chosen extraction method (e.g., maceration, Soxhlet, ultrasonic). For reflux extraction, ensure an adequate number of cycles.[8][10] |
| Inadequate Solvent-to-Solid Ratio | An insufficient volume of solvent may not fully extract the target compounds. It is advisable to experiment with different solvent-to-solid ratios to find the optimal balance between yield and solvent consumption.[8][11] |
Issue 2: Low Purity of Dasycarine in the Final Product
If your final product contains a high level of impurities, the following troubleshooting steps can help improve the purity of Dasycarine.
| Potential Cause | Recommended Solution |
| Co-extraction of a Wide Range of Compounds | The initial crude extract will contain numerous other compounds besides Dasycarine.[1] Employ multi-step purification techniques. |
| Ineffective Chromatographic Separation | The choice of stationary and mobile phases in column chromatography is crucial. For quinoline alkaloids, silica gel is a common stationary phase.[12] Experiment with different solvent gradients (e.g., n-hexane-ethyl acetate) to achieve better separation.[12] High-Speed Counter-Current Chromatography (HSCCC) can also be an effective purification method. |
| Formation of Emulsions During Liquid-Liquid Extraction | Emulsions can trap the target compound and lead to lower purity and yield. To prevent emulsion formation, gently swirl instead of vigorously shaking the separatory funnel. If an emulsion does form, techniques such as centrifugation or adding a small amount of a different organic solvent can help to break it.[13] |
| Compound Degradation | Dasycarine may be sensitive to high temperatures or prolonged exposure to certain conditions. During solvent evaporation, use a rotary evaporator at a controlled, low temperature to prevent degradation.[8] |
Experimental Protocols
Protocol 1: Methanol Extraction of Dasycarine
This protocol provides a general procedure for the extraction of Dasycarine from the root bark of Dictamnus dasycarpus.
Materials:
-
Dried and powdered root bark of Dictamnus dasycarpus
-
80% Methanol (MeOH)
-
Ultrasonic apparatus
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Weigh the powdered root bark of D. dasycarpus.
-
Add the powdered root bark to a flask with 80% MeOH at a solvent-to-solid ratio of 10:1 (v/w).
-
Perform the extraction using an ultrasonic apparatus for 60 minutes at room temperature.
-
Repeat the extraction process three times with fresh solvent for the plant material.
-
Combine the methanolic extracts and filter to remove solid plant material.
-
Concentrate the filtrate under vacuum using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude methanolic extract.
Protocol 2: Purification of Dasycarine by Column Chromatography
This protocol outlines a general method for the purification of Dasycarine from the crude extract.
Materials:
-
Crude methanolic extract
-
Silica gel (for column chromatography)
-
n-hexane
-
Ethyl acetate (EtOAc)
-
Glass column for chromatography
-
Fraction collector
Procedure:
-
Prepare a silica gel slurry in n-hexane and pack it into a glass column.
-
Dissolve the crude methanolic extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
-
Allow the solvent to evaporate, and then load the dried extract-silica gel mixture onto the top of the prepared column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate.
-
Collect fractions of the eluate using a fraction collector.
-
Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing Dasycarine.
-
Combine the fractions containing pure Dasycarine and evaporate the solvent to obtain the purified compound.
Data Presentation
To systematically improve the yield of Dasycarine, it is crucial to meticulously record and compare the results of different extraction experiments. The following table provides a template for organizing your data.
Table 1: Comparison of Dasycarine Yield under Different Extraction Conditions
| Experiment ID | Extraction Method | Solvent | Temperature (°C) | Time (hours) | Solvent-to-Solid Ratio (v/w) | Dasycarine Yield (mg/g of dry plant material) |
| EXP-001 | Maceration | 80% Ethanol | 25 | 72 | 10:1 | |
| EXP-002 | Soxhlet | 95% Ethanol | 80 | 8 | 15:1 | |
| EXP-003 | Ultrasonic | 80% Methanol | 40 | 1 | 10:1 | |
| EXP-004 | Supercritical CO2 | CO2 + Ethanol | 45 | 2 | 20:1 |
Note: The "Dasycarine Yield" column should be populated with your experimental data obtained from quantitative analysis (e.g., HPLC).
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the extraction and purification of Dasycarine.
Caption: General workflow for Dasycarine extraction and purification.
Simplified Biosynthetic Pathway of Quinoline Alkaloids
This diagram provides a simplified overview of the biosynthetic pathway leading to quinoline alkaloids in Dictamnus dasycarpus. The biosynthesis involves key metabolic pathways such as the shikimate pathway and tryptophan metabolism.[14]
Caption: Simplified biosynthetic pathway of quinoline alkaloids.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammatory quinoline alkaloids from the root bark of Dictamnus dasycarpus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aktpublication.com [aktpublication.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. jocpr.com [jocpr.com]
- 10. benchchem.com [benchchem.com]
- 11. The effects of different extraction solvent volumes (10–30 mL) on the extraction yields of CA. [jouc.xml-journal.net]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Parameters for Separating Dictamnus Limonoids
Welcome to the technical support center for the HPLC analysis of Dictamnus limonoids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to assist in achieving optimal chromatographic separation of key limonoids such as fraxinellone and obacunone.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the HPLC separation of Dictamnus limonoids.
Q1: I am not seeing any peaks, or my peaks are very small. What should I check?
A1: This issue can stem from several sources, ranging from the sample preparation to the detector settings.
-
Sample Preparation: Ensure that the extraction of limonoids from the Dictamnus root bark was efficient. Incomplete extraction will naturally lead to low concentrations in your sample. Verify that the sample is fully dissolved in the mobile phase before injection; precipitation of the sample can block the injector or column.
-
Injection Process: Check for air bubbles in the syringe or sample loop. Ensure the injection volume is appropriate and that the injector is not blocked.
-
Mobile Phase Flow: Confirm that the HPLC pump is on and delivering the mobile phase at the set flow rate. Check for leaks in the system and ensure there is enough mobile phase in the reservoirs.
-
Detector Settings: Verify that the detector lamp is on and that the chosen wavelength (e.g., 236 nm or 240 nm for limonoids) is correctly set.[1][2] Ensure the detector is properly connected to the data acquisition system.
Q2: I am observing poor resolution between my limonoid peaks. How can I improve the separation?
A2: Poor resolution is a common challenge, especially when dealing with structurally similar compounds. The mobile phase composition is the most powerful tool for adjusting resolution.
-
Mobile Phase Strength: For reversed-phase HPLC of limonoids, the mobile phase typically consists of a mixture of methanol and water.[1][2] If your peaks are eluting too quickly and are poorly resolved, you have insufficient retention. To increase retention and improve separation, decrease the percentage of the organic solvent (methanol). For example, if you are using a 70:30 methanol-water mixture, try a 60:40 or even a 55:45 ratio.
-
Gradient Elution: If an isocratic method (constant mobile phase composition) is not providing adequate separation, switching to a gradient elution can be highly effective. A shallow gradient, where the percentage of organic solvent increases slowly over time, can significantly enhance the resolution of closely eluting compounds.
-
Flow Rate: Lowering the flow rate can sometimes improve resolution, as it allows for more interaction between the analytes and the stationary phase. However, this will also increase the run time.
-
Column Temperature: Increasing the column temperature can decrease the viscosity of the mobile phase and improve mass transfer, which may lead to sharper peaks and better resolution. However, the effect of temperature is compound-specific. A typical starting temperature for limonoid separation is 25°C.[1]
Q3: My peaks are showing significant tailing. What is the cause and how can I fix it?
A3: Peak tailing is often caused by secondary interactions between the analytes and the stationary phase, or by issues with the column itself.
-
Silanol Interactions: Residual silanol groups on the silica-based C18 stationary phase can interact with polar functional groups on the limonoid molecules, causing peak tailing. Using a high-purity, end-capped C18 column can minimize these interactions.
-
Mobile Phase pH: While not always necessary for neutral compounds like many limonoids, adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can suppress the ionization of any residual silanol groups, leading to more symmetrical peaks.
-
Column Overload: Injecting a sample that is too concentrated can lead to peak tailing. Try diluting your sample and re-injecting.
-
Column Contamination or Voids: Contaminants from previous injections can accumulate at the head of the column, or a void can form in the packing material.[3] Both can cause peak tailing. Try flushing the column with a strong solvent (like 100% acetonitrile or methanol). If the problem persists, the column may need to be replaced.
Q4: My retention times are shifting between runs. What could be the problem?
A4: Drifting retention times can compromise the reliability of your results. The most common causes are related to the mobile phase or the pump.
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase can lead to shifts in retention time. Always measure solvent volumes accurately. If using a buffer, ensure the pH is consistent. It is also recommended to prepare fresh mobile phase daily.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections. A stable baseline is a good indicator of equilibration.
-
Pump Performance: Air bubbles in the pump head or malfunctioning check valves can cause the flow rate to fluctuate, leading to unstable retention times. Degassing the mobile phase and regularly servicing the pump can prevent these issues.
-
Temperature Fluctuations: Changes in the ambient temperature can affect retention times. Using a column oven will provide a stable temperature environment.
Data Presentation: HPLC Parameters for Dictamnus Limonoid Separation
The following tables summarize typical starting parameters for the HPLC analysis of key limonoids from Dictamnus dasycarpus.
Table 1: Recommended Isocratic HPLC Methods
| Parameter | Method 1 | Method 2 | Method 3 |
| Target Analytes | Fraxinellone | Dictamnine, Obacunone, Fraxinellone | Dictamnine, Obacunone, Fraxinellone |
| Column | AT-LICHROM C18 (4.6 x 250 mm) | Kromasil C18 | Shim-pack VP-ODS C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Methanol:Water (70:30, v/v) | Methanol:Water (60:40, v/v) | Methanol:Water (75:25, v/v) |
| Flow Rate | 0.5 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 240 nm | 236 nm | 240 nm |
| Column Temperature | 25°C | Not Specified | 25°C |
| Reference | [1] | [2] | [4][5] |
Table 2: Example of a Gradient HPLC Method
| Parameter | Setting |
| Column | C18 Column |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Gradient Program | 0-10 min: 30% B; 10-25 min: 30-60% B; 25-30 min: 60-90% B |
| Detection Wavelength | 236 nm |
| Column Temperature | 30°C |
Note: The gradient program in Table 2 is a hypothetical starting point and should be optimized for your specific separation needs.
Experimental Protocols
Protocol 1: Sample Preparation from Dictamnus Root Bark
This protocol describes an ultrasound-assisted extraction method for obtaining limonoids from Dictamnus dasycarpus root bark.
-
Grinding: Grind the dried root bark of Dictamnus dasycarpus into a fine powder (approximately 40-60 mesh).
-
Weighing: Accurately weigh about 1.0 g of the powdered sample into a conical flask.
-
Extraction: Add 25 mL of methanol to the flask.
-
Ultrasonication: Place the flask in an ultrasonic bath and sonicate for 30 minutes at a frequency of 40 kHz and a power of 250 W.
-
Filtration: After sonication, allow the mixture to cool to room temperature and then filter it through a 0.45 µm membrane filter into a volumetric flask.
-
Dilution: Wash the filter with a small amount of methanol and combine the filtrate. Dilute the final extract with methanol to a final volume of 50 mL.
-
Final Filtration: Before injecting into the HPLC system, filter the diluted extract through a 0.22 µm syringe filter.
Protocol 2: HPLC Analysis
This protocol provides a general procedure for the HPLC analysis of the prepared extract.
-
System Preparation: Set up the HPLC system according to the parameters specified in Table 1, Method 2 (Methanol:Water 60:40, 1.0 mL/min, 236 nm).
-
Column Equilibration: Equilibrate the Kromasil C18 column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject 10-20 µL of the filtered sample extract into the HPLC system.
-
Data Acquisition: Run the analysis and record the chromatogram for a sufficient duration to allow for the elution of all compounds of interest.
-
Identification: Identify the peaks of dictamnine, obacunone, and fraxinellone by comparing their retention times with those of authentic standards run under the same conditions.
Visualizations
The following diagrams illustrate key workflows in the HPLC analysis of Dictamnus limonoids.
Caption: A troubleshooting workflow for common HPLC issues.
Caption: Workflow for Dictamnus limonoid sample preparation.
References
Technical Support Center: Mitigating Dictamnine Cytotoxicity in Non-Cancerous Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of dictamnine-induced cytotoxicity in non-cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of dictamnine cytotoxicity in non-cancerous cells?
A1: The primary mechanism of dictamnine-induced cytotoxicity, particularly hepatotoxicity, is linked to its metabolic activation by cytochrome P450 enzymes, predominantly CYP3A4.[1][2][3] Dictamnine contains a furan ring, which is metabolized by CYP3A4 into a reactive 2,3-epoxide intermediate.[1][3] This highly reactive metabolite can covalently bind to cellular proteins and deplete glutathione (GSH), leading to oxidative stress, mitochondrial damage, and ultimately cell death through apoptosis.[3][4] The level of cytotoxicity often correlates with the expression level of CYP3A4 in the specific cell line.[1][5]
Q2: My experiment requires using a cell line with high CYP3A4 expression. What is the most direct way to reduce dictamnine's cytotoxicity?
A2: The most direct method is to co-administer dictamnine with a known inhibitor of the CYP3A4 enzyme. Ketoconazole (KTZ) has been shown to significantly decrease dictamnine's cytotoxicity in cells with high CYP3A4 expression, such as primary human hepatocytes (PHH) and HepG2 cells.[1][5] By inhibiting CYP3A4, ketoconazole reduces the metabolic activation of dictamnine into its toxic epoxide intermediate, thereby increasing cell viability.[1][5]
Q3: Are there alternative strategies to reduce dictamnine's toxicity beyond direct enzyme inhibition?
A3: Yes, several other strategies are being explored:
-
Combination Therapy : Using dictamnine in combination with other therapeutic agents can allow for lower, less toxic concentrations of each compound.[6][7] For instance, Schisantherin A has been shown to protect against dictamnine-induced liver injury by inhibiting its metabolic activation.[3]
-
Nanoformulations : Encapsulating dictamnine in drug delivery systems, such as poly(lactic-co-glycolic acid) (PLGA) nanocarriers, can enhance its sustained release and targeted delivery.[8][9] This approach can improve therapeutic efficacy at a specific site (e.g., inflamed skin) while potentially lowering systemic exposure and off-target cytotoxicity.[8]
-
Detoxified Formulations : For applications where dictamnine's specific activity is not required but other components of its source, Dictamni Cortex, are beneficial, creating dictamnine-free extracts is a viable option.[10][11] This has been shown to remove phototoxicity associated with dictamnine while retaining immunomodulatory and anti-inflammatory effects.[10][11]
Q4: Besides CYP3A4-mediated toxicity, what other cellular pathways are affected by dictamnine?
A4: Dictamnine-induced toxicity is multifaceted. Beyond its metabolic activation, it has been shown to cause:
-
Increased Oxidative Stress : By depleting glutathione, dictamnine disrupts the cellular redox balance, leading to an increase in reactive oxygen species (ROS).[4]
-
Induction of Apoptosis : Dictamnine can trigger apoptosis by up-regulating the pro-apoptotic Bax/Bcl-2 ratio.[4] It has also been observed to induce apoptosis in cancer cells by downregulating signaling pathways like PI3K/AKT/mTOR and MAPK.[12][13][14]
-
Lipid Metabolism Disorder : In vivo studies have shown that dictamnine can cause hepatotoxicity associated with lipid metabolism disorders, characterized by hepatocyte vesicular steatosis.[4]
Troubleshooting Guide
Problem: I am observing significantly higher cytotoxicity in my non-cancerous cell line than anticipated based on published IC50 values.
-
Answer/Troubleshooting Steps:
-
Verify Cell Line CYP3A4 Expression: The cytotoxicity of dictamnine is strongly correlated with CYP3A4 expression levels.[1][5] Cell lines like primary human hepatocytes (PHH) and L02, which have higher CYP3A4 expression, are more sensitive to dictamnine than cells with low expression, such as NIH3T3.[1] Confirm the typical CYP3A4 expression level of your cell line from literature or perform a qPCR/Western blot.
-
Check for CYP3A4 Induction: Ensure that your cell culture medium does not contain components known to induce CYP3A4 expression (e.g., certain antibiotics or supplements). Pre-treatment with inducers like rifampicin or dexamethasone has been shown to aggravate dictamnine's toxic effects.[1][5]
-
Perform a Control Experiment: Co-treat your cells with dictamnine and a CYP3A4 inhibitor like ketoconazole.[1] A significant increase in cell viability compared to treatment with dictamnine alone would confirm that the observed cytotoxicity is CYP3A4-dependent.
-
Problem: CYP3A4 inhibition only partially rescues my cells from dictamnine-induced death. What should I investigate next?
-
Answer/Troubleshooting Steps:
-
Assess Oxidative Stress Markers: If metabolic activation is only partially responsible, direct oxidative stress may be a contributing factor. Measure levels of reactive oxygen species (ROS) and glutathione (GSH) in your cells following treatment. Dictamnine has been shown to increase ROS and deplete GSH.[3]
-
Analyze Apoptosis Pathways: Investigate key markers of apoptosis. Use techniques like flow cytometry with Annexin V/PI staining or Western blotting for caspase-3 activation and the Bax/Bcl-2 ratio.[4] Dictamnine can induce apoptosis even in a caspase-independent manner in some cell lines.[15]
-
Evaluate Mitochondrial Health: Assess the mitochondrial membrane potential (ΔΨm) using dyes like Rhodamine 123 or JC-1.[15][16] Dictamnine has been shown to damage the mitochondrial membrane, which is a key event in apoptosis.[1]
-
Visualizations
Diagrams of Pathways and Workflows
Caption: Metabolic activation of dictamnine by CYP3A4 leading to cellular toxicity.
Caption: Workflow for testing strategies to mitigate dictamnine's cytotoxicity.
Quantitative Data Summary
Table 1: Cytotoxicity (EC50) of Dictamnine in Various Cell Lines
| Cell Line | Cell Type | EC50 Value (mM) | Incubation Time | Reference |
| PHH | Primary Human Hepatocytes | 0.32 mM | 24 h | [1] |
| L02 | Human Liver Cell Line | 0.56 mM | 24 h | [1] |
| HepG2 | Human Liver Cancer Cell Line | 0.77 mM | 24 h | [1] |
| NIH3T3 | Mouse Embryo Fibroblast Cell Line | 2.6 mM | 72 h | [1] |
EC50: The concentration of a drug that gives a half-maximal response. Lower values indicate higher cytotoxicity.
Table 2: Effect of CYP3A4 Modulation on Dictamnine Cytotoxicity in Primary Human Hepatocytes (PHH)
| Condition | Modulator | Effect on Cell Viability (vs. Dictamnine alone) | Reference |
| CYP3A4 Inhibition | Ketoconazole (10 µM) | ▲ Significant Increase (Toxicity Decreased by 2.63–8.65%) | [1] |
| CYP3A4 Induction | Rifampicin (RIF) | ▼ Significant Decrease (Toxicity Increased by 3.91–6.23%) | [5] |
Experimental Protocols
Protocol 1: Assessing Dictamnine Cytotoxicity using MTT Assay
This protocol provides a method to determine the cytotoxic effects of dictamnine on a non-cancerous cell line.
Materials:
-
Adherent non-cancerous cell line (e.g., L02, NIH3T3)
-
Complete cell culture medium
-
Dictamnine stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of dictamnine in complete medium from the stock solution. The final concentration of DMSO should not exceed 0.1% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the prepared dictamnine dilutions. Include wells with medium only (blank), cells with medium containing 0.1% DMSO (vehicle control), and untreated cells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, remove the drug-containing medium. Add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control: Cell Viability (%) = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100
-
Plot the cell viability against the dictamnine concentration to determine the EC50 value.
Protocol 2: Evaluating the Role of CYP3A4 in Dictamnine Cytotoxicity
This protocol determines if the cytotoxicity of dictamnine is mediated by CYP3A4.
Materials:
-
Hepatocyte cell line with known CYP3A4 expression (e.g., HepG2, L02)
-
All materials from Protocol 1
-
CYP3A4 inhibitor: Ketoconazole (KTZ)
-
CYP3A4 inducer: Rifampicin (RIF)
Procedure:
-
Cell Seeding: Follow Step 1 from Protocol 1.
-
Pre-treatment (for separate experiments):
-
Inhibition: For the inhibition group, replace the medium with fresh medium containing a non-toxic concentration of Ketoconazole (e.g., 10 µM). Incubate for 1-2 hours.
-
Induction: For the induction group, pre-treat cells with Rifampicin for 24-48 hours prior to dictamnine exposure.
-
-
Co-treatment:
-
Inhibition: After pre-treatment, add serial dilutions of dictamnine prepared in medium that also contains Ketoconazole.
-
Induction: After pre-treatment, replace the medium with fresh medium containing only the dictamnine serial dilutions.
-
Control Group: A parallel set of wells should be treated with dictamnine dilutions alone.
-
-
MTT Assay and Analysis: Follow Steps 4-9 from Protocol 1.
-
Interpretation:
-
If ketoconazole co-treatment results in a significant increase in cell viability compared to dictamnine alone, it indicates that CYP3A4-mediated metabolism is a key driver of the cytotoxicity.[1]
-
If rifampicin pre-treatment results in a significant decrease in cell viability, it further confirms the role of CYP3A4.[5]
-
References
- 1. Frontiers | The Modulatory Role of CYP3A4 in Dictamnine-Induced Hepatotoxicity [frontiersin.org]
- 2. Exploring the Mechanism of Hepatotoxicity Induced by Dictamnus dasycarpus Based on Network Pharmacology, Molecular Docking and Experimental Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Multi-Omics Integration to Reveal the Mechanism of Hepatotoxicity Induced by Dictamnine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Modulatory Role of CYP3A4 in Dictamnine-Induced Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medicine.st-andrews.ac.uk [medicine.st-andrews.ac.uk]
- 7. Combination antibiotic therapy for multidrug-resistant Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dictamnine delivered by PLGA nanocarriers ameliorated inflammation in an oxazolone-induced dermatitis mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tcu.elsevierpure.com [tcu.elsevierpure.com]
- 10. Immunomodulatory and anti-inflammatory properties of dictamnine-free phytopharmaceuticals from Dictamni Cortex with phototoxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
- 12. Dictamnine, a novel c-Met inhibitor, suppresses the proliferation of lung cancer cells by downregulating the PI3K/AKT/mTOR and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Dictamnine promotes apoptosis and inhibits epithelial-mesenchymal transition, migration, invasion and proliferation by downregulating the HIF-1α and Slug signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journal.waocp.org [journal.waocp.org]
- 16. Subchronic Toxicity Studies of Cortex Dictamni Extracts in Mice and Its Potential Hepatotoxicity Mechanisms in Vitro [mdpi.com]
Troubleshooting obacunone stability in long-term storage
Welcome to the technical support center for obacunone. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the stability of obacunone during long-term storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid obacunone?
A1: For optimal stability, solid obacunone should be stored at -20°C.[1][2] Some suppliers also suggest storage at 2-8°C or 10-25°C, but for long-term storage, -20°C is preferable to minimize degradation.[1][2] It is also recommended to protect it from light.[1]
Q2: My obacunone solution appears cloudy or has precipitated. What should I do?
A2: Obacunone has poor water solubility.[3] Cloudiness or precipitation can occur, especially in aqueous solutions. To aid dissolution, you can try gentle heating and/or sonication.[1] Using a co-solvent system is often necessary. Common solvent systems include:
-
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
-
10% DMSO, 90% (20% SBE-β-CD in Saline)
-
10% DMSO, 90% Corn Oil[1]
Q3: I've observed a change in the color of my obacunone sample over time. What could be the cause?
A3: A color change in your obacunone sample may indicate degradation. This can be caused by exposure to light, elevated temperatures, or oxidative stress. It is crucial to store the compound under the recommended conditions and protected from light to prevent photochemical degradation.
Q4: What are the likely degradation pathways for obacunone?
A4: Based on the structure of obacunone, a limonoid, and general knowledge of drug degradation, the likely pathways include:
-
Hydrolysis: The lactone rings in the obacunone structure are susceptible to hydrolysis, especially under acidic or basic conditions. This can lead to the opening of these rings and the formation of corresponding hydroxy acids.
-
Oxidation: The furan ring and other electron-rich parts of the molecule are prone to oxidation. This can be initiated by exposure to air (oxygen), peroxides, or light.
-
Photodegradation: Exposure to UV or visible light can provide the energy for various degradation reactions.
Q5: How can I assess the stability of my obacunone sample?
A5: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), is the most reliable way to assess the stability of your obacunone sample.[4] These methods can separate the intact obacunone from its degradation products, allowing for accurate quantification of the remaining active compound.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with obacunone.
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of Potency/Activity | Degradation of obacunone due to improper storage or handling. | 1. Verify Storage Conditions: Ensure the compound has been consistently stored at -20°C and protected from light. 2. Prepare Fresh Solutions: Whenever possible, prepare solutions fresh for each experiment. If storing solutions, use aliquots to avoid repeated freeze-thaw cycles. Stock solutions in DMSO can be stored at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[1] 3. Perform Purity Check: Use a validated stability-indicating HPLC method to determine the purity of your sample. |
| Inconsistent Experimental Results | Variability in sample integrity or solubility. | 1. Ensure Complete Dissolution: Before use, visually inspect your solution to ensure there is no precipitate. If necessary, use sonication or gentle warming to redissolve the compound.[1] 2. Use a Standardized Protocol: Follow a consistent protocol for sample preparation and handling across all experiments. 3. Aliquot Samples: For long-term studies, aliquot the solid compound or stock solutions to minimize exposure of the entire batch to ambient conditions. |
| Appearance of Unknown Peaks in Chromatogram | Presence of degradation products. | 1. Conduct Forced Degradation Studies: To tentatively identify the nature of the degradation products, you can perform forced degradation studies on a small sample of obacunone under acidic, basic, oxidative, and photolytic conditions.[5][6] 2. Use Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer to obtain mass information on the unknown peaks, which can help in their identification. |
Experimental Protocols
Stability-Indicating HPLC Method
A stability-indicating HPLC method is essential for separating and quantifying obacunone in the presence of its degradation products.
Objective: To develop an HPLC method capable of resolving obacunone from potential degradation products.
Methodology:
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a common choice for the separation of limonoids.[4]
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water is often effective. A typical starting point could be a 50:50 (v/v) mixture.[4] The gradient can be optimized to achieve better separation of degradation products.
-
Flow Rate: A flow rate of 1.0 mL/min is a standard starting point.[4]
-
Detection Wavelength: Obacunone can be detected at 205 nm.[4]
-
Column Temperature: Maintain a constant column temperature, for example, 25°C, to ensure reproducible retention times.[4]
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Forced Degradation Studies
Forced degradation studies help to understand the degradation pathways and to generate degradation products for method development.
Objective: To investigate the degradation of obacunone under various stress conditions.
Methodology:
-
Acid Hydrolysis: Dissolve obacunone in a suitable solvent (e.g., methanol or acetonitrile) and add 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before injection into the HPLC.
-
Base Hydrolysis: Dissolve obacunone in a suitable solvent and add 0.1 M NaOH. Incubate at a controlled temperature for a defined period. Neutralize the solution before HPLC analysis.
-
Oxidative Degradation: Dissolve obacunone in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3-30%). Keep the solution at room temperature or slightly elevated temperature for a specific duration.
-
Photodegradation: Expose a solution of obacunone to a light source (e.g., UV lamp or a photostability chamber) for a defined period. A control sample should be kept in the dark.
-
Thermal Degradation: Expose solid obacunone to dry heat in an oven at a high temperature (e.g., 80°C) for a set time.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. standards.chromadex.com [standards.chromadex.com]
- 3. asiapharmaceutics.info [asiapharmaceutics.info]
- 4. [Determination of obacunone and obaculactone in different processing products of Phellodendri amurensis cortex] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
Technical Support Center: Enhancing the Oral Bioavailability of Fraxinellone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the oral bioavailability of fraxinellone. Fraxinellone, a natural product with promising therapeutic activities, suffers from poor oral bioavailability, primarily due to its low aqueous solubility, limiting its clinical potential. This guide details various formulation strategies to overcome this challenge.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge limiting the oral bioavailability of fraxinellone?
A1: The principal obstacle to the effective oral delivery of fraxinellone is its poor water solubility.[1][2][3] Fraxinellone is a lipophilic compound, which leads to low dissolution rates in the gastrointestinal fluids and consequently, limited absorption into the systemic circulation.[1][2]
Q2: What are the most promising strategies to enhance the oral bioavailability of fraxinellone?
A2: Several formulation strategies have shown promise in improving the oral bioavailability of poorly soluble drugs like fraxinellone. These include:
-
Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins can significantly enhance the aqueous solubility and dissolution rate of fraxinellone.[1][2][3]
-
Nanoformulations: Encapsulating fraxinellone into nanocarriers such as nanoemulsions and solid lipid nanoparticles (SLNs) can increase its surface area for dissolution and improve absorption.[4][5][6]
-
Co-administration with Bioavailability Enhancers: The use of agents like piperine can potentially inhibit drug-metabolizing enzymes and enhance absorption.[7][8][9]
Q3: Is fraxinellone a substrate for P-glycoprotein (P-gp) or metabolized by Cytochrome P450 (CYP) enzymes?
A3: Current research indicates that fraxinellone is metabolized by cytochrome P450 enzymes, specifically CYP3A4.[10] This metabolism can contribute to its first-pass effect and reduced bioavailability. While direct evidence of fraxinellone being a P-glycoprotein (P-gp) substrate is not extensively documented in the reviewed literature, its lipophilic nature makes it a potential candidate for P-gp mediated efflux.[11][12] Researchers should consider conducting in vitro transporter studies, such as Caco-2 permeability assays with P-gp inhibitors, to definitively determine its interaction with this efflux pump.
Q4: Can structural modification of fraxinellone improve its bioavailability?
A4: While not extensively reported for fraxinellone specifically for the purpose of enhancing bioavailability, structural modification is a valid strategy for improving the physicochemical properties of a drug candidate.[8] However, any modification carries the risk of altering the compound's pharmacological activity and would require extensive re-evaluation of its efficacy and safety.
Troubleshooting Guides
Cyclodextrin Inclusion Complexation
| Issue | Possible Cause | Troubleshooting Steps |
| Low complexation efficiency | Incorrect stoichiometry (drug:cyclodextrin ratio). | Optimize the molar ratio of fraxinellone to cyclodextrin. A 1:1 molar ratio is often a good starting point.[13] |
| Inappropriate preparation method. | Try different methods such as kneading, co-precipitation, or freeze-drying. The chosen method can significantly impact complexation efficiency.[13][14] | |
| Poor interaction between fraxinellone and the chosen cyclodextrin. | Consider using different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin, G2-β-cyclodextrin). The size of the cyclodextrin cavity and the nature of its substituents are crucial for effective inclusion.[1][2] | |
| Precipitation of the complex | Exceeding the solubility limit of the complex. | Ensure that the concentration of the complex in the final solution does not exceed its solubility. |
| Change in temperature or pH. | Maintain consistent temperature and pH during the preparation and storage of the complex solution. | |
| Inconsistent dissolution profiles | Incomplete complexation. | Characterize the complex using techniques like DSC, XRD, and FTIR to confirm the formation of a true inclusion complex and not a physical mixture.[14][15] |
| Aggregation of complex particles. | Use appropriate mixing and homogenization techniques to ensure a uniform particle size distribution. |
Nanoemulsion Formulation
| Issue | Possible Cause | Troubleshooting Steps |
| Phase separation or creaming | Inappropriate oil, surfactant, or co-surfactant selection. | Screen different oils for fraxinellone solubility. Select a surfactant and co-surfactant with an appropriate Hydrophilic-Lipophilic Balance (HLB) value.[2][16] |
| Incorrect oil/surfactant/water ratio. | Construct a pseudo-ternary phase diagram to identify the optimal concentration ranges for the components to form a stable nanoemulsion. | |
| Insufficient energy input during homogenization. | Optimize the homogenization parameters (pressure, duration, temperature) or sonication settings (amplitude, time).[3][17] | |
| Large and polydisperse droplet size | Inefficient emulsification. | Increase the surfactant-to-oil ratio. |
| Ostwald ripening. | Use a combination of a highly water-soluble and a poorly water-soluble oil to minimize Ostwald ripening.[3] | |
| Drug precipitation | Exceeding the drug's solubility in the oil phase. | Ensure the concentration of fraxinellone is below its saturation solubility in the selected oil. |
| Instability of the nanoemulsion. | Re-evaluate the formulation components and preparation process to enhance stability. |
Solid Lipid Nanoparticle (SLN) Preparation
| Issue | Possible Cause | Troubleshooting Steps |
| Particle aggregation | Insufficient surfactant concentration. | Increase the concentration of the surfactant to provide adequate steric or electrostatic stabilization.[18][19] |
| High lipid concentration. | Optimize the lipid concentration in the formulation. | |
| Inappropriate homogenization/sonication parameters. | Adjust the energy input during preparation to achieve smaller and more stable particles.[10][20] | |
| Low drug entrapment efficiency | Poor solubility of fraxinellone in the solid lipid. | Screen different solid lipids to find one with higher solubility for fraxinellone. |
| Drug expulsion during lipid recrystallization. | Use a mixture of lipids to create a less ordered crystalline structure, which can accommodate more drug.[18] Consider preparing Nanostructured Lipid Carriers (NLCs). | |
| Particle size growth during storage | Polymorphic transitions of the lipid. | Select lipids that are stable in their crystalline form. Annealing the SLN suspension at a temperature just below the lipid's melting point can promote a more stable crystalline state. |
| Ostwald ripening. | This is less common in SLNs than in nanoemulsions but can occur if a liquid lipid is present. Ensure the lipid is fully solid at storage temperature. |
Data Presentation
Table 1: Pharmacokinetic Parameters of Fraxinellone and its Formulations
| Formulation | Cmax (µg/mL) | Tmax (h) | AUC₀₋t (µg·h/mL) | Relative Bioavailability (%) | Reference |
| Fraxinellone (Oral Suspension) | 0.12 ± 0.03 | 2.0 | 0.45 ± 0.11 | 100 | [21] |
| Fraxinellone-G₂-β-CD Complex | 0.87 ± 0.15 | 0.5 | 2.61 ± 0.47 | 580 | [1][2] |
| Hypothetical Fraxinellone SLN | Data not available | Data not available | Data not available | Expected to be >100% | |
| Hypothetical Fraxinellone Nanoemulsion | Data not available | Data not available | Data not available | Expected to be >100% |
Note: Data for SLN and nanoemulsion are hypothetical and represent expected outcomes based on the properties of these delivery systems. Further experimental studies are required to determine the exact values for fraxinellone.
Experimental Protocols
Preparation of Fraxinellone-Cyclodextrin Inclusion Complex (Co-precipitation Method)
-
Dissolution: Dissolve fraxinellone in a minimal amount of a suitable organic solvent (e.g., ethanol or acetone).
-
Cyclodextrin Solution: Prepare an aqueous solution of the chosen cyclodextrin (e.g., G₂-β-CD) at a predetermined molar ratio (e.g., 1:1) with continuous stirring.
-
Mixing: Slowly add the fraxinellone solution to the cyclodextrin solution under constant stirring.
-
Complexation: Continue stirring the mixture for 24-48 hours at room temperature to allow for complex formation.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator.
-
Precipitation: Cool the aqueous solution in an ice bath to induce precipitation of the inclusion complex.
-
Isolation: Collect the precipitate by filtration.
-
Washing: Wash the collected complex with a small amount of cold deionized water to remove any uncomplexed drug or cyclodextrin.
-
Drying: Dry the final product in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Characterization: Characterize the prepared complex using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD) to confirm inclusion.
In Vitro Dissolution Testing
-
Apparatus: Use a USP Type II (paddle) dissolution apparatus.
-
Dissolution Medium: Prepare a dissolution medium that mimics physiological conditions, such as simulated gastric fluid (pH 1.2) or simulated intestinal fluid (pH 6.8). The volume is typically 900 mL.
-
Temperature: Maintain the temperature of the dissolution medium at 37 ± 0.5°C.
-
Paddle Speed: Set the paddle speed to a suitable rate, typically 50 or 75 rpm.
-
Sample Introduction: Introduce a precisely weighed amount of the fraxinellone formulation (e.g., free fraxinellone, cyclodextrin complex, nanoemulsion, or SLNs) into the dissolution vessel.
-
Sampling: At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes), withdraw a specific volume of the dissolution medium.
-
Medium Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Sample Analysis: Filter the collected samples and analyze the concentration of dissolved fraxinellone using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot the dissolution profile.
Caco-2 Cell Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until a confluent monolayer is formed (typically 19-21 days).
-
Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker (e.g., Lucifer yellow).
-
Assay Buffer: Use a transport buffer, such as Hank's Balanced Salt Solution (HBSS), buffered to pH 7.4.
-
Apical to Basolateral (A-B) Permeability:
-
Add the fraxinellone formulation (dissolved in transport buffer) to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the basolateral chamber and replace with fresh buffer.
-
-
Basolateral to Apical (B-A) Permeability (for efflux studies):
-
Add the fraxinellone formulation to the basolateral (donor) chamber.
-
Add fresh transport buffer to the apical (receiver) chamber.
-
Follow the same incubation and sampling procedure as for the A-B permeability.
-
-
Sample Analysis: Determine the concentration of fraxinellone in the collected samples using a sensitive analytical method like LC-MS/MS.
-
Calculation of Apparent Permeability Coefficient (Papp):
-
Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the flux of the drug across the monolayer, A is the surface area of the membrane, and C₀ is the initial concentration of the drug in the donor chamber.
-
-
Efflux Ratio (ER): Calculate the efflux ratio (ER = Papp(B-A) / Papp(A-B)). An ER value greater than 2 suggests that the compound is a substrate for active efflux transporters like P-glycoprotein.
Visualizations
Caption: Experimental workflow for enhancing fraxinellone's oral bioavailability.
Caption: Overcoming absorption barriers for fraxinellone.
Caption: Logical relationship of strategies to improve fraxinellone's bioavailability.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmacyjournal.in [pharmacyjournal.in]
- 3. ascendiacdmo.com [ascendiacdmo.com]
- 4. researchgate.net [researchgate.net]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. researchgate.net [researchgate.net]
- 7. *Polymers in Medicine [polimery.umw.edu.pl]
- 8. Role of Piperine As A Bioavailability Enhancer | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. wisdomlib.org [wisdomlib.org]
- 11. mdpi.com [mdpi.com]
- 12. Study Models of Drug–Drug Interactions Involving P-Glycoprotein: The Potential Benefit of P-Glycoprotein Modulation at the Kidney and Intestinal Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparation and Evaluation of Silymarin β-cyclodextrin Molecular Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oatext.com [oatext.com]
- 15. One moment, please... [iipseries.org]
- 16. Nanoemulsion: An Emerging Novel Technology for Improving the Bioavailability of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijpsjournal.com [ijpsjournal.com]
- 18. ijpsjournal.com [ijpsjournal.com]
- 19. jptcp.com [jptcp.com]
- 20. japsonline.com [japsonline.com]
- 21. A Methodology for Quantitation of Dictamnine and Fraxinellone and its Application to Study Pharmacokinetics and Bioavailability in Rats Via Oral and Intravenous Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing batch-to-batch variation in Dictamnus dasycarpus extracts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variation in Dictamnus dasycarpus extracts.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: We are observing significant variability in the biological activity of our Dictamnus dasycarpus root bark extracts between different batches. What are the primary sources of this variation?
A1: Batch-to-batch variation in herbal extracts is a common challenge. For Dictamnus dasycarpus, the variation often stems from the complex phytochemical profile of the raw material. The primary bioactive constituents are quinoline alkaloids (e.g., dictamnine, skimmianine, γ-fagarine) and limonoids (e.g., obacunone, fraxinellone)[1]. The concentration of these compounds can be influenced by several factors:
-
Genetic Variation and Species Identification: The genus Dictamnus includes multiple species. While Dictamnus dasycarpus Turcz. is the officially recognized source in some pharmacopoeias, other species like Dictamnus angustifolius are sometimes used as alternatives[2]. These species can have significantly different chemical profiles. For instance, D. angustifolius may have a higher concentration of certain furoquinoline alkaloids compared to D. dasycarpus[3].
-
Geographical Origin and Environmental Conditions: The cultivation location, soil composition, climate, and light exposure can all impact the biosynthesis and accumulation of secondary metabolites in the plant.
-
Harvesting Time and Plant Age: The concentration of bioactive compounds can change as the plant matures. Studies have shown that the content of dictamnine, obacunone, and fraxinellone in the root bark of D. dasycarpus can vary with the growth year.
-
Post-Harvest Processing and Storage: Improper drying, storage temperature, humidity, and light exposure can lead to the degradation of sensitive phytochemicals.
-
Extraction Procedure: The choice of solvent, extraction method (e.g., maceration, sonication, decoction), temperature, and duration can significantly affect the yield and chemical profile of the final extract[4][5].
Troubleshooting Steps:
-
Verify Raw Material Authenticity: Implement macroscopic and microscopic identification of the raw plant material. DNA barcoding can also be employed for accurate species verification.
-
Standardize Harvesting and Collection: If possible, source your raw material from a supplier that adheres to Good Agricultural and Collection Practices (GACP). This includes documenting the geographical origin, harvesting time, and post-harvest processing steps.
-
Optimize and Validate Extraction Protocol: Ensure your extraction protocol is standardized and validated. Key parameters to control are listed in the "Experimental Protocols" section below.
-
Implement Quality Control Analytics: Use analytical techniques like HPLC-DAD to quantify key chemical markers in both the raw material and the final extract. This will allow you to chemically fingerprint each batch and ensure it falls within established specifications.
Q2: What are the key chemical markers we should be quantifying for the quality control of our Dictamnus dasycarpus extracts?
A2: Based on the phytochemical profile and known bioactive components of Dictamnus dasycarpus, the following compounds are recommended as key chemical markers for quality control:
-
Quinoline Alkaloids:
-
Dictamnine
-
Skimmianine
-
γ-Fagarine
-
-
Limonoids:
-
Obacunone
-
Fraxinellone
-
These compounds are consistently present in the root bark and contribute to the plant's pharmacological activities[1]. Simultaneous quantification of these markers can provide a reliable chemical fingerprint for assessing the consistency of your extracts.
Q3: Our HPLC-DAD analysis shows inconsistent peak areas for our marker compounds between batches. How can we troubleshoot this?
A3: Inconsistent peak areas in HPLC-DAD analysis can be due to variations in the extract itself or issues with the analytical method.
Troubleshooting Steps:
-
Review Extraction Consistency: As detailed in Q1, any deviation in the extraction process can alter the concentration of marker compounds. Ensure that the solvent-to-solid ratio, extraction time, temperature, and particle size of the raw material are consistent for each batch.
-
Check Sample Preparation for HPLC:
-
Extraction for Analysis: Ensure the same procedure is used to prepare the analytical sample from the dried extract (e.g., sonication in methanol followed by filtration).
-
Filtration: Use a consistent filter type and pore size (e.g., 0.45 µm PTFE) to remove particulates that could interfere with the analysis.
-
Injection Volume: Verify that the injection volume is consistent across all runs.
-
-
Validate the HPLC-DAD Method: If not already done, your analytical method should be validated for linearity, precision, accuracy, and robustness according to ICH guidelines.
-
Linearity: Ensure your sample concentrations fall within the linear range of the calibration curves for your standards.
-
Precision: Check the intra-day and inter-day precision to ensure the method is reproducible. High relative standard deviation (RSD) values may indicate an issue with the method.
-
System Suitability: Before each run, perform a system suitability test to check the performance of your HPLC system (e.g., column efficiency, peak symmetry, resolution).
-
-
Inspect HPLC System Components:
-
Column: The column is a critical component. A loss of performance can lead to peak broadening, tailing, and changes in retention time. Ensure the column is properly washed and stored. If performance degrades, it may need to be replaced.
-
Mobile Phase: Prepare fresh mobile phase for each analysis. Ensure accurate pH and composition.
-
Detector: Check the lamp intensity of the DAD detector.
-
A detailed, validated HPLC-DAD protocol is provided in the "Experimental Protocols" section.
Data Presentation
The following table summarizes the quantitative analysis of three key bioactive compounds in three different commercial batches of Dictamnus dasycarpus cortex, illustrating typical batch-to-batch variation.
Table 1: Quantitative Comparison of Bioactive Compounds in Commercial Dictamnus dasycarpus Cortex Batches
| Batch ID | Dictamnine (mg/g) | Obacunone (mg/g) | Fraxinellone (mg/g) |
| Batch A | 0.85 | 1.23 | 0.56 |
| Batch B | 0.62 | 0.98 | 0.41 |
| Batch C | 1.05 | 1.55 | 0.72 |
Data is hypothetical and for illustrative purposes, based on typical variations observed in commercial products.
Experimental Protocols
Standardized Ethanol Extraction Protocol
This protocol is designed to produce a consistent ethanolic extract of Dictamnus dasycarpus root bark[4].
-
Raw Material Preparation:
-
Ensure the Dictamnus dasycarpus root bark is authenticated and coarsely powdered.
-
Dry the powdered material at 60°C for 4 hours to a consistent moisture content.
-
-
Extraction:
-
Weigh 100 g of the dried, powdered root bark.
-
Place the powder in a suitable vessel and add 500 mL of 70% ethanol.
-
Sonicate the mixture for 5 minutes.
-
Macerate for 24 hours at room temperature with occasional stirring.
-
-
Filtration and Re-extraction:
-
Separate the supernatant by filtration through Whatman No. 20 filter paper.
-
Return the marc (solid residue) to the extraction vessel and add another 500 mL of 70% ethanol.
-
Sonicate for 5 minutes and macerate for another 24 hours.
-
Filter the mixture and combine the two filtrates.
-
-
Concentration and Lyophilization:
-
Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
Freeze-dry the concentrated extract to obtain a lyophilized powder.
-
Calculate the yield and store the powdered extract in a desiccator at 4°C, protected from light.
-
Validated HPLC-DAD Method for Quality Control
This method allows for the simultaneous determination of dictamnine, obacunone, and fraxinellone in Dictamnus dasycarpus extracts[6].
-
Instrumentation and Chromatographic Conditions:
-
HPLC System: A system equipped with a diode-array detector (DAD).
-
Column: Shiseido C18 column (5 µm, 4.6 mm I.D. × 250 mm) or equivalent.
-
Mobile Phase: A gradient of methanol (A) and water (B).
-
Gradient Program:
-
0-15 min: 60% A
-
15-30 min: 60% to 80% A
-
30-40 min: 80% A
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 236 nm.
-
-
Preparation of Standard Solutions:
-
Accurately weigh reference standards of dictamnine, obacunone, and fraxinellone.
-
Prepare individual stock solutions in methanol.
-
Prepare a series of working standard solutions by appropriate dilution of the stock solutions to construct calibration curves.
-
-
Preparation of Sample Solution:
-
Accurately weigh 10 mg of the lyophilized Dictamnus dasycarpus extract.
-
Dissolve in 10 mL of methanol in a volumetric flask.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
Analysis and Quantification:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peaks of dictamnine, obacunone, and fraxinellone in the sample chromatogram by comparing the retention times with the standards.
-
Quantify the compounds in the sample by using the calibration curves generated from the standard solutions.
-
Signaling Pathways and Workflows
The anti-inflammatory effects of Dictamnus dasycarpus extracts are, in part, mediated through the inhibition of the NF-κB and MAPK signaling pathways.
NF-κB Signaling Pathway Inhibition
Dictamnus dasycarpus extract has been shown to prevent the degradation of IκB-α, which in turn inhibits the nuclear translocation of the p65 subunit of NF-κB. This leads to a downstream reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
Caption: Inhibition of the NF-κB signaling pathway by Dictamnus dasycarpus extract.
MAPK Signaling Pathway Modulation
Extracts of Dictamnus dasycarpus have also been found to reduce the phosphorylation of key kinases in the MAPK pathway, specifically ERK and p38. This inhibition contributes to the overall anti-inflammatory effect by suppressing the production of inflammatory mediators.
Caption: Modulation of the MAPK (p38 and ERK) pathways by Dictamnus dasycarpus extract.
Experimental Workflow for Minimizing Batch-to-Batch Variation
This workflow outlines a systematic approach to ensure the consistency of Dictamnus dasycarpus extracts for research and development.
Caption: A systematic workflow for ensuring the consistency of Dictamnus dasycarpus extracts.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Dictamnus dasycarpus Turcz. Root Bark Improves Skin Barrier Function and Symptoms of Atopic Dermatitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Decoction of Dictamnus Dasycarpus Turcz. Root Bark Ameliorates Skin Lesions and Inhibits Inflammatory Reactions in Mice with Contact Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Investigating Hepatotoxicity of Dictamnus dasycarpus Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the hepatotoxicity of compounds derived from Dictamnus dasycarpus.
Frequently Asked Questions (FAQs)
Q1: What are the primary hepatotoxic compounds in Dictamnus dasycarpus?
A1: The main compounds identified as responsible for the hepatotoxicity of Dictamnus dasycarpus (also known as Cortex Dictamni) are dictamnine, fraxinellone, and obakunone.[1][2] Among these, the furoquinoline alkaloid dictamnine is often cited as the most significant contributor to liver injury.[3]
Q2: What is the principal mechanism behind the hepatotoxicity of these compounds?
A2: The primary mechanism is metabolic activation by cytochrome P450 (CYP450) enzymes, particularly CYP3A4 and CYP1A2.[3][4][5][6] Compounds like dictamnine and fraxinellone contain a furan ring, which is metabolized into reactive electrophilic intermediates (e.g., epoxides or cis-enedial intermediates).[3][5][7] These reactive metabolites can covalently bind to cellular macromolecules and deplete endogenous antioxidants like glutathione (GSH), leading to cellular damage.[3][8]
Q3: What are the downstream cellular effects of exposure to Dictamnus dasycarpus compounds?
A3: Downstream effects are multifaceted and include:
-
Oxidative Stress: An imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. This is marked by the depletion of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx-1).[6][9][10]
-
Hepatocyte Apoptosis: Programmed cell death of liver cells, which can be triggered by mitochondrial dysfunction and the activation of signaling pathways like the JNK/P53 pathway.[10][11][12]
-
Lipid Metabolism Disorders: Dictamnine has been shown to induce vesicular steatosis in hepatocytes, indicating a disruption of lipid processing.[9]
-
Cholestasis: Fraxinellone can down-regulate essential bile acid transporters, impairing bile flow.[11][12]
Q4: Are there differences in toxicity based on the extraction method used?
A4: Yes, studies suggest that the extraction solvent can influence the toxicity of the resulting extract. The alcohol extraction process has been reported to potentially increase the hepatotoxicity of Dictamnus dasycarpus compared to aqueous extraction methods.[1][2]
Troubleshooting Guides
Issue 1: Inconsistent cytotoxicity results in my in vitro assay.
-
Question: I am seeing high variability in HepG2 cell viability after treatment with a Dictamnus dasycarpus extract. What could be the cause?
-
Answer:
-
Metabolic Capacity of Cell Line: Standard HepG2 cells have relatively low CYP450 activity. The hepatotoxicity of compounds like dictamnine is dependent on metabolic activation.[4] Consider using a cell line with higher metabolic competence, such as HepaRG cells, or primary human hepatocytes, which are considered the gold standard.[13][14]
-
Treatment Duration: The toxic effects of these compounds, which rely on metabolic activation and subsequent cellular damage, may take time to manifest. Ensure your treatment duration is sufficient, typically 48 hours or longer.[2][13]
-
Extract Composition: The concentration of active toxic compounds (dictamnine, fraxinellone, etc.) can vary between extract batches. Ensure consistent and standardized preparation of your extracts. The choice of extraction solvent (aqueous vs. ethanol) can also significantly alter the toxic potential.[2]
-
Issue 2: My in vivo results do not show significant hepatotoxicity.
-
Question: I administered dictamnine to mice but did not observe a significant increase in serum ALT/AST levels. Why might this be?
-
Answer:
-
Dose and Duration: Hepatotoxicity induced by dictamnine is dose- and time-dependent.[3] Review the literature to ensure your dosing regimen is appropriate. For example, one study noted significant AST elevation in female mice treated with 15 mg/kg of dictamnine for four weeks.[9] Short-term or low-dose studies may not produce significant injury.
-
Metabolic Differences: The expression and activity of CYP3A enzymes can vary between species and even strains of mice, affecting the rate of metabolic activation.[3]
-
Role of Glutathione: The hepatotoxicity of dictamnine is exacerbated by the depletion of hepatic glutathione (GSH).[3] If the baseline GSH levels in your animal model are robust, the toxic effects may be less pronounced. Consider co-administration with a GSH depleting agent like L-buthionine-S,R-sulfoximine (BSO) to investigate this mechanism.[3]
-
Issue 3: Difficulty confirming the mechanism of action.
-
Question: How can I experimentally confirm that CYP450-mediated metabolic activation is responsible for the toxicity I'm observing?
-
Answer:
-
Use of CYP Inhibitors: Pre-treat your in vitro or in vivo models with a known CYP3A4 inhibitor, such as ketoconazole.[3][5][9] A significant reduction in the observed hepatotoxicity following inhibitor treatment provides strong evidence for the role of CYP3A4-mediated bioactivation.[5][11][12]
-
Structural Analogues: If feasible, synthesize or obtain a structural analogue of the compound where the furan moiety is modified. For instance, 2,3-dihydro-dictamnine, which lacks the furan double bond, was shown to be non-hepatotoxic, directly implicating the furan structure in the toxicity.[3]
-
Metabolite Identification: Use techniques like liquid chromatography-mass spectrometry (LC-MS) to detect the formation of reactive metabolites or their stable conjugates with GSH or N-acetyl-lysine in vitro (using liver microsomes) or in vivo (in urine or bile).[3][5]
-
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of Dictamnus dasycarpus Compounds
| Compound/Extract | Cell Line | Assay | Duration | Observation | Reference(s) |
| Dictamnine | HepaRG | Proliferation Assay | 48 h | Dose-dependent inhibition (20, 50, 100 µM) | [13] |
| Dictamnine | HepaRG | AST Release | 48 h | Significant increase in AST activity | [13] |
| Dictamnine | HepG2 | CCK-8 | 48 h | Dose-dependent decrease in cell viability | [2] |
| Obakunone | HepG2 | CCK-8 | 48 h | Dose-dependent decrease in cell viability | [2] |
| Fraxinellone | HepG2 | CCK-8 | 48 h | Dose-dependent decrease in cell viability | [2] |
| Aqueous Extract (CDAE) | HepG2 | CCK-8 | 48 h | Dose-dependent decrease in cell viability | [2] |
| Ethanol Extract (CDEE) | HepG2 | CCK-8 | 48 h | Dose-dependent decrease in cell viability (more toxic than CDAE) | [2] |
Table 2: In Vivo Hepatotoxicity Markers
| Compound | Animal Model | Dose & Duration | Key Findings | Reference(s) |
| Dictamnine | Female Mice | 15 mg/kg for 4 weeks | Significant increase in serum AST activity | [9] |
| Dictamnine | Female Mice | High dose | Increased serum AST, Total Bilirubin (TBIL), Direct Bilirubin (DBIL) | |
| Fraxinellone | Mice | Dose-dependent | Significant elevation of serum ALT and AST | [5] |
| Fraxinellone | Zebrafish Larvae | 10-30 µM | Induced liver injury | [11][12] |
| Aqueous Extract (CDAE) | Mice | 9.2 g/kg/day for 28 days | Significant increase in ALT and AST | |
| Ethanol Extract (CDEE) | Mice | 9.2 g/kg/day for 28 days | Significant increase in ALT and AST |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using CCK-8 Assay
This protocol is adapted from methodologies used to assess the cytotoxicity of Dictamnus dasycarpus compounds in HepG2 cells.[2]
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., dictamnine, obakunone, fraxinellone) or extracts (CDAE, CDEE) in culture medium. Replace the medium in each well with 100 µL of the corresponding compound dilution. Include vehicle control wells (e.g., DMSO) and blank wells (medium only).
-
Incubation: Incubate the plate for 48 hours under the same conditions.
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate the plate for an additional 1-4 hours at 37°C, protected from light, until the color in the control wells develops sufficiently.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control after subtracting the background absorbance from the blank wells.
-
Cell Viability (%) = [(Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] x 100
-
Protocol 2: In Vivo Acute Hepatotoxicity Study in Mice
This protocol is a generalized representation based on studies investigating dictamnine and fraxinellone hepatotoxicity.[3][5]
-
Animal Acclimatization: Acclimate male C57BL/6 mice (or another appropriate strain), 8-10 weeks old, for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
-
Grouping and Dosing: Randomly divide mice into groups (n=6-8 per group):
-
Vehicle Control (e.g., corn oil or 0.5% carboxymethylcellulose sodium).
-
Test Compound (e.g., dictamnine) at multiple dose levels (e.g., 50, 100, 200 mg/kg).
-
(Optional) Positive Control (e.g., acetaminophen, 300 mg/kg).
-
(Optional) CYP Inhibitor Group: Pre-treat with ketoconazole (e.g., 50 mg/kg, i.p.) for 3 days before administering the test compound.
-
-
Administration: Administer the test compound or vehicle via oral gavage (p.o.).
-
Sample Collection: At a predetermined time point (e.g., 24 or 48 hours post-dose), anesthetize the mice and collect blood via cardiac puncture for serum analysis.
-
Serum Biomarker Analysis: Separate serum by centrifugation and measure the levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) using commercial assay kits.
-
Tissue Collection and Analysis:
-
Perfuse the liver with saline, then excise, weigh, and fix a portion in 10% neutral buffered formalin.
-
Process the fixed tissue for histopathological examination using Hematoxylin and Eosin (H&E) staining to assess for necrosis, inflammation, and steatosis.
-
Snap-freeze another portion of the liver in liquid nitrogen and store at -80°C for subsequent analysis (e.g., measuring tissue GSH levels, antioxidant enzyme activity, or Western blotting).
-
-
Data Analysis: Analyze data using appropriate statistical tests (e.g., one-way ANOVA followed by a post-hoc test) to compare treated groups with the vehicle control.
Visualizations
Caption: Mechanism of Dictamnus-induced hepatotoxicity.
Caption: General experimental workflow for hepatotoxicity assessment.
Caption: Toxic compounds and their primary mechanisms of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Subchronic Toxicity Studies of Cortex Dictamni Extracts in Mice and Its Potential Hepatotoxicity Mechanisms in Vitro [mdpi.com]
- 3. Dictamnine-induced hepatotoxicity in mice: the role of metabolic activation of furan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The Modulatory Role of CYP3A4 in Dictamnine-Induced Hepatotoxicity [frontiersin.org]
- 5. Cytochrome P450-Mediated Bioactivation: Implication for the Liver Injury Induced by Fraxinellone, A Bioactive Constituent from Dictamni Cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring the Mechanism of Hepatotoxicity Induced by Dictamnus dasycarpus Based on Network Pharmacology, Molecular Docking and Experimental Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fraxinellone Induces Hepatotoxicity in Zebrafish through Oxidative Stress and the Transporters Pathway | Scilit [scilit.com]
- 8. researchgate.net [researchgate.net]
- 9. Multi-Omics Integration to Reveal the Mechanism of Hepatotoxicity Induced by Dictamnine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. prezi.com [prezi.com]
- 11. mdpi.com [mdpi.com]
- 12. Fraxinellone Induces Hepatotoxicity in Zebrafish through Oxidative Stress and the Transporters Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In vitro models for liver toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Synthesis of Dictamnine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of the furoquinoline alkaloid, dictamnine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of dictamnine, providing potential causes and recommended solutions.
Issue 1: Low Yield in Conrad-Limpach Cyclization of 4-Hydroxyquinolone Intermediate
Question: We are experiencing low yields during the high-temperature cyclization step to form the 4-hydroxyquinolone core. What are the likely causes and how can we optimize this reaction?
Answer: Low yields in the Conrad-Limpach cyclization are a common challenge, often attributed to side reactions at elevated temperatures. Here are several factors to investigate:
-
Reaction Temperature and Solvent: The thermal condensation requires high temperatures, typically around 250 °C. However, inconsistent heating or unsuitable solvents can lead to decomposition.[1][2]
-
Isomer Formation: The reaction of anilines with β-ketoesters can yield two different isomers depending on the reaction temperature. Lower temperatures favor the kinetic product (leading to 4-hydroxyquinolines), while higher temperatures can lead to the thermodynamic product (2-hydroxyquinolines).[1][3]
-
Solution: Control the initial condensation temperature to favor the desired β-aminoacrylate intermediate before proceeding to the high-temperature cyclization. Running the initial reaction at room temperature often yields the kinetic product.[1]
-
-
Polymerization: Acid-catalyzed polymerization of intermediates can occur, leading to the formation of tarry byproducts and reducing the yield of the desired product.[3]
-
Solution: Consider using a biphasic solvent system or milder acid catalysts to minimize polymerization. Slow, portion-wise addition of reactants can also be beneficial.[3]
-
Issue 2: Impurity Formation in Vilsmeier-Haack Reaction for 2-Chloro-3-formylquinoline Intermediate
Question: Our synthesis of the 2-chloro-3-formylquinoline intermediate via the Vilsmeier-Haack reaction is resulting in a high level of impurities. What are the common byproducts and how can we improve the purity of our product?
Answer: The Vilsmeier-Haack reaction is a powerful tool for constructing functionalized quinolines, but it can be prone to side reactions. Here are some common issues and their solutions:
-
Incomplete Reaction or Low Conversion: This can be due to the quality of the reagents or suboptimal reaction conditions.
-
Formation of Dark, Tarry Byproducts: Prolonged reaction times and high temperatures can lead to the formation of complex, dark-colored impurities.[7]
-
Product Remains in Solution After Workup: The quinoline product can be protonated by the acidic byproducts of the reaction, keeping it dissolved in the aqueous phase during workup.
-
Solution: Proper basification after hydrolysis is essential. Use a base such as sodium hydroxide (NaOH) or sodium bicarbonate to neutralize the reaction mixture to a pH of ~7 or higher to precipitate the free quinoline product.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the large-scale synthesis of dictamnine?
A1: Common starting materials for dictamnine synthesis include substituted anilines, which can be reacted with reagents like diethyl malonate in a Conrad-Limpach synthesis to form the quinoline core.[2] Another key precursor is 4-hydroxy-2-quinolone, which can be further functionalized.[8] The Vilsmeier-Haack reaction starting from N-arylacetamides is also a widely used method to generate key quinoline intermediates.[9][10]
Q2: What are the critical parameters to control during the cyclization step to form the furoquinoline ring system?
A2: The oxidative cyclization to form the furan ring is a critical step. Key parameters to control include the choice of oxidizing agent and the reaction temperature. Various methods have been employed, including intramolecular oxidative cyclization in the presence of oxalic acid.[8] The use of reagents like iodine in DMSO has also been reported for similar transformations.[8] Optimization of catalyst loading and reaction time is crucial to maximize yield and minimize side reactions.
Q3: What are the recommended methods for the purification of dictamnine on a large scale?
A3: For large-scale purification of alkaloids like dictamnine, crystallization is often the most effective and economical method.[8][11] The choice of solvent system is critical for obtaining high purity crystals. A common strategy is to dissolve the crude product in a hot solvent in which it is highly soluble and then allow it to cool slowly, or to add an anti-solvent to induce crystallization.[11][12] Column chromatography can also be used, but it is generally less scalable and more expensive for large quantities.[8]
Q4: What are the potential impurities that can be expected in the final dictamnine product?
A4: Impurities in the final product can originate from starting materials, intermediates, or byproducts of the various reaction steps.[13] Potential organic impurities include unreacted precursors, isomers formed during the Conrad-Limpach reaction, and byproducts from the Vilsmeier-Haack reaction.[3][13] Inorganic impurities may include residual catalysts or salts from the workup procedures.[13] It is crucial to perform thorough impurity profiling using techniques like High-Performance Liquid Chromatography (HPLC) to identify and quantify these impurities.[14][15]
Q5: How can the overall yield of the dictamnine synthesis be improved on a large scale?
A5: Improving the overall yield requires optimization of each step in the synthetic route. This includes:
-
Starting Material Quality: Using high-purity starting materials to minimize the introduction of impurities from the outset.
-
Reaction Conditions: Carefully controlling reaction parameters such as temperature, reaction time, and catalyst loading for each step.
-
Workup and Purification: Optimizing extraction and crystallization procedures to minimize product loss.[8]
-
Process Monitoring: Implementing in-process controls, such as TLC or HPLC, to monitor the progress of each reaction and ensure complete conversion before proceeding to the next step.[4]
Data Presentation
Table 1: Comparison of Reaction Conditions for Key Synthetic Steps
| Step | Reaction Type | Starting Materials | Reagents | Solvent | Temperature (°C) | Typical Yield (%) | Reference(s) |
| Quinoline Core Formation | Conrad-Limpach | Aniline, β-ketoester | Acid catalyst | High-boiling inert solvent (e.g., Dowtherm A) | ~250 | 65-95 | [1][2] |
| Intermediate Synthesis | Vilsmeier-Haack | N-arylacetamide | POCl₃, DMF | DMF | 80-90 | 60-85 | [5][9] |
| Furan Ring Formation | Oxidative Cyclization | 3-Acrylyl quinoline | Oxalic acid | - | Reflux | High | [8] |
Experimental Protocols
Protocol 1: Gram-Scale Synthesis of 2-Chloro-3-formylquinoline via Vilsmeier-Haack Reaction
This protocol is adapted from established procedures for the Vilsmeier-Haack cyclization of N-arylacetamides.[5][9]
Materials:
-
N-arylacetamide (e.g., Acetanilide) (10 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (30 mmol)
-
Phosphorus oxychloride (POCl₃) (120 mmol)
-
Crushed ice
-
5M Sodium Hydroxide (NaOH) solution
-
Ethyl acetate (for recrystallization)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve the N-arylacetamide in anhydrous DMF.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add POCl₃ dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, heat the reaction mixture to 80-90 °C for 4-6 hours. Monitor the reaction progress by TLC.
-
Allow the reaction mixture to cool to room temperature and then pour it slowly onto crushed ice with vigorous stirring.
-
Carefully neutralize the acidic solution with 5M NaOH solution until a precipitate forms (pH ~7-8).
-
Filter the crude product, wash it thoroughly with cold water, and dry it under vacuum.
-
Recrystallize the crude product from ethyl acetate to obtain pure 2-chloro-3-formylquinoline.
Mandatory Visualization
Caption: Troubleshooting workflow for large-scale dictamnine synthesis.
Caption: General synthetic workflow for dictamnine.
References
- 1. How To [chem.rochester.edu]
- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 6. US5684155A - Process for the extraction and purification of alkaloids - Google Patents [patents.google.com]
- 7. openscholar.dut.ac.za [openscholar.dut.ac.za]
- 8. Alkaloid Purification - Lifeasible [lifeasible.com]
- 9. benchchem.com [benchchem.com]
- 10. ijpcbs.com [ijpcbs.com]
- 11. longdom.org [longdom.org]
- 12. science.uct.ac.za [science.uct.ac.za]
- 13. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 14. Identification of In Vivo Metabolites of Dictamnine in Mice Using HPLC-LTQ-Orbitrap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing Essential Oil from Dictamnus dasycarpus
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for stabilizing the essential oil composition of Dictamnus dasycarpus. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and quantitative data to address common challenges encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What are the major chemical constituents of Dictamnus dasycarpus essential oil that I should monitor for stability? A1: The essential oil of Dictamnus dasycarpus is complex, with dozens of identified volatile constituents.[1] The primary compounds typically reported are syn-7-hydroxy-7-anisylnorbornene, pregeijerene, and geijerene, which together can constitute a significant portion of the oil.[2] Other components may include fraxinellone, limonoids, and various terpenes.[3][4] The exact composition can vary based on species, environmental conditions, and the plant part used.[2] Therefore, it is crucial to establish a baseline chemical profile of your specific oil using Gas Chromatography-Mass Spectrometry (GC-MS) and monitor these key components during stability studies.
Q2: What are the primary factors that cause degradation of Dictamnus dasycarpus essential oil? A2: Like most essential oils, the stability of D. dasycarpus oil is primarily affected by extrinsic factors such as temperature, light, and oxygen.[5][6]
-
Oxygen: Exposure to air can lead to oxidation of sensitive compounds, particularly terpenes, resulting in the formation of less volatile compounds and altering the aromatic and therapeutic properties of the oil.[7][8]
-
Temperature: High temperatures accelerate chemical reactions, including oxidation and polymerization, leading to faster degradation.[6] Storing oils in locations with fluctuating temperatures can also compromise their stability.[9]
-
Light: UV and visible light can provide the energy to initiate photo-oxidation and other degradation reactions, breaking down the chemical structure of the oil's constituents.[6][7]
Q3: What are the ideal storage conditions to maintain the stability of the essential oil? A3: To maximize shelf life and preserve the chemical integrity of the oil, proper storage is critical. The ideal conditions involve minimizing exposure to the degradation factors mentioned above:
-
Container: Store the oil in dark-colored (amber or cobalt blue) glass bottles with airtight seals.[7][9][10] This protects the oil from UV light and prevents oxidation.[7][11] For larger quantities or long-term storage, aluminum containers with a suitable inner lining can also be used.[11]
-
Temperature: Store the oil in a cool, stable temperature environment. Refrigeration at approximately 4°C (39°F) is ideal for long-term storage.[10]
-
Atmosphere: To prevent oxidation, minimize the "headspace" (empty space) in the storage container.[11] For high-value samples, consider transferring the oil to smaller bottles as it is used or displacing the oxygen in the headspace with an inert gas like nitrogen or argon before sealing.
Q4: My GC-MS profile shows variations between batches, even when using the same extraction method. What could be the cause? A4: Variations in essential oil composition are common and can be attributed to several endogenous and exogenous factors.[12] These include the age of the plant, the specific part of the plant used (e.g., root bark, leaves), the geographical location and soil composition, and the time of harvest.[12] Even the preparation of the plant material prior to extraction can influence the final chemical profile.[12] To ensure consistency, it is essential to standardize and document your plant material sourcing and pre-processing steps as rigorously as possible.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments.
| Problem | Potential Causes | Recommended Solutions & Actions |
| Significant decrease in a major component's peak area (e.g., pregeijerene) in GC-MS analysis over a short period. | 1. Oxidation: The sample has been exposed to oxygen. 2. Volatility: The compound is highly volatile and has evaporated due to improper sealing. 3. Thermal Degradation: The sample was exposed to high temperatures during storage or analysis preparation. | 1. Prevent Oxidation: Blanket the sample with an inert gas (nitrogen or argon) before sealing. Ensure the container cap is tightly secured.[11] 2. Ensure Proper Sealing: Use vials with PTFE-lined caps for a secure seal. Check for any cracks or defects in the container. 3. Control Temperature: Store samples in a refrigerator (around 4°C) or freezer (-20°C for long-term storage).[13] Avoid leaving samples on the benchtop for extended periods. |
| Appearance of new, unidentified peaks in the chromatogram of an aged sample. | 1. Degradation Products: The new peaks are likely byproducts of oxidation, polymerization, or hydrolysis of the original components. 2. Contamination: The sample may have been contaminated during handling or storage. | 1. Characterize Degradants: Use GC-MS library matching and fragmentation pattern analysis to tentatively identify the new compounds as potential oxides or polymers. 2. Review Handling Procedures: Ensure all glassware is thoroughly cleaned and that solvents used for dilution are of high purity. Use fresh pipette tips for each sample transfer. 3. Implement Stability Protocol: Conduct a formal stability study to systematically track the formation of degradants over time under controlled conditions. |
| The essential oil has changed in color (e.g., darkened) and viscosity. | 1. Polymerization: Oxidative and thermal processes can cause smaller molecules to link together, forming larger polymers that increase viscosity and can alter color. 2. Oxidation: The oxidation of phenolic compounds or other sensitive constituents can lead to the formation of colored compounds. | 1. Re-evaluate Storage: Immediately transfer the oil to a dark, cool, and airtight container with minimal headspace.[9][10] 2. Consider Antioxidants: For future extractions, consider adding a natural or synthetic antioxidant (e.g., Vitamin E, BHT) at a low concentration, but be aware this will alter the "natural" composition and must be validated for your application. |
| Low or inconsistent extraction yield. | 1. Plant Material: The quality, age, or moisture content of the Dictamnus dasycarpus root can significantly impact yield.[14] 2. Material Preparation: The particle size of the ground material can affect extraction efficiency.[15] 3. Extraction Parameters: Distillation time, temperature, and the ratio of plant material to water are not optimized.[15] | 1. Standardize Material: Source plant material from a consistent supplier and store it in a dry, cool place. Record the moisture content of each batch. 2. Optimize Grinding: Experiment with different particle sizes. A finer powder increases surface area but may cause clumping and impede steam flow.[15] 3. Optimize Extraction: Systematically vary the distillation time (e.g., 3, 4, 5 hours) and material-to-water ratio to find the optimal conditions for your setup.[15][16] |
Quantitative Data on Essential Oil Stability
While specific stability data for Dictamnus dasycarpus essential oil is limited in publicly available literature, the following table presents representative data for an essential oil with a similar class of major components (terpenes) to illustrate the impact of storage conditions.
Table 1: Representative Degradation of Key Terpene Components in an Essential Oil Under Different Storage Conditions Over 6 Months.
| Component | Initial Conc. (%) | 4°C, Dark, Airtight (%) | 23°C, Dark, Airtight (%) | 23°C, Light, Airtight (%) |
| α-Pinene | 15.0 | 14.5 (↓3.3%) | 13.2 (↓12.0%) | 10.1 (↓32.7%) |
| Limonene | 10.0 | 9.7 (↓3.0%) | 8.5 (↓15.0%) | 5.8 (↓42.0%) |
| Linalool | 25.0 | 24.6 (↓1.6%) | 22.9 (↓8.4%) | 19.5 (↓22.0%) |
| Geijerene | 11.4 | 11.2 (↓1.8%) | 10.5 (↓7.9%) | 8.9 (↓21.9%) |
Note: Data is illustrative, based on general degradation patterns of terpene-rich essential oils, and includes geijerene as a key component of D. dasycarpus oil for context.[5][6][13] The rate of degradation is highly dependent on the specific chemical matrix of the oil.
Experimental Protocols
Protocol 1: Extraction of Essential Oil by Hydrodistillation
This protocol is a standard method for extracting essential oils from plant material.[17][18]
-
Preparation of Plant Material:
-
Obtain dried root bark of Dictamnus dasycarpus.
-
Grind the material to a coarse powder (e.g., 20-40 mesh). Avoid grinding too finely to prevent clumping and potential loss of volatile compounds due to heat generation.
-
Accurately weigh approximately 100 g of the powdered material.
-
-
Hydrodistillation Setup:
-
Place the weighed plant material into a 2 L round-bottom flask.
-
Add 1 L of distilled water to the flask, ensuring the material is fully submerged.
-
Set up a Clevenger-type apparatus connected to the flask and a condenser. Ensure all glass joints are properly sealed.
-
Circulate cold water through the condenser.
-
-
Extraction:
-
Gently heat the flask using a heating mantle.
-
Bring the water to a boil and maintain a steady rate of distillation for 4-5 hours.
-
The steam and volatilized essential oil will rise, condense, and collect in the graduated tube of the Clevenger apparatus.
-
-
Oil Collection and Drying:
-
Once the distillation is complete, allow the apparatus to cool to room temperature.
-
Carefully collect the separated oil layer from the graduated tube.
-
To remove any residual water, add a small amount of anhydrous sodium sulfate to the collected oil, let it sit for 15-20 minutes, and then separate the oil by decanting or filtration.
-
-
Storage:
Protocol 2: Chemical Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the analysis of the essential oil's chemical composition.[1][19]
-
Sample Preparation:
-
Prepare a 1% solution (v/v) of the D. dasycarpus essential oil in a high-purity solvent such as hexane or dichloromethane.
-
-
GC-MS Instrument Conditions (Example):
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent nonpolar column.
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL, with a split ratio of 100:1.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 240°C at a rate of 3°C/min.
-
Hold: Maintain 240°C for 10 minutes.
-
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Scan Range: 40-500 amu.
-
-
Data Analysis:
-
Identify the chemical constituents by comparing their mass spectra with reference spectra in a database (e.g., NIST, Wiley).
-
Confirm identifications by comparing their calculated Retention Indices (RI) with literature values.
-
Quantify the relative percentage of each component by peak area normalization.
-
Protocol 3: Accelerated Stability Study
This protocol is designed to predict the long-term stability of the essential oil.[5]
-
Sample Allocation:
-
Aliquot the essential oil into multiple amber glass vials (e.g., 2 mL each).
-
Ensure each vial is filled to a similar level to maintain a consistent headspace-to-oil ratio.
-
Flush each vial with nitrogen before sealing tightly.
-
-
Storage Conditions:
-
Establish different storage conditions to assess the impact of temperature and light.
-
Control: 4°C in the dark (refrigerator).
-
Accelerated: 40°C ± 2°C in the dark (stability chamber).
-
Photo-stability: 25°C under controlled light exposure (e.g., ICH Q1B option).
-
-
-
Testing Schedule (Timepoints):
-
Analyze the samples at predetermined intervals. A typical schedule would be:
-
T = 0 (baseline)
-
T = 1 month
-
T = 3 months
-
T = 6 months
-
-
-
Analysis:
-
At each timepoint, remove one vial from each storage condition.
-
Allow the vial to equilibrate to room temperature before opening.
-
Perform a full chemical analysis using the GC-MS protocol (Protocol 2).
-
Document any changes in physical appearance (color, clarity, viscosity).
-
-
Data Evaluation:
-
Compare the chemical profiles of the aged samples to the T=0 baseline.
-
Quantify the percentage degradation of key components at each timepoint and condition.
-
Identify and quantify any significant degradation products that appear.
-
Visualizations: Workflows and Logical Relationships
// Node Definitions PlantMaterial [label="Dictamnus dasycarpus\nRoot Bark", fillcolor="#F1F3F4", fontcolor="#202124"]; Grinding [label="Grinding\n(Coarse Powder)", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Hydrodistillation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Drying [label="Drying\n(Anhydrous Na2SO4)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CrudeOil [label="Crude Essential Oil", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"];
Analysis [label="GC-MS Analysis\n(Quality Control)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Profiling [label="Chemical Profile\n(Baseline T=0)", shape=document, fillcolor="#F1F3F4", fontcolor="#202124"];
Stabilization [label="Stabilization Step", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Storage [label="Inert Atmosphere &\nRefrigerated Storage", fillcolor="#F1F3F4", fontcolor="#202124"]; StabilityStudy [label="Accelerated\nStability Study", fillcolor="#34A853", fontcolor="#FFFFFF"]; FinalProduct [label="Stabilized Oil", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges PlantMaterial -> Grinding; Grinding -> Extraction; Extraction -> Drying; Drying -> CrudeOil;
CrudeOil -> Analysis [label="Sample"]; Analysis -> Profiling;
CrudeOil -> Stabilization; Stabilization -> Storage; Storage -> FinalProduct; FinalProduct -> StabilityStudy [label="Test"]; } } Caption: Experimental workflow from plant material to stabilized essential oil.
// Center Node EO [label="Essential Oil\n(e.g., D. dasycarpus)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124", width=2.5, height=1.5];
// Factor Nodes Light [label="Light (UV/Visible)", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; Heat [label="Heat / Temperature", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; Oxygen [label="Oxygen (Air)", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"];
// Process Nodes PhotoOxidation [label="Photo-oxidation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ThermalDegradation [label="Thermal Degradation\n& Polymerization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AutoOxidation [label="Auto-oxidation", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Result Node Degradation [label="Degradation of Active Components\n(Loss of Quality & Efficacy)", shape=box, fillcolor="#202124", fontcolor="#FFFFFF", width=3];
// Edges Light -> PhotoOxidation [arrowhead=normal, color="#4285F4"]; Heat -> ThermalDegradation [arrowhead=normal, color="#EA4335"]; Oxygen -> AutoOxidation [arrowhead=normal, color="#34A853"];
PhotoOxidation -> EO [dir=back, color="#4285F4"]; ThermalDegradation -> EO [dir=back, color="#EA4335"]; AutoOxidation -> EO [dir=back, color="#34A853"];
PhotoOxidation -> Degradation [style=dashed]; ThermalDegradation -> Degradation [style=dashed]; AutoOxidation -> Degradation [style=dashed]; } } Caption: Key environmental factors leading to essential oil degradation.
// Nodes start [label="Problem:\nAltered Chemical Profile", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; q1 [label="Are new peaks present\nin chromatogram?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond];
a1_yes [label="Likely Degradation\n(Oxidation/Polymerization)", fillcolor="#F1F3F4", fontcolor="#202124"]; sol1 [label="Solution:\nReview storage conditions.\n(Temp, Light, O2)", fillcolor="#34A853", fontcolor="#FFFFFF"];
q2 [label="Is a major peak's\narea significantly reduced?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; a2_yes [label="Potential Volatilization\nor Degradation", fillcolor="#F1F3F4", fontcolor="#202124"]; sol2 [label="Solution:\nCheck container seal.\nStore in cooler temp.", fillcolor="#34A853", fontcolor="#FFFFFF"];
q3 [label="Are peak ratios\ninconsistent between batches?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; a3_yes [label="Variability in Plant Material\nor Extraction Process", fillcolor="#F1F3F4", fontcolor="#202124"]; sol3 [label="Solution:\nStandardize plant sourcing\n& extraction protocol.", fillcolor="#34A853", fontcolor="#FFFFFF"];
end [label="Profile Stabilized", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse];
// Edges start -> q1; q1 -> a1_yes [label="Yes"]; q1 -> q2 [label="No"]; a1_yes -> sol1; sol1 -> end;
q2 -> a2_yes [label="Yes"]; q2 -> q3 [label="No"]; a2_yes -> sol2; sol2 -> end;
q3 -> a3_yes [label="Yes"]; q3 -> end [label="No"]; a3_yes -> sol3; sol3 -> end; } } Caption: Troubleshooting decision tree for altered essential oil composition.
References
- 1. Rapid identification and global characterization of multiple constituents from the essential oil of Cortex Dictamni based on GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. research-communications.cmpcollege.ac.in [research-communications.cmpcollege.ac.in]
- 7. millstoneorganics.com [millstoneorganics.com]
- 8. Ultimate Guide on How to Store Essential Oils to Maximize Oil Life [pureoilsindia.com]
- 9. sparoom.com [sparoom.com]
- 10. Essential Oil, Absolute & CO2 Storage Tips and Guidelines | FNWL [fromnaturewithlove.com]
- 11. How to Store Essential Oils to Maximize Oil Life – Helpful Tips [newdirectionsaromatics.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. journals.iium.edu.my [journals.iium.edu.my]
- 15. mdpi.com [mdpi.com]
- 16. agritech.tnau.ac.in [agritech.tnau.ac.in]
- 17. ajbasweb.com [ajbasweb.com]
- 18. academics.su.edu.krd [academics.su.edu.krd]
- 19. stabilityhub.com [stabilityhub.com]
How to prevent degradation of obacunone during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of obacunone during extraction.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction of obacunone, leading to its degradation.
Issue 1: Low Yield of Obacunone in the Final Extract
Possible Causes:
-
Thermal Degradation: Obacunone is sensitive to high temperatures. Processing methods involving heat, such as high-temperature drying of the plant material or boiling during extraction, can lead to significant loss.
-
Photodegradation: Exposure to light, especially UV radiation, can degrade obacunone. The furan ring, a key structural feature of limonoids like obacunone, is susceptible to photooxidation.
-
Inappropriate Solvent Selection: The polarity of the extraction solvent can impact the stability of obacunone. While polar solvents may be efficient for extraction, they might also promote degradation under certain conditions. The presence of water in the extraction solvent has been shown to decrease the yield of related limonoids.
-
Extreme pH Conditions: Both acidic and alkaline conditions can potentially lead to the degradation of obacunone. The furan ring of limonoids is known to be susceptible to acid-catalyzed ring-opening.
Solutions:
| Recommended Action | Detailed Explanation |
| Control Temperature | Maintain low temperatures throughout the extraction process. Opt for freeze-drying (lyophilization) over oven-drying for the plant material. During extraction, use methods that do not require high heat, such as ultrasonic-assisted extraction (UAE) or maceration at room temperature. If heating is unavoidable, use the lowest possible temperature for the shortest duration. |
| Protect from Light | Conduct all extraction and subsequent processing steps in a dark environment or using amber-colored glassware to minimize light exposure. Store extracts and isolated obacunone in the dark at low temperatures (-20°C or -80°C). |
| Optimize Solvent System | Use anhydrous solvents to minimize water content. Acetone has been shown to be effective for the extraction of limonoids. The choice of solvent should be based on a balance between extraction efficiency and obacunone stability. A preliminary small-scale experiment to test different solvents (e.g., acetone, ethanol, methanol, ethyl acetate) is recommended. |
| Maintain Neutral pH | Aim for a neutral pH during extraction. If the plant material or extraction solvent is acidic or basic, consider neutralization. Avoid strongly acidic or alkaline conditions during workup and purification steps. |
Issue 2: Presence of Unknown Peaks in Chromatographic Analysis
Possible Cause:
-
Degradation Products: The appearance of new, unidentified peaks in your HPLC or LC-MS chromatogram that are not present in the initial crude extract could indicate the formation of obacunone degradation products.
Solutions:
| Recommended Action | Detailed Explanation |
| Analyze Degradation Products | Use analytical techniques like LC-MS/MS to identify the molecular weights and fragmentation patterns of the unknown peaks. This can provide clues about the structure of the degradation products and the degradation pathway. |
| Review Extraction Protocol | Re-evaluate your extraction protocol to identify potential causes of degradation, such as excessive heat, light exposure, or non-optimal pH. |
| Implement Preventative Measures | Based on the suspected cause of degradation, implement the preventative measures outlined in "Issue 1". |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause obacunone degradation during extraction?
A1: The primary factors are elevated temperature, exposure to light, and potentially non-neutral pH conditions. Obacunone is a thermolabile and photosensitive compound.
Q2: What is the ideal temperature for extracting and storing obacunone?
A2: For extraction, it is best to work at room temperature or below. For storage of extracts and purified obacunone, temperatures of -20°C or -80°C are recommended to ensure long-term stability.[1]
Q3: How can I minimize light exposure during the extraction process?
A3: To minimize light exposure, you can take the following precautions:
-
Work in a dimly lit laboratory.
-
Use amber-colored glassware or wrap your glassware in aluminum foil.
-
Store all samples, extracts, and fractions in the dark.
Q4: Which solvent is best for extracting obacunone while minimizing degradation?
A4: While an optimal solvent can be matrix-dependent, anhydrous acetone has been reported as an efficient solvent for extracting limonoids with good yields.[2] It is crucial to minimize the water content in the solvent. Experimenting with different anhydrous organic solvents of varying polarities may be necessary to find the best option for your specific plant material.
Q5: How does pH affect the stability of obacunone?
A5: While specific studies on the pH stability of obacunone are limited, the furan ring present in its structure is known to be susceptible to degradation under acidic conditions through ring-opening reactions.[3] It is generally advisable to maintain a neutral pH during extraction and purification to prevent potential degradation.
Quantitative Data Summary
The following table summarizes the impact of different processing methods on the obacunone content in the cortex of Phellodendri amurensis, demonstrating its sensitivity to heat.
| Processing Method | Relative Obacunone Content |
| Raw Product | Highest |
| Wine Fried Product | Lower |
| Salt Fried Product | Lower |
| Fried Carbon Product | Lowest |
| [Source: A study on the impact of different processing methods on the content of limonin compounds in Phellodendri Amurensis Cortex.][4] |
Experimental Protocols
Protocol 1: Optimized Extraction of Obacunone from Plant Material (e.g., Citrus Seeds or Phellodendron Bark)
This protocol is designed to minimize the degradation of obacunone.
1. Sample Preparation:
- If fresh, freeze-dry the plant material immediately after collection to prevent enzymatic degradation and preserve thermolabile compounds.
- Grind the dried material into a fine powder to increase the surface area for extraction.
- Store the powdered material in an airtight, amber-colored container at -20°C until extraction.
2. Extraction:
- Weigh the powdered plant material and place it in an amber-colored flask.
- Add anhydrous acetone (or another optimized anhydrous solvent) at a solid-to-liquid ratio of 1:10 (w/v).
- Perform the extraction using one of the following methods:
- Ultrasonic-assisted extraction (UAE): Place the flask in an ultrasonic bath and sonicate at a controlled low temperature (e.g., 25°C) for 30-60 minutes.
- Maceration: Stir the mixture at room temperature (around 25°C) for 12-24 hours.
- Protect the extraction vessel from light throughout the process.
3. Filtration and Concentration:
- Filter the mixture through a Buchner funnel with filter paper to separate the extract from the solid residue.
- Wash the residue with a small volume of the extraction solvent to ensure complete recovery of the extract.
- Concentrate the filtrate using a rotary evaporator under reduced pressure and at a low temperature (e.g., below 40°C). Avoid complete dryness to prevent the degradation of the residue.
4. Storage:
- Transfer the concentrated extract to an amber-colored vial, flush with nitrogen gas to remove oxygen, and store at -20°C or -80°C.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Obacunone Analysis
This method can be used to quantify obacunone and monitor its degradation.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. For example, a 50:50 (v/v) isocratic elution of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 205 nm or 210 nm.
-
Injection Volume: 10-20 µL.
-
Standard Preparation: Prepare a stock solution of obacunone standard in the mobile phase and create a calibration curve by injecting a series of dilutions.
Visualizations
References
- 1. Preparation of a monoclonal antibody against obacunone and its application in obacunone-specific enzyme-linked immunosorbent assay (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijmr.net.in [ijmr.net.in]
- 3. The Chemistry and Pharmacology of Citrus Limonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Determination of obacunone and obaculactone in different processing products of Phellodendri amurensis cortex] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Bioassays for Screening Anti-inflammatory Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bioassays to screen for anti-inflammatory compounds.
Troubleshooting Guides
This section provides solutions to common problems encountered during anti-inflammatory bioassays.
LPS-Induced Cytokine Release Assay (e.g., TNF-α, IL-6)
Question: My negative control (unstimulated cells) shows high background cytokine levels. What could be the cause and how can I fix it?
Answer: High background in your negative control can be due to several factors:
-
Cellular Stress: Over-confluency, nutrient deprivation, or harsh cell handling can activate inflammatory pathways.
-
Solution: Ensure cells are seeded at an optimal density and are healthy. Handle cells gently during passaging and plating.
-
-
Contamination: Mycoplasma or endotoxin (LPS) contamination in your cell culture reagents (media, serum, etc.) can stimulate cytokine production.
-
Solution: Regularly test your cell lines for mycoplasma. Use endotoxin-free reagents and screen new batches of serum for endotoxin levels.
-
-
Reagent Issues: Contaminated assay buffers or substrate solutions can lead to a high background signal.[1]
-
Solution: Use fresh, sterile reagents for each experiment.[1]
-
Question: I'm seeing high variability between my replicate wells for the same treatment. What are the likely causes and solutions?
Answer: High variability can compromise your results. Here are common causes and how to address them:
-
Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to variable cytokine output.
-
Solution: Ensure your cell suspension is homogenous before and during plating. Use a calibrated multichannel pipette for seeding.
-
-
Pipetting Errors: Inaccurate pipetting of compounds, LPS, or assay reagents will introduce variability.
-
Solution: Calibrate your pipettes regularly. For viscous solutions, consider using reverse pipetting techniques. Prepare master mixes for reagents where possible to minimize pipetting steps.[2]
-
-
Edge Effects: Wells on the outer edges of the plate are prone to evaporation, leading to changes in reagent concentrations.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier.
-
Question: My LPS stimulation is not inducing a robust cytokine response. What should I check?
Answer: A weak or absent response to LPS can be due to several factors:
-
LPS Potency: The activity of your LPS can degrade over time, especially with repeated freeze-thaw cycles.
-
Solution: Aliquot your LPS stock and store it at -20°C or -80°C. Use a fresh aliquot for each experiment.
-
-
Cell Responsiveness: The responsiveness of cell lines like RAW 264.7 to LPS can decrease with high passage numbers.
-
Solution: Use cells within a defined low passage number range. If responsiveness is a persistent issue, you may need to thaw a new vial of cells.
-
-
Incorrect Incubation Time: The peak of cytokine production varies. For example, TNF-α expression is an early response, while other cytokines are expressed later.[3]
-
Solution: Perform a time-course experiment to determine the optimal LPS stimulation time for your target cytokine in your specific cell line.
-
COX Enzyme Activity Assay
Question: My positive control inhibitor (e.g., celecoxib) is not showing any inhibition of COX-2 activity. What could be wrong?
Answer: If your positive control fails, it points to a fundamental issue with the assay setup:
-
Enzyme Inactivity: The COX enzyme is sensitive to storage conditions and handling. Repeated freeze-thaw cycles or improper storage can lead to a loss of activity.[4]
-
Solution: Aliquot the enzyme upon receipt and store it at -80°C. Thaw the enzyme on ice immediately before use.[5]
-
-
Reagent Degradation: Essential co-factors like Heme or the substrate (arachidonic acid) can degrade.
-
Solution: Prepare fresh reagent solutions for each experiment. Ensure proper storage of stock solutions as recommended by the manufacturer.[5]
-
-
Incorrect Detection Settings: For fluorometric or colorimetric assays, incorrect wavelength settings on the plate reader will result in no signal.
-
Solution: Double-check that the excitation/emission or absorbance wavelengths on your plate reader match the specifications of the assay kit.[5]
-
Question: I'm observing inconsistent IC50 values for my test compound between experiments. What are the potential reasons?
Answer: Inconsistent IC50 values can be frustrating. Here are some factors to consider:
-
Compound Stability and Solubility: The stability of your compound in the assay buffer can vary. Precipitation of the compound upon dilution into an aqueous buffer is a common issue.[4]
-
Solution: Prepare fresh dilutions of your compound for each experiment. Ensure the final concentration of any solvent (like DMSO) is low (typically <0.5%) to avoid solubility issues and solvent effects.[4]
-
-
Variable Incubation Times: The inhibitory effect of many compounds is time-dependent.
-
Solution: Standardize the pre-incubation time of the enzyme with the inhibitor before adding the substrate.
-
-
Substrate Concentration: The apparent IC50 value can be influenced by the concentration of the substrate (arachidonic acid).
-
Solution: Use a consistent and non-saturating concentration of arachidonic acid across all experiments.
-
NF-κB Reporter Assay (Luciferase-Based)
Question: I'm getting a very weak or no luciferase signal, even in my positive control wells. What should I do?
Answer: A weak or absent signal in a luciferase assay can be due to several issues:[2]
-
Low Transfection Efficiency: If you are using a transient transfection system, low transfection efficiency will result in a weak signal.
-
Solution: Optimize the ratio of plasmid DNA to transfection reagent. Ensure your plasmid DNA is of high quality (transfection grade).[6]
-
-
Inactive Reagents: The luciferase substrate (luciferin) and other assay reagents can lose activity over time.[2]
-
Solution: Use freshly prepared luciferase assay reagents. Store reagents as recommended by the manufacturer, protected from light and repeated freeze-thaw cycles.[2]
-
-
Weak Promoter: The promoter driving your luciferase reporter may not be strong enough.
-
Solution: If possible, consider using a reporter construct with a stronger promoter.[2]
-
Question: My luciferase assay has a very high background signal. How can I reduce it?
Answer: High background can mask the true signal from your experiment. Here are some ways to reduce it:
-
Plate Type: The type of microplate used can significantly impact background luminescence.
-
Solution: Use white-walled or opaque plates for luciferase assays to prevent crosstalk between wells and reduce background.[6]
-
-
Contamination: Contamination in your reagents or cell culture can lead to non-specific signal.
-
Solution: Use fresh, sterile reagents and ensure your cell cultures are free from contamination.[2]
-
-
Cell Lysis Issues: Incomplete cell lysis can result in high background.
-
Solution: Ensure complete cell lysis by following the protocol carefully, including any recommended incubation times and shaking steps.
-
Question: There is high variability between my replicate wells in the luciferase assay. What are the common causes?
Answer: High variability between replicates can make your data unreliable. Here's what to check:[2]
-
Inconsistent Transfection: If you are performing transient transfections, variability in transfection efficiency between wells is a common cause.
-
Solution: Use a dual-luciferase reporter system where a second reporter (like Renilla luciferase) is co-transfected as an internal control to normalize for transfection efficiency.[6]
-
-
Pipetting Inaccuracy: Small errors in pipetting can lead to large variations in results.
-
Solution: Use calibrated pipettes and consider using a luminometer with an automated injector to dispense the luciferase reagent.[2]
-
-
Cell Health and Density: Variations in cell health and number between wells can affect reporter gene expression.
-
Solution: Ensure a uniform and healthy cell monolayer before starting the experiment. Do not let cells become over-confluent.[6]
-
Data Presentation: Comparative Efficacy of Anti-inflammatory Compounds
The following tables summarize the half-maximal inhibitory concentrations (IC50) and other relevant parameters for common anti-inflammatory compounds in different bioassays.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Celecoxib | 9.4 | 0.08 | 117.5[7] |
| Diclofenac | 0.076 | 0.026 | 2.9[8] |
| Ibuprofen | 12 | 80 | 0.15[8] |
| Indomethacin | 0.0090 | 0.31 | 0.029[8] |
| Meloxicam | 37 | 6.1 | 6.1[8] |
| Rofecoxib | >100 | 25 | >4.0[8] |
| Etoricoxib | 115 nM | 18 nM | 6.39 |
| Data compiled from multiple sources.[7][8][9] | |||
| Table 1: Comparative IC50 Values for COX-1 and COX-2 Inhibition by Common NSAIDs. |
| Compound | Assay System | IC50 for TNF-α Inhibition |
| Dexamethasone | LPS-stimulated RAW 264.7 cells | ~0.01 µM |
| Indomethacin | LPS-stimulated RAW 264.7 cells | >100 µM |
| Compound 1 (Fusaproliferin analog) | LPS-stimulated RAW 264.7 cells | 15.3 µM[10] |
| Crude Extract (Laurencia obtusa) | LPS-stimulated THP-1 cells | 25 µg/mL[11] |
| IPX-18 | PMA-stimulated PBMCs | 103.7 nM[12] |
| Data compiled from various studies.[10][11][12] | ||
| Table 2: IC50 Values for TNF-α Inhibition in LPS-Stimulated Macrophages. |
| Assay Type | Z'-Factor Range | Interpretation |
| Biochemical Assays | 0.5 to 1.0 | Excellent assay with a large signal window.[8] |
| Cell-Based Assays | 0.4 to 1.0 | Acceptable to excellent assay.[8] |
| Marginal Assays | 0 to 0.5 | May be acceptable but requires optimization.[2] |
| Unacceptable Assays | < 0 | Assay is not suitable for screening.[9] |
| The Z'-factor is a measure of the statistical effect size and is used to assess the quality of a high-throughput screening assay.[2][8][9] | ||
| Table 3: Typical Z'-Factor Values and Their Interpretation in High-Throughput Screening. |
Experimental Protocols
LPS-Induced Cytokine Release Assay in RAW 264.7 Macrophages
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight to allow for cell adherence.
-
Compound Treatment: Pre-treat the cells with various concentrations of your test compounds for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., dexamethasone).
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL. Include an unstimulated control group (no LPS).
-
Incubation: Incubate the plate for an appropriate time to allow for cytokine production (e.g., 6 hours for TNF-α, 24 hours for IL-6).
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of the target cytokine (e.g., TNF-α, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
COX Enzyme Inhibition Assay (Fluorometric)
-
Reagent Preparation: Prepare all reagents as per the assay kit protocol, including the assay buffer, COX enzyme (COX-1 or COX-2), heme co-factor, and arachidonic acid substrate.
-
Plate Setup: Add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells of a 96-well plate.
-
Inhibitor Addition: Add various concentrations of your test compound, a reference inhibitor (e.g., celecoxib for COX-2), or a vehicle control to the wells.
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Detection: Immediately measure the fluorescence at the appropriate wavelength using a microplate reader in kinetic mode. The rate of increase in fluorescence is proportional to the COX enzyme activity.
NF-κB Luciferase Reporter Assay
-
Cell Transfection (for transient assays): Co-transfect your host cells (e.g., HEK293T) with an NF-κB-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization).
-
Cell Seeding: Seed the transfected cells into a 96-well plate and allow them to adhere and recover.
-
Compound Treatment: Pre-treat the cells with your test compounds for 1 hour.
-
Stimulation: Induce NF-κB activation by treating the cells with a stimulant such as TNF-α (e.g., 20 ng/mL) or PMA.
-
Incubation: Incubate the cells for a period sufficient to allow for reporter gene expression (e.g., 6-24 hours).
-
Cell Lysis: Wash the cells with PBS and then add a passive lysis buffer to each well.
-
Luciferase Assay: Transfer the cell lysates to a white-walled 96-well plate. Use a dual-luciferase assay system to sequentially measure the firefly and Renilla luciferase activity in each well using a luminometer.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to account for variations in transfection efficiency and cell number.
Visualizations
Caption: General experimental workflow for in vitro screening of anti-inflammatory compounds.
Caption: Simplified diagram of the canonical NF-κB signaling pathway.
Caption: Overview of the MAPK signaling cascade in inflammation.
References
- 1. arp1.com [arp1.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. docs.abcam.com [docs.abcam.com]
- 7. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. The Challenges In Small Molecule Drug Development – Part 3 of our Drug Discoveries Series: To Zs and Z’ - Tempo Bioscience [tempobioscience.com]
- 9. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 10. researchgate.net [researchgate.net]
- 11. High-Throughput Screening Platform for the Discovery of New Immunomodulator Molecules from Natural Product Extract Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
Technical Support Center: Enhancing Topical Dictamnine Permeation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for enhancing the skin permeation of topically applied dictamnine. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and data summaries to assist in overcoming common challenges in formulation and experimentation.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the development and in vitro testing of topical dictamnine formulations.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| 1. Low or no detectable permeation of dictamnine in Franz cell experiments. | - Poor solubility of dictamnine in the receptor medium: Dictamnine has relatively low water solubility, which can lead to saturation of the receptor fluid and prevent the maintenance of sink conditions. - Formulation instability: The dictamnine may have precipitated out of the formulation. - Skin barrier integrity too high: The skin sample may be too thick or have an unusually high resistance. - Analytical method not sensitive enough. | - Add a co-solvent (e.g., ethanol, polyethylene glycol) or a surfactant to the receptor medium to increase dictamnine's solubility. Ensure the chosen additive does not damage the skin membrane. - Characterize the stability of your formulation over the experiment's duration. Consider using nanocarriers like liposomes or polymeric nanoparticles to improve stability and solubility. - Ensure consistent skin thickness across experiments. If using animal skin, consider the source and preparation method. Pre-treat the skin to ensure its viability and integrity are within an acceptable range. - Validate your analytical method (e.g., HPLC) to ensure it has the required sensitivity and accuracy for the expected concentrations. |
| 2. High variability in permeation results between replicates. | - Inconsistent formulation application: Uneven amount or thickness of the applied formulation. - Air bubbles trapped under the skin membrane: This reduces the effective diffusion area. - Inconsistent skin samples: Variation in thickness, lipid content, or integrity between skin sections. - Temperature fluctuations: Inconsistent temperature of the receptor medium can affect diffusion rates. | - Use a positive displacement pipette to apply a precise and consistent amount of the formulation. - Carefully inspect for and remove any air bubbles between the skin and the receptor medium during the setup of the Franz diffusion cell. - Use skin from the same donor and anatomical site when possible. Measure the thickness of each skin section and ensure it is within a defined range. - Use a circulating water bath to maintain a constant temperature (typically 32°C for skin permeation studies). |
| 3. Dictamnine precipitates in the topical formulation during storage or the experiment. | - Supersaturation of dictamnine in the vehicle. - Incompatibility with formulation excipients. - Changes in temperature or pH. | - Conduct solubility studies to determine the saturation solubility of dictamnine in your chosen vehicle. Avoid concentrations close to saturation. - Use co-solvents or solubility enhancers. - Encapsulate dictamnine in nanocarriers such as PLGA nanoparticles or ethosomes to improve its stability and prevent precipitation.[1] - Evaluate the compatibility of dictamnine with all formulation components. - Store the formulation under controlled temperature and pH conditions. |
| 4. The chosen permeation enhancer does not significantly improve dictamnine flux. | - Inappropriate choice of enhancer for dictamnine's physicochemical properties. - Insufficient concentration of the enhancer. - Mechanism of the enhancer is not effective for the specific skin model. | - Select enhancers based on the lipophilicity of dictamnine. For instance, ethanol in ethosomes can fluidize the stratum corneum lipids, facilitating the permeation of lipophilic compounds. - Optimize the concentration of the permeation enhancer. - Consider combination strategies, such as using both a chemical enhancer and a nanocarrier. |
Data Presentation: Enhancing Dictamnine Skin Permeation
The following tables summarize quantitative data on the enhancement of dictamnine skin permeation.
Table 1: Comparison of In Vitro Skin Absorption of Dictamnine and Fraxinellone
| Compound | Relative Skin Absorption | Source |
| Dictamnine | 3-fold greater than Fraxinellone | [2] |
| Fraxinellone | Baseline | [2] |
Table 2: Illustrative Example of Dictamnine Permeation Enhancement using Nanocarriers (Hypothetical Data)
This table provides a hypothetical but realistic representation of data that could be obtained from in vitro permeation studies. These values are for illustrative purposes to demonstrate the potential efficacy of different formulation strategies.
| Formulation | Steady-State Flux (Jss) (µg/cm²/h) | Permeability Coefficient (Kp) (cm/h x 10⁻³) | Enhancement Ratio* |
| Dictamnine Solution (Control) | 0.5 | 0.25 | 1 |
| Dictamnine in PLGA Nanoparticles | 2.5 | 1.25 | 5 |
| Dictamnine in Ethosomes | 4.0 | 2.00 | 8 |
*Enhancement Ratio = Jss of Formulation / Jss of Control
Experimental Protocols
Preparation of Dictamnine-Loaded PLGA Nanoparticles
This protocol describes the preparation of dictamnine-loaded poly(lactic-co-glycolic acid) (PLGA) nanocarriers using a modified double emulsion/solvent evaporation technique.
Materials:
-
Dictamnine
-
PLGA (Poly(lactic-co-glycolic acid))
-
Acetone
-
Poly(vinyl alcohol) (PVA) solution (e.g., 1% w/v)
-
Deionized water
-
Sonicator
-
Homogenizer
-
Rotary evaporator
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA and dictamnine in acetone.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA.
-
Primary Emulsion Formation: Add the organic phase to the aqueous phase under constant stirring to form a primary oil-in-water (o/w) emulsion.
-
Homogenization: Homogenize the primary emulsion at high speed (e.g., 13,500 rpm) for a set duration (e.g., 10 minutes) to reduce the droplet size.
-
Secondary Emulsion: Add the primary emulsion to a larger volume of PVA solution under stirring to form a double emulsion (w/o/w).
-
Solvent Evaporation: Remove the organic solvent (acetone) using a rotary evaporator under reduced pressure.
-
Nanoparticle Collection: Centrifuge the resulting nanoparticle suspension to pellet the nanoparticles.
-
Washing and Lyophilization: Wash the nanoparticle pellet with deionized water to remove excess PVA and unencapsulated dictamnine. Lyophilize the nanoparticles for long-term storage.
In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines the procedure for conducting an in vitro skin permeation study of a topical dictamnine formulation using Franz diffusion cells.
Materials:
-
Franz diffusion cells
-
Excised skin (e.g., human or porcine)
-
Receptor medium (e.g., phosphate-buffered saline with a co-solvent)
-
Dictamnine formulation
-
Circulating water bath
-
Magnetic stirrer
-
HPLC system for analysis
Procedure:
-
Skin Preparation: Thaw frozen excised skin at room temperature. Cut the skin into appropriate sizes to fit the Franz diffusion cells.
-
Franz Cell Setup:
-
Fill the receptor chamber with degassed receptor medium, ensuring no air bubbles are present.
-
Mount the skin section between the donor and receptor chambers, with the stratum corneum side facing the donor chamber.
-
Equilibrate the system by placing the cells in a circulating water bath set to maintain a skin surface temperature of 32°C.
-
-
Formulation Application: Apply a precise amount of the dictamnine formulation onto the surface of the skin in the donor chamber.
-
Sampling:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium from the sampling arm.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.
-
-
Sample Analysis: Analyze the concentration of dictamnine in the collected samples using a validated HPLC method.
-
Data Analysis:
-
Calculate the cumulative amount of dictamnine permeated per unit area (µg/cm²) at each time point.
-
Plot the cumulative amount permeated versus time.
-
Determine the steady-state flux (Jss) from the linear portion of the plot.
-
Calculate the permeability coefficient (Kp) by dividing the flux by the initial concentration of dictamnine in the donor formulation.
-
Visualizations: Signaling Pathways and Experimental Workflows
Dictamnine's Anti-Inflammatory Signaling Pathway
Dictamnine has been shown to exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response in skin conditions like atopic dermatitis. It can suppress the activation of NF-κB, a central regulator of inflammation, and also inhibit the phosphorylation of ERK and STAT3, which are involved in cell proliferation and cytokine production.[3][4]
Caption: Dictamnine's anti-inflammatory mechanism.
Experimental Workflow for In Vitro Skin Permeation Study
The following diagram illustrates the typical workflow for assessing the skin permeation of a topical dictamnine formulation.
Caption: Workflow for in vitro skin permeation study.
References
- 1. Dictamnine delivered by PLGA nanocarriers ameliorated inflammation in an oxazolone-induced dermatitis mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potential of Nanoparticles as Permeation Enhancers and Targeted Delivery Options for Skin: Advantages and Disadvantages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulation, Quality Control and Safety Issues of Nanocarriers Used for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DOT Language | Graphviz [graphviz.org]
Fraxinellone In Vivo Research Technical Support Center
Welcome to the technical support center for researchers utilizing fraxinellone in in vivo experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you mitigate potential off-target effects and ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: We are observing signs of liver damage in our animal models treated with fraxinellone. What is the likely cause and how can we mitigate this?
A1: The most commonly reported off-target effect of fraxinellone in vivo is hepatotoxicity. This is primarily due to the metabolism of fraxinellone's furan ring by cytochrome P450 enzymes, specifically CYP3A4, leading to the formation of a reactive cis-enedial intermediate. This metabolite can cause oxidative stress, induce apoptosis in hepatocytes, and lead to cholestasis by down-regulating bile acid transporters.
Troubleshooting & Mitigation Strategies:
-
CYP3A4 Inhibition: Co-administration of a CYP3A4 inhibitor, such as ketoconazole, has been shown to significantly reduce fraxinellone-induced hepatotoxicity. A low dose of ketoconazole (e.g., 1 μM in zebrafish models) can inhibit the metabolic activation of fraxinellone, thereby preventing liver damage.[1][2][3]
-
Formulation with Cyclodextrins: Encapsulating fraxinellone in cyclodextrin derivatives, such as 6-O-α-D-maltosyl-β-cyclodextrin (G2-β-CD), can enhance its oral bioavailability and has been shown to inhibit hepatic fibrosis in mouse models without inducing toxicity at a dose of 5 mg/kg.[4][5] This formulation strategy can improve the safety profile of fraxinellone.
-
Dose Optimization: Review your current dosage. Fraxinellone's toxicity is dose-dependent. Consider performing a dose-response study to find the optimal therapeutic window with minimal toxicity for your specific model and application. In zebrafish larvae, hepatotoxicity was observed at concentrations of 10–30 μM.[1][2][3] For anticancer effects in mouse models, doses of 30 mg/kg and 100 mg/kg have been used.[6]
-
Monitor Liver Biomarkers: Regularly monitor serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), as well as total and direct bilirubin (TBIL and DBIL).[1][2] Changes in the levels of certain amino acids in the blood may also serve as early biomarkers of liver injury.[1]
Q2: Are there any known cardiovascular off-target effects of fraxinellone?
A2: Contrary to concerns about potential toxicity, recent research suggests that fraxinellone may have cardioprotective effects, particularly in the context of myocardial ischemia-reperfusion injury. Studies have shown that fraxinellone can reduce myocardial fibrosis, inflammation, oxidative stress, and apoptosis. It has also been observed to decrease the susceptibility to ventricular fibrillation by improving sympathetic and ion channel remodeling.[7] Therefore, adverse cardiovascular effects are not a primary concern based on current literature.
Q3: What are the expected on-target effects of fraxinellone in cancer models?
A3: Fraxinellone's primary on-target anticancer mechanism involves the inhibition of Programmed Cell Death-Ligand 1 (PD-L1) expression. It achieves this by downregulating the STAT3 and HIF-1α signaling pathways.[8] This leads to reduced cancer cell proliferation and angiogenesis. In osteosarcoma models, fraxinellone has also been shown to induce apoptosis through the promotion of excessive autophagy flux.[6]
Q4: We are investigating the neuroprotective effects of fraxinellone. Are there any known in vivo neurotoxic side effects?
A4: Current in vitro studies suggest that fraxinellone and its analogs have neuroprotective properties against insults like glutamate-induced excitotoxicity.[9] There is no significant evidence from the reviewed literature indicating that fraxinellone causes neurotoxicity in vivo. However, it is always prudent to include neurobehavioral assessments in your study design if the central nervous system is a primary focus.
Q5: How can we improve the oral bioavailability of fraxinellone in our experiments?
A5: Fraxinellone has poor water solubility, which limits its oral absorption. To enhance its bioavailability, formulation with cyclodextrin derivatives is a highly effective strategy. Complexing fraxinellone with 6-O-α-D-maltosyl-β-cyclodextrin (G2-β-CD) has been shown to increase its oral bioavailability by 5.8-fold compared to the free drug.[4]
Quantitative Data Summary
Table 1: In Vivo Dose-Response Data for Fraxinellone
| Animal Model | Application | Dosing Regimen | Observed On-Target Effects | Observed Off-Target Effects/Toxicity | Reference |
| Zebrafish Larvae | Hepatotoxicity Study | 10-30 μM in water for 48h | N/A | Liver injury, increased ROS, apoptosis, cholestasis. LD50: ~46.91 μM | [1][2] |
| Mice | Anticancer (Xenograft) | 30 and 100 mg/kg, oral gavage | Inhibition of tumor growth | Not specified in this study | [8] |
| Mice | Osteosarcoma | 30 and 100 mg/kg | Inhibition of tumor growth, pro-apoptotic and autophagy effects in vivo | Not specified in this study | [6] |
| Mice | Hepatic Fibrosis | 5 mg/kg (G2-β-CD formulation), oral | Inhibition of CCl4-induced hepatic fibrosis | No obvious toxicity observed | [4] |
| Rats | Myocardial Ischemia-Reperfusion | Pretreatment with FRA | Ameliorated myocardial fibrosis, reduced inflammation, oxidative stress, and apoptosis | Cardioprotective effects observed | [7] |
Experimental Protocols
Protocol 1: Mitigation of Hepatotoxicity via CYP3A4 Inhibition
-
Animal Model: Select appropriate rodent model (e.g., BALB/c mice).
-
Acclimatization: Allow animals to acclimatize for at least one week before the experiment.
-
Grouping:
-
Group 1: Vehicle control.
-
Group 2: Fraxinellone alone.
-
Group 3: Ketoconazole + Fraxinellone.
-
Group 4: Ketoconazole alone.
-
-
Dosing:
-
Ketoconazole Pre-treatment: Administer ketoconazole (e.g., 95 mg/kg, p.o.) for three consecutive days prior to fraxinellone administration.
-
Fraxinellone Administration: On the fourth day, administer the experimental dose of fraxinellone (e.g., 30-100 mg/kg, p.o.).
-
-
Monitoring:
-
Observe animals daily for any signs of toxicity.
-
Collect blood samples at baseline and specified time points post-treatment to analyze serum levels of ALT, AST, and bilirubin.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize animals and collect liver tissue for histopathological analysis (H&E staining) to assess for necrosis, inflammation, and other signs of liver damage.
-
Perform Western blot or qPCR on liver lysates to analyze markers of apoptosis (e.g., Bax, cleaved caspase-3) and oxidative stress.
-
Protocol 2: Preparation and Administration of Fraxinellone-Cyclodextrin Inclusion Complex
-
Materials: Fraxinellone, 6-O-α-D-maltosyl-β-cyclodextrin (G2-β-CD), deionized water.
-
Preparation of Inclusion Complex (Kneading Method):
-
Determine the desired molar ratio of Fraxinellone to G2-β-CD (e.g., 1:2).
-
Accurately weigh both components.
-
In a mortar, mix the powders thoroughly.
-
Add a small amount of a water/ethanol mixture to form a homogeneous paste.
-
Knead the paste for a specified time (e.g., 60 minutes).
-
Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Grind the dried complex into a fine powder.
-
-
Characterization (Optional but Recommended):
-
Confirm the formation of the inclusion complex using techniques such as Fourier Transform Infrared Spectroscopy (FT-IR), Differential Scanning Calorimetry (DSC), or X-ray Diffraction (XRD).
-
-
In Vivo Administration:
-
Suspend the Fraxinellone-G2-β-CD complex in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).
-
Administer the suspension to the animals via oral gavage at the desired dose (e.g., 5 mg/kg fraxinellone equivalent).
-
Visualizations
Caption: On-target signaling pathway of Fraxinellone in cancer cells.
Caption: Mitigation of Fraxinellone-induced hepatotoxicity.
Caption: Workflow for in vivo toxicity assessment of Fraxinellone.
References
- 1. Fraxinellone Induces Hepatotoxicity in Zebrafish through Oxidative Stress and the Transporters Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. Fraxinellone Induces Hepatotoxicity in Zebrafish through Oxidative Stress and the Transporters Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rational formulation engineering of fraxinellone utilizing 6-O-α-D-maltosyl-β-cyclodextrin for enhanced oral bioavailability and hepatic fibrosis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rational formulation engineering of fraxinellone utilizing 6-O-α-D-maltosyl-β-cyclodextrin for enhanced oral bioavailability and hepatic fibrosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Fraxinellone Has Anticancer Activity by Inducing Osteosarcoma Cell Apoptosis via Promoting Excessive Autophagy Flux [frontiersin.org]
- 7. Fraxinellone protects against cardiac injury and decreases ventricular fibrillation susceptibility during myocardial ischemia-reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fraxinellone has anticancer activity in vivo by inhibiting programmed cell death-ligand 1 expression by reducing hypoxia-inducible factor-1α and STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Novel Analog of the Natural Product Fraxinellone Protects against Endogenous and Exogenous Neurotoxicants - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Anticancer Activities of Dictamine and Fraxinellone for Researchers and Drug Development Professionals
An in-depth guide comparing the mechanisms, efficacy, and experimental protocols of two promising natural compounds in oncology research.
Introduction
Dictamine and fraxinellone, two natural compounds extracted from the root bark of Dictamnus dasycarpus, have emerged as promising candidates in the field of anticancer drug development. Both compounds have demonstrated significant cytotoxic effects against various cancer cell lines, operating through distinct yet partially overlapping molecular pathways. This guide provides a comprehensive comparison of their anticancer activities, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action to aid researchers and drug development professionals in their ongoing efforts to combat cancer.
Comparative Analysis of In Vitro Anticancer Activity
The in vitro anticancer activities of dictamine and fraxinellone have been evaluated across a range of human cancer cell lines. The following tables summarize their cytotoxic effects, impact on apoptosis, and influence on the cell cycle.
Table 1: Cytotoxicity (IC50 values) of Dictamine and Fraxinellone in Various Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Incubation Time (h) |
| Dictamine | EBC-1 (Lung Cancer) | 2.811[1] | Not Specified |
| A549 (Lung Cancer) | >50 | 24 | |
| HCT116 (Colon Cancer) | Not Specified | Not Specified | |
| PANC-1 (Pancreatic Cancer) | Not Specified | Not Specified | |
| Fraxinellone | HOS (Osteosarcoma) | 78.3[2] | 24 |
| HOS (Osteosarcoma) | 72.1[2] | 48 | |
| MG63 (Osteosarcoma) | 62.9[2] | 24 | |
| MG63 (Osteosarcoma) | 45.3[2] | 48 |
Table 2: Effect of Dictamine and Fraxinellone on Apoptosis in Cancer Cells
| Compound | Cancer Cell Line | Concentration (µM) | Apoptotic Cells (%) | Method |
| Dictamine | A549 (Lung Cancer) | 500 | 43.4 (Sub-G1)[1] | Flow Cytometry (PI) |
| Fraxinellone | HOS (Osteosarcoma) | 40 | 21.19[3] | Flow Cytometry (Annexin V-FITC/PI) |
| HOS (Osteosarcoma) | 80 | 48.55[3] | Flow Cytometry (Annexin V-FITC/PI) | |
| MG63 (Osteosarcoma) | 40 | 31.17[3] | Flow Cytometry (Annexin V-FITC/PI) | |
| MG63 (Osteosarcoma) | 80 | 60.01[3] | Flow Cytometry (Annexin V-FITC/PI) |
Table 3: Effect of Dictamine on Cell Cycle Distribution in A549 Lung Cancer Cells[1]
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 68.5 | 24.7 | Not Specified |
| Dictamine (300 µM) | 42.8 | 56.2 | Not Specified |
| Dictamine (500 µM) | 42.4 | 57.6 | Not Specified |
Mechanisms of Anticancer Action
Dictamine and fraxinellone exert their anticancer effects by modulating distinct signaling pathways critical for cancer cell survival, proliferation, and metastasis.
Dictamine: Targeting Key Pro-Survival Pathways
Dictamine has been shown to inhibit the proliferation of cancer cells by targeting several key signaling pathways. In lung cancer cells, dictamine acts as a c-Met inhibitor, subsequently downregulating the PI3K/AKT/mTOR and MAPK signaling pathways[4][5]. This inhibition leads to suppressed cell growth. Furthermore, in various human cancer cell lines, dictamine has been observed to inhibit the hypoxia-induced accumulation of HIF-1α and Slug protein in a dose-dependent manner[6]. This is achieved by downregulating the mTOR/p70S6K/eIF4E and MAPK pathways for HIF-1α and inhibiting the GSK-3β/Slug signaling pathway for Slug expression[6]. In pancreatic cancer, dictamnine has been shown to mitigate cell proliferation and induce cell cycle arrest and apoptosis by restraining the PI3K/AKT signaling pathway[7][8].
Fraxinellone: A Multi-pronged Attack on Cancer Progression
Fraxinellone demonstrates its anticancer activity through a different set of molecular targets. It has been found to inhibit the expression of programmed cell death-ligand 1 (PD-L1) in a dose-dependent manner[2][9]. This is achieved by downregulating the STAT3 and HIF-1α signaling pathways[2][9]. Specifically, fraxinellone reduces HIF-1α protein synthesis via the mTOR/p70S6K/eIF4E and MAPK pathways and inhibits the activation of STAT3 via the JAK1, JAK2, and Src pathways[2][9]. By suppressing PD-L1, fraxinellone inhibits cell proliferation and angiogenesis[2][9]. In osteosarcoma cells, fraxinellone has been shown to induce apoptosis by promoting excessive autophagy flux[2].
Experimental Protocols
To ensure the reproducibility of the findings presented, this section provides detailed protocols for the key experiments used to evaluate the anticancer activities of dictamine and fraxinellone.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
Dictamine or Fraxinellone
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
The following day, treat the cells with various concentrations of dictamine or fraxinellone. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
References
- 1. journal.waocp.org [journal.waocp.org]
- 2. Flow cytometry with PI staining | Abcam [abcam.com]
- 3. Fraxinellone Has Anticancer Activity by Inducing Osteosarcoma Cell Apoptosis via Promoting Excessive Autophagy Flux - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchhub.com [researchhub.com]
- 5. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 6. Dictamnine promotes apoptosis and inhibits epithelial-mesenchymal transition, migration, invasion and proliferation by downregulating the HIF-1α and Slug signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wp.uthscsa.edu [wp.uthscsa.edu]
- 8. bosterbio.com [bosterbio.com]
- 9. Fraxinellone has anticancer activity in vivo by inhibiting programmed cell death-ligand 1 expression by reducing hypoxia-inducible factor-1α and STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Obacunone's Anti-Inflammatory Efficacy in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory effects of the natural triterpenoid, obacunone, with established anti-inflammatory agents in various preclinical animal models. The data presented is compiled from multiple studies to offer an objective overview of obacunone's potential as a therapeutic agent.
Performance Comparison of Anti-Inflammatory Agents
The following tables summarize the quantitative data on the efficacy of obacunone and comparator drugs in key animal models of inflammation. It is important to note that the data for obacunone and the comparator drugs are derived from separate studies, and therefore, this represents an indirect comparison. Variations in experimental protocols and conditions should be considered when interpreting these results.
Table 1: Dextran Sulfate Sodium (DSS)-Induced Colitis Model in Mice
| Treatment | Dosage | Key Efficacy Parameters | Source |
| Obacunone | 50 mg/kg/day (oral gavage) | - Significantly attenuated body weight loss. - Reduced the severity of bloody diarrhea. - Prevented colon shortening. - Decreased histological score of inflammation.[1] | [1] |
| 100 mg/kg/day (oral gavage) | - Showed more pronounced effects in attenuating disease symptoms compared to 50 mg/kg.[2] | [2] | |
| Dexamethasone | 1 mg/kg/day (intraperitoneal) | - Improved intestinal architecture and modulated inflammatory infiltrate.[3] | [3] |
| 5 or 10 mg/kg (intraperitoneal) | - In one study, exacerbated the onset and severity of DSS-induced colitis. |
Table 2: Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain/Arthritis Model in Rodents
| Treatment | Dosage | Key Efficacy Parameters | Source |
| Obacunone | 10 mg/kg (intraperitoneal) | - Alleviated mechanical allodynia and thermal hyperalgesia. - Reduced paw thickness. - Decreased serum levels of pro-inflammatory cytokines (IL-1β, CXCL1). - Promoted M2 microglial polarization.[4] | [4] |
| Indomethacin | 1 mg/kg (i.p., twice a day for 8 days) | - Reduced long-term edema by 14 ± 2%. - In a nanocapsule formulation, inhibition increased to 35 ± 2%.[5] | [5] |
| 3 mg/kg (oral gavage, daily for 25 days) | - Reduced paw swelling and arthritis score. - Showed greater efficacy than Nigella sativa oil in this model.[6] | [6] |
Experimental Protocols
Detailed methodologies for the key animal models cited are provided below to facilitate replication and further research.
Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
Objective: To induce acute colitis in mice, mimicking aspects of human ulcerative colitis, to evaluate the efficacy of anti-inflammatory compounds.
Animal Strain: Male BALB/c or C57BL/6 mice.
Induction of Colitis:
-
Administer 3.5% (w/v) DSS (molecular weight: 36,000–50,000 Da) in the drinking water for 7 consecutive days.[2]
-
Monitor mice daily for body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).
Treatment Protocol (Obacunone):
-
Dissolve obacunone in 0.5% methylcellulose.
-
Administer obacunone via oral gavage at doses of 25, 50, or 100 mg/kg/day.[2]
-
Begin treatment 2 days prior to DSS administration and continue throughout the 7-day DSS treatment period.[2]
Outcome Measures:
-
Daily monitoring of body weight, diarrhea, and bloody stool.
-
At the end of the experiment, measure colon length.
-
Perform histological analysis of the colon to assess inflammation, ulceration, and tissue damage.
-
Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the colon tissue via ELISA or qPCR.
-
Analyze the expression of key signaling proteins (e.g., p-p65, p-IκBα) via Western blot.
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain in Mice
Objective: To induce a persistent inflammatory pain state in the hind paw of mice to assess the analgesic and anti-inflammatory effects of test compounds.
Animal Strain: Male C57BL/6 mice (18-22 g).[4]
Induction of Inflammatory Pain:
-
Inject 25 µL of CFA subcutaneously into the plantar surface of the left hind paw.[4]
Treatment Protocol (Obacunone):
-
Administer obacunone at a dose of 10 mg/kg via intraperitoneal injection.[4]
-
Commence treatment one day after the CFA injection and continue once daily for three consecutive days.[4]
Outcome Measures:
-
Behavioral Testing:
-
Mechanical Allodynia: Measure the paw withdrawal threshold using von Frey filaments at baseline and on days 1, 3, and 5 post-CFA injection.
-
Thermal Hyperalgesia: Assess the paw withdrawal latency to a radiant heat source.
-
-
Physiological Measures:
-
Measure paw thickness (edema) using a caliper.
-
-
Biochemical Analysis:
-
At the end of the experiment, collect serum to measure the levels of inflammatory cytokines (e.g., IL-1β, CXCL1, IL-10, TGF-β) by ELISA.
-
Harvest spinal cord tissue for Western blot analysis of microglial polarization markers (CD86, iNOS for M1; Arg-1, IL-10 for M2) and signaling proteins (Nrf2, HO-1).[4]
-
-
Histological Analysis:
-
Perform Hematoxylin and Eosin (H&E) staining on sciatic nerve sections to assess for nerve damage.[4]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by obacunone and a typical experimental workflow for evaluating its anti-inflammatory effects.
Caption: Obacunone inhibits the TLR4/NF-κB signaling pathway.
Caption: Obacunone activates the Nrf2/HO-1 antioxidant pathway.
Caption: General experimental workflow for in vivo studies.
References
- 1. Obacunone reduces inflammatory signalling and tumour occurrence in mice with chronic inflammation-induced colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Obacunone Protects Against Ulcerative Colitis in Mice by Modulating Gut Microbiota, Attenuating TLR4/NF-κB Signaling Cascades, and Improving Disrupted Epithelial Barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amelioration of experimental colitis after short‐term therapy with glucocorticoid and its relationship to the induction of different regulatory markers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Obacunone Alleviates Inflammatory Pain by Promoting M2 Microglial Polarization and by Activating Nrf2/HO-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of indomethacin-loaded nanocapsules in experimental models of inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory, Anti-Arthritic and Anti-Nociceptive Activities of Nigella sativa Oil in a Rat Model of Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Mechanisms of STAT3 Inhibition: A Comparative Guide to Fraxinellone and Other STAT3 Inhibitors
For Immediate Release
A deep dive into the comparative mechanisms of action of Fraxinellone and other prominent STAT3 inhibitors, providing researchers, scientists, and drug development professionals with a comprehensive guide to their performance, supported by experimental data and detailed protocols.
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical player in cancer progression, making it a key target for novel therapeutics. A burgeoning area of research focuses on the development of small molecule inhibitors that can effectively modulate STAT3 activity. This guide provides a detailed comparison of Fraxinellone, a natural compound with emerging anti-cancer properties, against other well-established STAT3 inhibitors: Stattic, Niclosamide, and Cryptotanshinone. We present a comprehensive analysis of their mechanisms of action, supported by quantitative experimental data, to aid researchers in selecting the appropriate tool for their specific research needs.
Mechanism of Action: A Tale of Direct and Indirect Inhibition
The landscape of STAT3 inhibition is diverse, with compounds exerting their effects through various direct and indirect mechanisms. Fraxinellone stands out for its indirect approach to STAT3 inhibition. In contrast, Stattic, Niclosamide, and Cryptotanshinone have been shown to interact more directly with the STAT3 protein.
Fraxinellone , a limonoid isolated from the root bark of Dictamnus dasycarpus, has been shown to inhibit the activation of STAT3 by targeting its upstream activators.[1] Specifically, Fraxinellone curtails the activity of Janus kinases (JAK1 and JAK2) and Src kinase, which are crucial for the phosphorylation of STAT3 at the Tyr705 residue.[1] This inhibition of upstream signaling prevents the subsequent dimerization, nuclear translocation, and DNA binding of STAT3, ultimately downregulating the expression of its target genes. Furthermore, Fraxinellone has been observed to cooperatively reduce STAT3 and hypoxia-inducible factor-1α (HIF-1α) signaling to inhibit the expression of programmed death-ligand 1 (PD-L1).[1][2]
Stattic , the first non-peptidic small molecule inhibitor of STAT3, directly targets the Src Homology 2 (SH2) domain of the STAT3 protein.[3][4][5] The SH2 domain is essential for the dimerization of phosphorylated STAT3 monomers. By binding to this domain, Stattic effectively prevents the formation of STAT3 homodimers, a prerequisite for its nuclear translocation and transcriptional activity.[3][4]
Niclosamide , an FDA-approved anthelmintic drug, has been repurposed as a potent STAT3 inhibitor. It inhibits the phosphorylation of STAT3 and its subsequent nuclear translocation, thereby repressing STAT3-mediated gene transcription.[6] Molecular docking studies suggest that Niclosamide can bind to the SH2 domain of STAT3.[7] Interestingly, Niclosamide has been shown to affect both the canonical tyrosine 705 (Tyr705) and the non-canonical serine 727 (Ser727) phosphorylation sites of STAT3.[6][8]
Cryptotanshinone , a natural compound derived from the plant Salvia miltiorrhiza, also functions as a direct STAT3 inhibitor. It potently blocks the phosphorylation of STAT3 at Tyr705 and is thought to bind to the SH2 domain, thereby inhibiting STAT3 dimerization.[9][10] Some studies also suggest a secondary, indirect effect on JAK2 phosphorylation.[9]
Quantitative Comparison of Inhibitor Performance
To facilitate a direct comparison of these inhibitors, the following tables summarize their reported potencies in various in vitro assays.
| Inhibitor | Assay Type | Target/Cell Line | IC50/GI50 Value | Reference |
| Fraxinellone | Cell Viability | HOS (Osteosarcoma) | 78.3 µM (24h), 72.1 µM (48h) | [2] |
| Cell Viability | MG63 (Osteosarcoma) | 62.9 µM (24h), 45.3 µM (48h) | [2] | |
| Stattic | STAT3 Inhibition (cell-free) | STAT3 SH2 domain binding | 5.1 µM | [3][5][9] |
| Cell Viability | A549 (Lung Cancer) | 2.5 µM | [9] | |
| Cell Viability | UM-SCC-17B (Head and Neck) | 2.562 µM | [4] | |
| Cell Viability | OSC-19 (Head and Neck) | 3.481 µM | [4] | |
| Cell Viability | Cal33 (Head and Neck) | 2.282 µM | [4] | |
| Cell Viability | UM-SCC-22B (Head and Neck) | 2.648 µM | [4] | |
| Cell Viability | CCRF-CEM (T-ALL) | 3.188 µM | [11] | |
| Cell Viability | Jurkat (T-ALL) | 4.89 µM | [11] | |
| Cell Viability | B16F10 (Melanoma) | 1.67 µM | [1] | |
| Cell Viability | CT26 (Colon Carcinoma) | 2.02 µM | [1] | |
| Niclosamide | STAT3 Luciferase Reporter | HeLa (Cervical Cancer) | 0.25 µM | [5] |
| Cell Viability | Du145 (Prostate Cancer) | 0.7 µM | [5] | |
| Cell Viability | A2780ip2 (Ovarian Cancer) | 0.41 - 1.86 µM | [12] | |
| Cell Viability | HepG2 (Hepatocellular Carcinoma) | 31.91 µM (48h) | [13] | |
| Cell Viability | QGY-7703 (Hepatocellular Carcinoma) | 10.24 µM (48h) | [13] | |
| Cell Viability | SMMC-7721 (Hepatocellular Carcinoma) | 13.46 µM (48h) | [13] | |
| STAT3-DNA Binding | Cell-free | 219 µM | [1] | |
| Cryptotanshinone | STAT3 Inhibition (cell-free) | STAT3 | 4.6 µM | [3] |
| Cell Viability | DU145 (Prostate Cancer) | 7 µM (GI50) | [3] | |
| JAK2 Inhibition | JAK2 | ~5 µM | [4] | |
| Cell Viability | EC109 (Esophageal Squamous Cell Carcinoma) | 2.57 µM (72h) | [11] | |
| Cell Viability | CAES17 (Esophageal Squamous Cell Carcinoma) | 10.07 µM (72h) | [11] | |
| Cell Viability | Hey (Ovarian Cancer) | 18.4 µM | [14] | |
| Cell Viability | A2780 (Ovarian Cancer) | 11.2 µM | [14] |
Visualizing the Mechanisms of Action
To provide a clearer understanding of the distinct inhibitory mechanisms, the following diagrams illustrate the key signaling pathways and points of intervention for each compound.
References
- 1. STAT3 inhibitory stattic enhances immunogenic cell death induced by chemotherapy in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. researchgate.net [researchgate.net]
- 7. assaygenie.com [assaygenie.com]
- 8. STAT3 is constitutively phosphorylated on serine 727 residues, binds DNA, and activates transcription in CLL cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stattic | STAT3 Inhibitor V | STAT3 inhibitor | TargetMol [targetmol.com]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Stattic suppresses p‑STAT3 and induces cell death in T‑cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubcompare.ai [pubcompare.ai]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. royalsocietypublishing.org [royalsocietypublishing.org]
A Comparative Analysis of Obacunone from Diverse Plant Sources
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of obacunone, a bioactive limonoid triterpenoid, from its various plant sources. We delve into extraction yields, purity, and a comparative overview of its biological activities, supported by experimental data and detailed protocols.
Introduction to Obacunone
Obacunone is a highly oxidized triterpenoid found predominantly in plants of the Rutaceae family.[1][2] It is recognized for a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and antioxidant effects.[3][4] As a key quality marker for several traditional herbal medicines, understanding its optimal sourcing and extraction is critical for research and drug development.[1][5] The primary plant sources include various Citrus species, Phellodendron amurense (Amur Cork Tree), and Dictamnus dasycarpus (Densefruit Pittany Root-bark).[1][6][7]
Comparative Analysis of Obacunone Yield and Purity
The concentration and achievable purity of obacunone vary significantly depending on the plant source and the extraction and purification methodology employed. While direct comparative studies are limited, data from individual analyses provide a basis for evaluation.
| Plant Source | Part Used | Extraction & Purification Method | Yield/Concentration | Purity | Reference |
| Dictamnus dasycarpus | Root Bark | Supercritical Fluid Extraction (SFE) followed by High-Speed Counter-Current Chromatography (HSCCC) | 24 mg from 1.0 g of SFE crude extract | 98.4% | N/A |
| Phellodendron amurense | Stem Bark | Not specified; analysis by HPLC | Highest content in raw (unprocessed) products compared to processed (fried, wine-fried) versions.[8] | N/A | [8] |
| Citrus Species | Fruits, Peels | Various | Widely present, but specific yield data for obacunone is often grouped with other limonoids. | N/A | [9][10] |
Note: Obacunone content is highly dependent on the specific cultivar, geographical location, harvest time, and processing methods.[8] The data presented highlights the potential of each source under specific laboratory conditions.
Comparative Biological Activity of Obacunone
The following table summarizes the in vitro cytotoxic activity of purified obacunone against various cancer cell lines. It is important to note that these studies typically use commercially purified obacunone, and the activity is inherent to the molecule itself, regardless of its original plant source, assuming equivalent purity. The data is crucial for understanding the therapeutic potential of the compound.
| Cancer Type | Cell Line | IC₅₀ Value (Concentration for 50% Inhibition) | Exposure Time | Reference |
| Prostate Cancer | LNCaP | 97.02 ± 4.1 µM | 24 h | [1] |
| LNCaP | 56.22 ± 4.03 µM | 72 h | [1] | |
| Liver Cancer | HepG2 | 42.87 µM (cell number) | 48 h | [1] |
| HepG2 | 41.51 µM (ROS concentration) | 48 h | [1] | |
| Breast Cancer | MCF-7 | 28.04 µM (Aromatase Inhibition) | 30 min | [1] |
| Non-Small Cell Lung Cancer | A549 | 25 µM | Not Specified | [1] |
| Melanoma | SK-MEL-2 | 19.71 µg/mL | Not Specified | [1] |
Obacunone also demonstrates significant anti-inflammatory properties by reducing the expression of pro-inflammatory cytokines such as IL-6, TNF-α, IL-1β, and IL-18.[4][11]
Mechanisms of Action & Signaling Pathways
Obacunone exerts its biological effects through multiple signaling pathways. One of the key pathways for its antioxidant and anti-inflammatory effects is the Nrf2 pathway.
As shown in Figure 1, under normal conditions, the protein Keap1 targets Nrf2 for ubiquitination and subsequent degradation by the proteasome. Obacunone inhibits the Keap1-mediated degradation of Nrf2, leading to its accumulation and translocation into the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, initiating the transcription of a battery of antioxidant and cytoprotective enzymes.
Experimental Protocols & Methodologies
A standardized workflow is essential for the comparative analysis of obacunone from different plant sources.
Protocol 1: Extraction and Purification
This protocol is based on a method for isolating obacunone from Dictamnus dasycarpus.
-
Supercritical Fluid Extraction (SFE):
-
Air-dried and ground plant material (e.g., 500 g of root bark) is placed into the extraction vessel.
-
Extraction is performed using CO₂ at a pressure of 30 MPa and a temperature of 45°C.
-
The extraction process involves a static phase (e.g., 1 hour) followed by a dynamic phase (e.g., 6.5 hours) to obtain the crude extract.
-
-
High-Speed Counter-Current Chromatography (HSCCC) Purification:
-
The crude SFE extract is dissolved in a suitable solvent.
-
Purification is performed using a two-phase solvent system. A successful system consists of n-hexane-ethyl acetate-methanol-water (e.g., in a 1:0.8:1.3:0.9 volume ratio).
-
The apparatus is operated in a head-to-tail elution mode at a specific revolution speed (e.g., 850 rpm) and flow rate (e.g., 2.0 mL/min).
-
Fractions are collected and monitored by HPLC to identify those containing pure obacunone.
-
Protocol 2: Quantification by HPLC
This protocol is adapted for determining obacunone content in various extracts, such as from Phellodendron amurense.[8]
-
Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD) or UV detector.
-
Column: A reversed-phase C18 column (e.g., Kromasil C18, 250 mm x 4.6 mm, 5 µm).[8]
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water (50:50, v/v).[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 25°C.[8]
-
Detection Wavelength: 205 nm.[8]
-
Quantification: A standard curve is generated using a certified obacunone reference standard at various concentrations. The concentration in the samples is calculated by comparing the peak area with the standard curve.
Protocol 3: In Vitro Cytotoxicity (MTT Assay)
This is a general protocol to assess the anti-proliferative activity of obacunone on cancer cells.
-
Cell Culture: Cancer cells (e.g., LNCaP, HepG2) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to attach overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of obacunone (e.g., 0-100 µM) or a vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C. The MTT is reduced by viable cells to form purple formazan crystals.
-
Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Measurement: The absorbance is read at 570 nm using a microplate reader.
-
Analysis: Cell viability is expressed as a percentage relative to the vehicle control. The IC₅₀ value is calculated using non-linear regression analysis.
References
- 1. Obacunone, a Promising Phytochemical Triterpenoid: Research Progress on Its Pharmacological Activity and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of obacunone and obacunone glucoside in human prostate cancer cells involves Akt-mediated programmed cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Obacunone reduces inflammatory signalling and tumour occurrence in mice with chronic inflammation-induced colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. doaj.org [doaj.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. [Determination of obacunone and obaculactone in different processing products of Phellodendri amurensis cortex] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Exploring the anticancer potential of traditional herbs from Tamil Nadu: a narrative review of ethnomedicinal insights and scientific evidence [frontiersin.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Obacunone acts as a histone deacetylase 1 inhibitor to limit p38MAPK signaling and alleviate osteoarthritis progression - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Limonoids in Neuroprotection Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective performance of prominent limonoids—obacunone, gedunin, limonin, and nomilin. The information is curated from various experimental studies to assist researchers in evaluating their potential as therapeutic agents for neurodegenerative diseases.
Head-to-Head Comparison of Neuroprotective Activity
The neuroprotective efficacy of limonoids has been evaluated in a variety of in vitro models that mimic the pathological conditions of neurodegenerative diseases. The following tables summarize the quantitative data from these studies, categorized by the specific neurotoxic insult. Direct comparison of absolute values should be approached with caution due to variations in experimental conditions across different studies.
Table 1: Neuroprotection Against 6-Hydroxydopamine (6-OHDA)-Induced Toxicity
Model for Parkinson's Disease
| Limonoid | Cell Line | Concentration | Observed Effect | Source |
| Toonasinenoids A-E & others (11) | SH-SY5Y | EC50: 0.27 ± 0.03 to 17.28 ± 0.16 μM | Notable neuroprotective activities | [1] |
| Deoxygedunin | Rat primary dopaminergic neurons | Pretreatment | Reduced dopaminergic neuron loss | [2] |
Table 2: Neuroprotection Against Glutamate-Induced Excitotoxicity
Model for Ischemic Stroke and other neurodegenerative diseases
| Limonoid | Cell Line | Concentration | Observed Effect | Source |
| Deoxygedunin | Rat hippocampal neurons | 0.5 µM | Suppressed glutamate-provoked neuronal cell death | [3][4][5] |
| Clauemargines M & N, and others | SK-N-SH | 10 µM | Moderate neuroprotective effects against L-glutamic acid-induced damage | |
| Limonin | Rat cortical neurons | 0.1 µM | Significant neuroprotective activity | [6] |
Table 3: Neuroprotection Against Oxygen-Glucose Deprivation (OGD)
In vitro model of ischemic injury
| Limonoid | Cell Line | Concentration | Observed Effect | Source |
| Nomilin | SH-SY5Y | Pretreatment | Significantly mitigated cell death, decreased LDH release and ROS production | [7] |
| Deoxygedunin | Not Specified | Dose-dependent | Inhibits OGD-triggered neuronal apoptosis | [3][4][5] |
Detailed Experimental Protocols
6-Hydroxydopamine (6-OHDA)-Induced Neurotoxicity Assay in SH-SY5Y Cells
This assay models the dopaminergic neuron degeneration seen in Parkinson's disease.
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2. For differentiation, cells can be treated with retinoic acid.
-
Treatment: Cells are seeded in multi-well plates. After adherence, they are pre-treated with various concentrations of the test limonoid for a specified period (e.g., 24 hours).
-
Induction of Toxicity: 6-OHDA is added to the cell cultures at a final concentration known to induce significant cell death (e.g., 50-100 µM) and incubated for another period (e.g., 24 hours).[8]
-
Assessment of Neuroprotection: Cell viability is measured using a quantitative colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read on a microplate reader, and the percentage of cell viability is calculated relative to control (untreated) cells.[9] The EC50 value, the concentration of the compound that provides 50% of the maximum protective effect, can then be determined.[1]
Glutamate-Induced Excitotoxicity Assay
This protocol assesses the ability of a compound to protect neurons from excessive stimulation by the neurotransmitter glutamate.
-
Cell Culture: Primary rat hippocampal or cortical neurons, or neuronal cell lines like HT22, are cultured under standard conditions.[10]
-
Treatment: Neurons are pre-treated with the test limonoid for a short duration (e.g., 30 minutes).[3][4][5]
-
Induction of Excitotoxicity: Glutamate is added to the culture medium at a concentration known to be toxic (e.g., 50 µM for primary neurons, 7 mM for HT22 cells). The cells are then incubated for a period ranging from 6 to 16 hours.[3][4][5][10]
-
Assessment of Neuroprotection: Cell death is quantified by measuring the release of lactate dehydrogenase (LDH) into the culture medium, which indicates loss of membrane integrity.[10] Alternatively, apoptosis can be assessed using TUNEL staining or by measuring the activity of caspases.[10]
Oxygen-Glucose Deprivation (OGD) Assay
This assay simulates the conditions of ischemia (stroke) in vitro.
-
Cell Culture: SH-SY5Y cells or other neuronal cell lines are cultured to a suitable confluency.
-
OGD Procedure: The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber with a low oxygen concentration (e.g., <0.1% O2, with N2 making up the balance) for a duration of 1 to 4 hours.[11]
-
Reoxygenation: Following OGD, the glucose-free medium is replaced with normal culture medium, and the cells are returned to a normoxic incubator (5% CO2, 95% air) for a reoxygenation period (e.g., 24 hours).[11]
-
Treatment: The test limonoid is typically added during the pre-incubation period before OGD or during the reoxygenation phase.
-
Assessment of Neuroprotection: Cell viability is commonly assessed using the MTT or CCK-8 assay.[11] The release of LDH and the production of reactive oxygen species (ROS) can also be measured to quantify cell damage and oxidative stress.[7]
Signaling Pathways of Neuroprotection
The neuroprotective effects of these limonoids are mediated through the modulation of several key intracellular signaling pathways.
Obacunone and Nomilin: Activation of the Nrf2 Pathway
Obacunone and nomilin exert their neuroprotective effects primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under conditions of oxidative stress, these limonoids promote the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression. This leads to an enhanced cellular defense against oxidative damage.
Gedunin (Deoxygedunin): Activation of the TrkB Receptor
Deoxygedunin, a derivative of gedunin, acts as a small molecule agonist for the Tropomyosin receptor kinase B (TrkB), the receptor for Brain-Derived Neurotrophic Factor (BDNF).[2][5][12] By binding to and activating TrkB, deoxygedunin initiates downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways. These pathways are crucial for promoting neuronal survival, growth, and synaptic plasticity, thereby conferring neuroprotection.[2]
Limonin: Modulation of the Akt/Nrf2/HO-1 Pathway
Limonin has been shown to exert its neuroprotective effects by activating the Akt/Nrf2/HO-1 signaling pathway. The activation of Akt (a serine/threonine kinase) can lead to the phosphorylation and subsequent activation of Nrf2, promoting its translocation to the nucleus. This, in turn, upregulates the expression of Heme Oxygenase-1 (HO-1), an enzyme with potent antioxidant and anti-inflammatory properties. This cascade helps to mitigate oxidative stress and inflammation in neuronal cells.
This guide synthesizes available data to provide a comparative overview of the neuroprotective potential of several key limonoids. The presented experimental data and pathway analyses underscore the promise of these natural compounds in the development of novel therapies for neurodegenerative disorders. Further research involving standardized, direct comparative studies is warranted to fully elucidate their relative potencies and therapeutic windows.
References
- 1. Limonoids from the Fresh Young Leaves and Buds of Toona sinensis and Their Potential Neuroprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small molecule TrkB agonist deoxygedunin protects nigrostriatal dopaminergic neurons from 6-OHDA and MPTP induced neurotoxicity in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Deoxygedunin, a Natural Product with Potent Neurotrophic Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Limonin: A Review of Its Pharmacology, Toxicity, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nomilin protects against cerebral ischemia-reperfusion induced neurological deficits and blood-brain barrier disruption via the Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sinapic Acid Protects SH-SY5Y Human Neuroblastoma Cells against 6-Hydroxydopamine-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. San-Huang-Xie-Xin-Tang Protects against Activated Microglia- and 6-OHDA-Induced Toxicity in Neuronal SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glutamate-induced apoptosis in neuronal cells is mediated via caspase-dependent and independent mechanisms involving calpain and caspase-3 proteases as well as apoptosis inducing factor (AIF) and this process is inhibited by equine estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PD98059 protects SH-SY5Y cells against oxidative stress in oxygen–glucose deprivation/reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Deoxygedunin, a natural product with potent neurotrophic activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Dictamnus dasycarpus Extracts: A Comparative Analysis of In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of extracts from Dictamnus dasycarpus, a plant with a long history in traditional medicine for treating various inflammatory and other conditions. The data presented here is collated from multiple studies to offer an objective overview of its therapeutic potential, with a focus on its anti-inflammatory and anti-cancer properties.
Data Presentation: Quantitative Efficacy
The following tables summarize the key quantitative findings from various studies, highlighting the differences and correlations between laboratory cell-based assays and animal model experiments.
Anti-Inflammatory Efficacy
| Parameter | In Vitro Model | Extract/Compound | Concentration/Dose | Observed Effect | In Vivo Model | Extract/Compound | Concentration/Dose | Observed Effect | Citation |
| NO Production | LPS-stimulated RAW 264.7 cells | Ethanolic Leaf Extract (DE) | 0.5 and 1 mg/mL | 10% and 33% reduction, respectively | - | - | - | - | [1] |
| ICAM-1 Expression | TNF-α-induced HaCaT cells | Methanol Root Bark Extract (MEDD) | >50 µg/mL | Reduction in surface expression and total amount | DNFB-induced contact dermatitis in mice | Methanol Root Bark Extract (MEDD) | Topical application | Effective inhibition | [2] |
| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6, etc.) | LPS-stimulated RAW 264.7 cells; TNF-α-induced HaCaT cells | Ethanolic Leaf Extract (DE); Methanol Root Bark Extract (MEDD) | 0.5 and 1 mg/mL (DE); Not specified (MEDD) | Significant reduction in mRNA and protein levels | DNFB-induced contact dermatitis in mice; Oxazolone-induced atopy-like dermatitis in mice | Methanol Root Bark Extract (MEDD); D. dasycarpus extract (DDE) | 300 µ g/ear (MEDD); Topical application (DDE) | Suppression of IFN-γ, TNF-α, IL-4, and IL-5 | [1][2][3][4] |
| Chemokine Production (MCP-1, RANTES, etc.) | TNF-α-induced HaCaT cells | Methanol Root Bark Extract (MEDD) | Not specified | Lowered levels of MIG, MCP-1, and RANTES | - | - | - | - | [2] |
| Degranulation (β-hexosaminidase, Histamine) | PMA and A23187-stimulated RBL-2H3 cells | Methanol Root Bark Extract (MEDD) | >50 µg/mL (β-hexosaminidase); >100 µg/mL (Histamine) | Dose-dependent reduction in release | - | - | - | - | [4] |
Anti-Cancer Efficacy
| Parameter | In Vitro Model | Compound | IC50 Value | In Vivo Model | Compound | Observed Effect | Citation |
| Cytotoxicity | MDA-MB-231, A549, HT29 human cancer cell lines | Kihadanin D (Limonoid) | 16.22, 21.72, and 31.06 µmol·L⁻¹, respectively | - | - | - | [5] |
| Cell Proliferation and Angiogenesis | Cancer cell lines | Fraxinellone | Dose-dependent inhibition of PD-L1 expression | Tumor xenografts in mice | Fraxinellone | Inhibition of tumor growth | [6][7] |
| Cytotoxicity in Multidrug-Resistant Cells | MCF-7/ADR, MDA-MB-231/ADR breast cancer cell lines | Kokusaginine | Potent inhibitory effect | - | - | - | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited studies.
Anti-Inflammatory Studies
In Vitro Models
-
Cell Lines:
-
RAW 264.7 (murine macrophages) for studying nitric oxide production and pro-inflammatory cytokine expression.[1][8]
-
HaCaT (human keratinocytes) for investigating ICAM-1 expression and chemokine production.[2]
-
RBL-2H3 (rat basophilic leukemia) for assessing degranulation (histamine and β-hexosaminidase release).[4]
-
-
Stimulation:
-
Extraction:
-
Assays:
In Vivo Models
-
Animal Models:
-
Treatment:
-
Topical application of Dictamnus dasycarpus extracts (e.g., 300 µ g/ear of MEDD).[4]
-
-
Outcome Measures:
Anti-Cancer Studies
In Vitro Models
-
Cell Lines:
-
Compounds:
-
Assays:
-
MTT or similar assays to determine cytotoxicity and IC50 values.[5]
-
Flow cytometry, colony formation, and EdU incorporation assays for cell proliferation.[6]
-
Tube formation, migration, and invasion assays for angiogenesis.[6]
-
Western blotting and immunoprecipitation to analyze protein expression and interactions (e.g., PD-L1, STAT3, HIF-1α).[6]
-
In Vivo Models
-
Animal Model:
-
Tumor xenografts in mice.[6]
-
-
Treatment:
-
Administration of Fraxinellone.[6]
-
-
Outcome Measures:
-
Measurement of tumor growth and volume.[6]
-
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows described in the literature.
Caption: Anti-inflammatory signaling pathway of D. dasycarpus extracts.
Caption: Anti-cancer signaling pathway of Fraxinellone from D. dasycarpus.
Caption: General experimental workflow for in vitro and in vivo studies.
References
- 1. Anti-inflammatory activity of the ethanol extract of Dictamnus dasycarpus leaf in lipopolysaccharide-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Dictamnus dasycarpus Turcz., root bark on ICAM-1 expression and chemokine productions in vivo and vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. phcog.com [phcog.com]
- 4. Anti-inflammatory activities of Dictamnus dasycarpus Turcz., root bark on allergic contact dermatitis induced by dinitrofluorobenzene in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Chemical constituents from root barks of Dictamnus dasycarpus and their cytotoxic activities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Natural Products isolated from Dictamnus dasycarpus - BioCrick [biocrick.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Unveiling the Cytotoxic Landscape: A Comparative Analysis of Dasycarine and Doxorubicin
Aimed at researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the cytotoxic profiles of the emerging natural compound Dasycarine and the established chemotherapeutic agent doxorubicin, supported by available experimental data.
Doxorubicin, a cornerstone of cancer therapy for decades, is an anthracycline antibiotic renowned for its potent cytotoxic activity across a wide array of malignancies. Its mechanisms of action, primarily involving DNA intercalation and topoisomerase II inhibition, are well-documented. In contrast, Dasycarine, a quinoline alkaloid recently isolated from Dictamnus dasycarpus, is a newcomer to the field of oncology research. While preliminary studies suggest anti-proliferative potential, a comprehensive cytotoxic profile of Dasycarine is not yet publicly available, limiting a direct quantitative comparison with doxorubicin.
This guide synthesizes the current state of knowledge on both compounds, presenting the extensive data for doxorubicin and contextualizing the nascent research on Dasycarine.
Quantitative Cytotoxic Profiles
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the available IC50 values for doxorubicin against various cancer cell lines.
Table 1: Cytotoxic Profile of Doxorubicin (IC50 Values)
| Cell Line | Cancer Type | IC50 |
| MCF-7 | Breast Adenocarcinoma | 2.50 µM[1] |
| MDA-MB-231 | Breast Adenocarcinoma | 0.9 µM[2] |
| HepG2 | Hepatocellular Carcinoma | 12.18 µM[1] |
| A549 | Lung Adenocarcinoma | > 20 µM[1] |
| HeLa | Cervical Carcinoma | 1.00 - 2.92 µM[1][3] |
| PC3 | Prostate Carcinoma | 2.64 µg/ml |
| HCT116 | Colon Carcinoma | 24.30 µg/ml |
| LNCaP | Prostate Carcinoma | 0.25 µM[3] |
Note: IC50 values for doxorubicin can exhibit variability across different studies, attributable to factors such as the duration of drug exposure, cell density, and the specific cytotoxicity assay employed.
Table 2: Cytotoxic Profile of Dasycarine
| Cell Line | Cancer Type | IC50 |
| SW982 | Synovial Sarcoma | Data not publicly available |
| HepG2 | Hepatocellular Carcinoma | Data not publicly available |
| A549 | Lung Adenocarcinoma | Data not publicly available |
Recent research has indicated that alkaloids isolated from Dictamnus dasycarpus, the natural source of Dasycarine, possess anti-proliferative properties against human cancer cell lines, including SW982, HepG2, and A549, as evaluated by the CCK-8 assay. However, the specific IC50 values for Dasycarine from these studies are not yet available in the public domain.
Experimental Protocols: Assessing Cytotoxicity
The determination of a compound's cytotoxic profile is fundamental in pre-clinical drug development. The following protocol outlines a standard method for evaluating cell viability.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. The assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials and Methods:
-
Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compound (Dasycarine or doxorubicin). Control wells receive medium with the vehicle (e.g., DMSO) used to dissolve the compound.
-
Incubation: The plates are incubated for a defined period, typically 24, 48, or 72 hours.
-
MTT Reagent Addition: Following incubation, the treatment medium is removed, and MTT solution (0.5 mg/mL in sterile PBS) is added to each well. The plates are then incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Mechanisms of Action and Signaling Pathways
Understanding the molecular mechanisms by which a compound induces cytotoxicity is crucial for its development as a therapeutic agent.
Doxorubicin: A Multi-pronged Attack on Cancer Cells
Doxorubicin's cytotoxic effects are mediated through several well-established mechanisms:
-
DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, distorting its structure and interfering with DNA replication and transcription.
-
Topoisomerase II Inhibition: It forms a stable complex with DNA and the enzyme topoisomerase II, preventing the re-ligation of DNA strands that have been cleaved by the enzyme. This leads to the accumulation of DNA double-strand breaks.
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, producing free radicals that cause oxidative damage to cellular components, including DNA, proteins, and lipids, ultimately triggering apoptosis.
References
Dictamnine vs. Standard NSAIDs: A Comparative Guide to Anti-Inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory properties of the natural alkaloid dictamnine against standard non-steroidal anti-inflammatory drugs (NSAIDs). By presenting available experimental data, this document aims to offer an objective resource for evaluating the potential of dictamnine as an anti-inflammatory agent.
Executive Summary
Dictamnine, a furoquinoline alkaloid isolated from the root bark of Dictamnus dasycarpus, has demonstrated notable anti-inflammatory effects in various in vitro and in vivo studies.[1][2] Its mechanism of action appears to be multifactorial, involving the modulation of key inflammatory pathways and mediators. Standard NSAIDs, in contrast, primarily exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes. This guide presents a side-by-side comparison of their mechanisms, quantitative efficacy where available, and the experimental protocols used for their evaluation. A significant gap in the current literature is the lack of specific IC50 values for dictamnine against key inflammatory targets, which prevents a direct quantitative comparison of potency with NSAIDs.
Mechanism of Action
Dictamnine: A Multi-Target Approach
Dictamnine appears to exert its anti-inflammatory effects through a broader, multi-target mechanism compared to traditional NSAIDs. In vitro studies have shown that dictamnine can inhibit the production and expression of several key pro-inflammatory mediators, including:
-
Pro-inflammatory Cytokines: Tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[3]
-
Inflammatory Enzymes: Inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
-
Signaling Pathways: Nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[4][5]
By targeting these various components of the inflammatory cascade, dictamnine may offer a more comprehensive approach to managing inflammation.
Standard NSAIDs: Targeted COX Inhibition
The primary mechanism of action for standard NSAIDs is the inhibition of the COX enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
-
COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, such as protecting the gastric mucosa and maintaining renal blood flow.
-
COX-2 is typically induced at sites of inflammation and is the primary target for the anti-inflammatory effects of NSAIDs.
The ratio of COX-1 to COX-2 inhibition varies among different NSAIDs, which influences their efficacy and side-effect profiles.
Quantitative Comparison of Anti-Inflammatory Activity
A direct quantitative comparison of the potency of dictamnine and standard NSAIDs is challenging due to the limited availability of IC50 values for dictamnine against specific inflammatory targets. The following tables summarize the available quantitative data for standard NSAIDs and highlight the current data gap for dictamnine.
Table 1: In Vitro Inhibition of Cyclooxygenase (COX) Enzymes
| Compound | Target | IC50 (µM) | Source |
| Dictamnine | COX-1 | Data Not Available | |
| COX-2 | Data Not Available | ||
| Indomethacin | COX-1 | 0.063 | [6] |
| COX-2 | 0.48 | [6] | |
| Diclofenac | COX-1 | 0.611 | [6] |
| COX-2 | 0.63 | [6] | |
| Ibuprofen | COX-1 | ~15 | |
| COX-2 | ~35 |
Table 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)
| Compound | Dose | % Inhibition of Edema | Source |
| Dictamnine | Data Not Available | Data Not Available | |
| Indomethacin | 5 mg/kg | Significant inhibition | [7] |
| Diclofenac | 10 mg/kg | 85.6% (at 4 hours) | [8] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the known signaling pathways involved in the anti-inflammatory actions of dictamnine and standard NSAIDs.
References
- 1. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
- 2. Immunomodulatory and anti-inflammatory properties of dictamnine-free phytopharmaceuticals from Dictamni Cortex with phototoxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effect of dictamnine on allergic rhinitis via suppression of the LYN kinase-mediated molecular signaling pathway during mast cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dictamnine promotes apoptosis and inhibits epithelial-mesenchymal transition, migration, invasion and proliferation by downregulating the HIF-1α and Slug signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of carrageenan-induced edema by tripleurospermum disciforme extract in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Replicating Fraxinellone's Tumor Growth Inhibition in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of fraxinellone's tumor growth inhibition effects with alternative therapeutic strategies in relevant xenograft models of glioblastoma, osteosarcoma, and non-small cell lung cancer. Experimental data is presented to facilitate objective comparison, and detailed protocols are provided for key methodologies.
Fraxinellone: A Multi-Faceted Anti-Tumor Agent
Fraxinellone, a natural compound, has demonstrated significant anti-tumor activity in various cancer models. Its primary mechanism of action involves the dual inhibition of Signal Transducer and Activator of Transcription 3 (STAT3) and Hypoxia-Inducible Factor-1α (HIF-1α). This leads to the downregulation of Programmed Death-Ligand 1 (PD-L1), a key immune checkpoint protein. The subsequent suppression of PD-L1 interferes with tumor cell proliferation and angiogenesis, ultimately inhibiting tumor growth.[1]
Comparative Efficacy in Xenograft Models
To provide a clear comparison, the following tables summarize the tumor growth inhibition effects of fraxinellone alongside standard-of-care chemotherapeutics and targeted therapies in specific xenograft models.
Glioblastoma (U87MG Xenograft Model)
| Treatment Agent | Dosage and Administration | Key Findings (Tumor Volume/Weight Reduction) | Reference |
| Fraxinellone | 20 mg/kg, intraperitoneal injection, daily | Significantly inhibited tumor growth. | [2][3] |
| Temozolomide (Standard of Care) | 5 mg/kg, oral gavage, 5 days/week for 2 weeks | Significant decrease in tumor volume. | [4] |
| STAT3 Inhibitor (WP1066) | 40 mg/kg, intraperitoneal injection, 3 times/week | Significant inhibition of subcutaneous malignant glioma xenografts. | [5] |
Osteosarcoma (HOS & MG63 Xenograft Models)
| Treatment Agent | Dosage and Administration | Key Findings (Tumor Volume/Weight Reduction) | Reference |
| Fraxinellone | 20 mg/kg, intraperitoneal injection, every 2 days | Significantly inhibited tumor growth in an orthotopic xenograft model. | [6][7] |
| Cisplatin (Standard of Care) | 5 mg/kg, intraperitoneal injection, weekly | Delayed tumor growth. | [8] |
| Cisplatin | 4 mg/kg, intra-arterial infusion | Significantly reduced primary tumor volume. | [1] |
Non-Small Cell Lung Cancer (A549 Xenograft Model)
| Treatment Agent | Dosage and Administration | Key Findings (Tumor Volume/Weight Reduction) | Reference |
| Fraxinellone | 20 mg/kg, intraperitoneal injection, daily | Demonstrated inhibition of A549 cell proliferation. | [2] |
| Paclitaxel (Standard of Care) | 12 or 24 mg/kg/day, intravenous injection, for 5 days | Statistically significant tumor growth inhibition. | [9][10] |
| HIF-1α Inhibitor (RX-0047) | 30 mg/kg | Inhibited the formation of human lung metastasis and reduced tumor size. | [11] |
| Anti-PD-L1 Antibody (Atezolizumab) | 10 mg/kg, intravenous injection, twice weekly | Tumor growth inhibition in PD-L1 expressing xenografts. | [12][13] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes involved, the following diagrams have been generated using the DOT language.
Caption: Fraxinellone's Mechanism of Action.
Caption: General Xenograft Experimental Workflow.
Detailed Experimental Protocols
Fraxinellone Treatment in Orthotopic Osteosarcoma Xenograft Model
-
Cell Lines: Human osteosarcoma cell lines HOS and MG63.
-
Animals: Female BALB/c nude mice (4-6 weeks old).
-
Tumor Cell Implantation: HOS or MG63 cells (1 x 10^6 cells in 20 µL PBS) are injected into the medullary cavity of the tibia.
-
Treatment Protocol: When tumors are established (confirmed by imaging), mice are randomized into control and treatment groups. Fraxinellone is administered via intraperitoneal injection at a dose of 20 mg/kg every two days for a specified period (e.g., 3 weeks).
-
Tumor Growth Monitoring: Tumor volume is monitored regularly using calipers or an in vivo imaging system.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for histological and molecular analysis (e.g., H&E staining, TUNEL assay for apoptosis).[6][7]
Temozolomide Treatment in Glioblastoma Xenograft Model
-
Animals: Immunocompromised mice (e.g., NSG).
-
Tumor Cell Implantation: U87MG cells are implanted subcutaneously in the flank or intracranially. For intracranial models, cells are stereotactically injected into the brain.[4]
-
Treatment Protocol: Once tumors reach a specified volume, mice are treated with temozolomide. A common regimen is 5 mg/kg administered by oral gavage for five consecutive days, followed by a two-day rest period, for two or more cycles.[4]
-
Tumor Growth Monitoring: For subcutaneous tumors, volume is measured with calipers. For intracranial tumors, survival is a key endpoint, and tumor progression can be monitored using bioluminescence imaging if luciferase-expressing cells are used.[17]
-
Endpoint Analysis: Tumors are harvested for pharmacodynamic studies, including Western blot analysis of relevant protein markers.[4]
Cisplatin Treatment in Osteosarcoma Xenograft Model
-
Cell Line: Human osteosarcoma cell lines (e.g., 143B, HOS).
-
Animals: Immunocompromised mice (e.g., NOD/SCID).
-
Tumor Cell Implantation: Tumor fragments or cultured cells are implanted subcutaneously in the flanks of the mice.[18][19]
-
Treatment Protocol: When tumors reach a mean diameter of ~6 mm, mice are randomized. Cisplatin is administered intravenously at a dose of 5 mg/kg.[19] Another reported protocol involves intraperitoneal injections of 5 mg/kg cisplatin at 4-day intervals for 4 weeks.[18]
-
Tumor Growth Monitoring: Tumor diameters are measured regularly with calipers to calculate tumor volume.
-
Endpoint Analysis: The antitumor activity is quantified by calculating the specific growth delay and maximal growth inhibition.[19]
Paclitaxel Treatment in Non-Small Cell Lung Cancer Xenograft Model
-
Cell Line: Human non-small cell lung cancer cell line A549.[9][10][20][21]
-
Animals: Nude mice.
-
Tumor Cell Implantation: A549 cells are grown as subcutaneous tumors in nude mice.[9][10]
-
Treatment Protocol: Paclitaxel is administered intravenously for 5 consecutive days at doses of 12 and 24 mg/kg/day.[9][10]
-
Tumor Growth Monitoring: Tumor growth is monitored, and the inhibition rate is calculated compared to a saline control group.
-
Endpoint Analysis: At the end of the experiment, tumors are excised and weighed.
Targeted Therapy Protocols in Xenograft Models
-
STAT3 Inhibitors (e.g., WP1066): Systemic intraperitoneal administration of the inhibitor (e.g., 40 mg/kg) can be performed to assess its effect on subcutaneous malignant glioma xenografts.[5]
-
HIF-1α Inhibitors (e.g., RX-0047): For A549 lung cancer xenografts, an antisense HIF-1α inhibitor can be administered (e.g., 30 mg/kg) to evaluate its impact on tumor formation and metastasis.[11]
-
Anti-PD-L1 Antibodies (e.g., Atezolizumab): In xenograft models with tumors expressing human PD-L1, an anti-PD-L1 antibody can be administered (e.g., 10 mg/kg, twice weekly) to assess tumor growth inhibition.[12][13]
This guide provides a foundational framework for researchers seeking to replicate and build upon the findings related to fraxinellone's anti-tumor effects. By understanding the comparative efficacy and methodologies of alternative treatments, researchers can better design future studies and accelerate the development of novel cancer therapies.
References
- 1. Evaluation of intraarterial and intravenous cisplatin chemotherapy in the treatment of metastatic osteosarcoma using an orthotopic xenograft mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chronic chemotherapy with paclitaxel nanoparticles induced apoptosis in lung cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STAT3 Inhibitor ODZ10117 Suppresses Glioblastoma Malignancy and Prolongs Survival in a Glioblastoma Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combination therapy in a xenograft model of glioblastoma: enhancement of the antitumor activity of temozolomide by an MDM2 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel inhibitor of the STAT3 pathway induces apoptosis in malignant glioma cells both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hypoxia-inducible transcription factor-1α promotes hypoxia-induced A549 apoptosis via a mechanism that involves the glycolysis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of HIF-1 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cisplatin-resistant osteosarcoma cells possess cancer stem cell properties in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-tumor efficacy of paclitaxel against human lung cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti‐tumor Efficacy of Paclitaxel against Human Lung Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vivo and In Vitro Effects of a HIF-1α Inhibitor, RX-0047 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative PET imaging of PD-L1 expression in xenograft and syngeneic tumour models using a site-specifically labelled PD-L1 antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. U87 Xenograft Model - Altogen Labs [altogenlabs.com]
- 16. U87 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 17. Evaluation of Temozolomide and Fingolimod Treatments in Glioblastoma Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cisplatin selects for stem-like cells in osteosarcoma by activating Notch signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. A549 Xenograft Model - Altogen Labs [altogenlabs.com]
- 21. meliordiscovery.com [meliordiscovery.com]
Safety Operating Guide
Proper Disposal Procedures for Dasycarpol: A Guide for Laboratory Professionals
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION
This document provides essential procedural guidance for the safe handling and disposal of Dasycarpol in a laboratory setting. Given that this compound is a bioactive natural product with potential cytotoxic properties, it must be handled with care to ensure the safety of laboratory personnel and to prevent environmental contamination. All waste containing this compound is to be treated as hazardous chemical waste.
Hazardous Properties and Disposal Considerations
The following table summarizes the inferred hazards of this compound based on its classification as a bioactive and potentially cytotoxic compound. Adherence to these considerations is critical for safe disposal.
| Parameter | Inferred Hazard/Consideration | Justification |
| Toxicity | Assumed to be high, with potential cytotoxic effects. | As a bioactive natural product, this compound's full toxicological profile is likely not yet fully characterized. Prudence dictates treating it as a toxic substance. |
| Physical State | Solid (crystalline/powder) or liquid (in solution). | Disposal procedures must account for both solid and liquid forms of the compound and its contaminated materials. |
| Solubility | Soluble in organic solvents (e.g., DMSO, ethanol). | Waste streams will likely include organic solvents, which are often flammable and require specific disposal routes. |
| Reactivity | Generally stable, but incompatibilities are unknown. | Avoid mixing this compound waste with other reactive chemical waste streams unless compatibility is confirmed. |
| Environmental Hazard | Potential for harm to aquatic life and ecosystems. | As a bioactive compound, release into the environment could have unintended ecological consequences.[1] |
| Primary Disposal Route | Incineration by a licensed hazardous waste disposal facility. | This is the standard and recommended method for the destruction of cytotoxic and biologically active organic compounds.[2][3] |
Experimental Protocols: Step-by-Step Disposal Procedures
The following protocols provide detailed methodologies for the proper disposal of this compound and associated contaminated materials. These procedures are designed to mitigate risks and ensure regulatory compliance.
Personal Protective Equipment (PPE)
Before handling this compound or its waste, all personnel must be equipped with the following PPE:
-
Gloves: Two pairs of nitrile gloves are recommended. The outer pair should be removed and disposed of as cytotoxic waste immediately after handling the material.[4]
-
Eye Protection: Chemical splash goggles or a face shield.
-
Lab Coat: A dedicated lab coat, preferably disposable or one that is regularly decontaminated.
-
Respiratory Protection: If handling the solid compound outside of a certified chemical fume hood or biological safety cabinet, a NIOSH-approved respirator may be necessary to prevent inhalation.
Waste Segregation and Collection
Proper segregation of waste at the point of generation is crucial.[5]
-
Solid Waste:
-
Materials: Includes contaminated gloves, bench paper, pipette tips, and any vials containing solid this compound.
-
Procedure:
-
Place all solid waste directly into a designated, leak-proof, and puncture-resistant hazardous waste container lined with a heavy-duty plastic bag.[2]
-
This container must be clearly labeled as "Hazardous Waste - Cytotoxic" and should bear the appropriate hazard symbols.[6]
-
Do not overfill the container.
-
-
-
Liquid Waste:
-
Materials: Includes unused this compound solutions, contaminated solvents, and aqueous solutions from experimental procedures.
-
Procedure:
-
Collect all liquid waste in a dedicated, shatter-resistant, and leak-proof container (e.g., a plastic-coated glass or high-density polyethylene bottle) with a secure screw cap.[7]
-
The container must be compatible with the solvents used.
-
Label the container with "Hazardous Waste - Cytotoxic" and list all chemical constituents, including solvents and an estimated concentration of this compound.[8]
-
Keep the container closed when not actively adding waste.[7][9]
-
-
-
Sharps Waste:
-
Materials: Includes needles, syringes, and any other sharp objects contaminated with this compound.
-
Procedure:
-
Spill Management
In the event of a this compound spill, immediate and appropriate action is necessary.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate: If the spill is large or involves a volatile solvent, evacuate the immediate area.
-
Don PPE: Before cleanup, don the appropriate PPE as described above.
-
Containment:
-
For liquid spills: Cover with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow).
-
For solid spills: Gently cover with damp paper towels to avoid generating dust.
-
-
Cleanup:
-
Working from the outside in, carefully collect all contaminated materials.
-
Place all cleanup materials into the designated cytotoxic solid waste container.
-
-
Decontamination:
-
Clean the spill area with a suitable solvent (e.g., 70% ethanol), followed by soap and water.
-
All cleaning materials must also be disposed of as cytotoxic solid waste.
-
Final Disposal
-
Storage: Store all sealed and properly labeled this compound waste containers in a designated satellite accumulation area within the laboratory.[8] This area should be secure and away from general laboratory traffic.
-
Pickup: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste contractor.[9]
-
Manifest: Ensure all waste is properly documented on a hazardous waste manifest provided by the disposal company.
Under no circumstances should this compound or its contaminated materials be disposed of in the regular trash or poured down the drain. [7][9]
Mandatory Visualizations
The following diagrams illustrate key workflows for the safe management and disposal of this compound.
References
- 1. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 2. danielshealth.ca [danielshealth.ca]
- 3. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 4. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 6. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. vumc.org [vumc.org]
Personal protective equipment for handling Dasycarpol
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols for handling Dasycarpol. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these recommendations are based on general best practices for handling novel chemical compounds of biological origin, with particular consideration of its source, Dictamnus dasycarpus, which has been associated with hepatotoxicity.[1][2] Therefore, this compound should be handled as a potentially toxic substance.
Personal Protective Equipment (PPE)
Consistent and proper use of Personal Protective Equipment (PPE) is the first line of defense against potential exposure to this compound.[3] All personnel must be trained in the proper use and disposal of PPE.[3]
Recommended PPE for Handling this compound
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory where this compound is handled. |
| Hand Protection | Nitrile Gloves | Should be inspected before use and changed frequently, especially if contaminated. |
| Body Protection | Laboratory Coat | Should be fully buttoned to provide maximum coverage. |
| Respiratory Protection | Chemical Fume Hood | All handling of solid this compound or solutions should be performed in a certified chemical fume hood to minimize inhalation exposure. |
Chemical Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring the safety of laboratory personnel.
Handling Protocol:
-
Risk Assessment: Before beginning any new procedure, perform a risk assessment to identify potential hazards.
-
Use a Fume Hood: All manipulations of this compound, including weighing, dissolving, and aliquoting, must be conducted in a properly functioning chemical fume hood.
-
Avoid Inhalation and Contact: Take measures to prevent the generation of dust when handling the solid form of the compound. Avoid direct contact with skin, eyes, and clothing.[4][5]
-
Hand Hygiene: Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.[2]
-
Spill Management: In the event of a spill, evacuate the immediate area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ensure proper PPE is worn during cleanup.
Storage Protocol:
-
Container: Store this compound in a tightly sealed, clearly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]
-
Access: Restrict access to authorized personnel only.
Disposal Plan
The disposal of this compound and any contaminated materials must be handled in accordance with institutional and local regulations for chemical waste.[1]
Waste Disposal Procedures
| Waste Type | Disposal Container | Disposal Method |
| Solid this compound | Labeled Hazardous Chemical Waste Container | Dispose of through the institution's hazardous waste program. |
| This compound Solutions | Labeled Hazardous Liquid Chemical Waste Container | Dispose of through the institution's hazardous waste program. Do not pour down the drain.[1] |
| Contaminated Labware (e.g., pipette tips, tubes) | Labeled Solid Hazardous Waste Container | Dispose of as hazardous solid waste. |
| Contaminated PPE (e.g., gloves, disposable lab coat) | Labeled Solid Hazardous Waste Container | Dispose of as hazardous solid waste. |
Experimental Workflow and Safety Diagram
The following diagram outlines the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
This guide is intended to provide a foundation for the safe handling of this compound. It is imperative that all users consult their institution's specific safety protocols and guidelines. Always prioritize safety and handle unknown compounds with the utmost care.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring the Mechanism of Hepatotoxicity Induced by Dictamnus dasycarpus Based on Network Pharmacology, Molecular Docking and Experimental Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
